Pyridosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-6-(5-hydroxy-2-methyl-4-oxopyridin-1-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-8-6-10(15)11(16)7-14(8)5-3-2-4-9(13)12(17)18/h6-7,9,16H,2-5,13H2,1H3,(H,17,18)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGPZFLHRXCYGZ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CCCCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=CN1CCCC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953486 | |
| Record name | 6-(5-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31489-08-4 | |
| Record name | (αS)-α-Amino-5-hydroxy-2-methyl-4-oxo-1(4H)-pyridinehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31489-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031489084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(5-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biochemical Pathway of Pyridoxine Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical pathways of pyridoxine (Vitamin B6) metabolism. It details the enzymatic conversions, presents quantitative data for key metabolic steps, outlines experimental protocols for analysis, and discusses the clinical significance of this pathway in health and disease, with a focus on its relevance to drug development.
The Core Biochemical Pathway: The Salvage Pathway
Humans cannot synthesize Vitamin B6 de novo and must obtain it from their diet.[1] Vitamin B6 is a group of six interconvertible compounds called vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their 5'-phosphorylated forms (PNP, PLP, PMP).[2][3] The central goal of Vitamin B6 metabolism is to convert these dietary forms into the biologically active coenzyme, pyridoxal 5'-phosphate (PLP).[4] This conversion is accomplished primarily through the salvage pathway.
The salvage pathway begins with the absorption of non-phosphorylated B6 vitamers (PN, PL, PM) in the small intestine via passive diffusion.[5] Phosphorylated forms from food must first be dephosphorylated by phosphatases to be absorbed.[6] Once absorbed and transported to tissues, primarily the liver, these vitamers undergo a two-step enzymatic conversion to PLP.[5][7]
-
Phosphorylation: The enzyme pyridoxal kinase (PDXK) catalyzes the ATP-dependent phosphorylation of PN, PL, and PM at the 5' position to yield pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP), respectively.[3][8][9]
-
Oxidation: The flavin mononucleotide (FMN)-dependent enzyme pyridoxine 5'-phosphate oxidase (PNPO) then catalyzes the oxidation of PNP and PMP to the final active coenzyme, PLP.[10][11][12] This step is considered the rate-limiting step in the biosynthesis of PLP.[11]
The resulting PLP is the most important form, acting as a coenzyme for over 140 different enzymatic reactions, which corresponds to approximately 4% of all classified enzyme activities.[4][13] These reactions are crucial for amino acid, glucose, and lipid metabolism.[13][14] Excess PLP can be hydrolyzed back to pyridoxal by phosphatases, and pyridoxal can be oxidized by aldehyde oxidase to 4-pyridoxic acid (4-PA), the primary catabolite excreted in the urine.[6][7][15]
Quantitative Metabolic Data
The efficiency and regulation of pyridoxine metabolism are dictated by the kinetic properties of its key enzymes and the resulting concentrations of vitamers in biological fluids.
| Parameter | Enzyme | Substrate | Value | Organism/Tissue | Reference |
| Km | Pyridoxal Kinase (PDXK) | Pyridoxal (PL) | 18 µM | Human (recombinant) | [14] |
| Pyridoxine (PN) | 8.5 µM | Sheep Brain | |||
| Pyridoxamine (PM) | 11 µM | Sheep Brain | |||
| ATP | 130 µM | Human | [3] | ||
| Km | Pyridoxine-5'-P Oxidase (PNPO) | Pyridoxine-5'-P (PNP) | 3.3 µM | Human (recombinant) | [10] |
| Pyridoxamine-5'-P (PMP) | 1.8 µM | Human (recombinant) | [10] | ||
| Plasma Concentration | Pyridoxal-5'-P (PLP) | - | 40.9 - 122.2 nmol/L | Human (adolescent females) | [16] |
| 4-Pyridoxic Acid (4-PA) | - | ND - 55.7 nmol/L | Human (adolescent females) | [16] | |
| Pyridoxal (PL) | - | ND - 15 nmol/L | Human (adolescent females) | [16] | |
| Urinary Concentration | 4-Pyridoxic Acid (4-PA) | - | 0.11 - 2.50 µmol/mmol creatinine | Human (adolescent females) | [16] |
| (ND = Not-detectable) |
Experimental Protocols & Methodologies
The study of pyridoxine metabolism relies on robust methods for quantifying B6 vitamers and measuring the activity of the principal metabolic enzymes.
Quantification of B6 Vitamers by HPLC
A common method for the simultaneous quantification of B6 vitamers in biological samples (plasma, urine, tissues) is reverse-phase high-performance liquid chromatography (HPLC) coupled with fluorescence detection.[17]
Methodology:
-
Sample Preparation: Plasma or serum samples are deproteinized, typically using trichloroacetic acid (TCA) or metaphosphoric acid.[18][19]
-
Chromatographic Separation: The vitamers are separated on a C18 reverse-phase column using an ion-pair reagent (e.g., 1-octanesulfonic acid) and a gradient elution, commonly with an acetonitrile/phosphate buffer mobile phase.[17]
-
Detection: B6 vitamers exhibit native fluorescence. Detection is enhanced by post-column derivatization, for example, with sodium bisulfite, followed by a fluorescence detector (e.g., excitation at 328 nm, emission at 393 nm).[17][19]
-
Quantification: Concentrations are determined by comparing peak areas to those of known standards.
Pyridoxal Kinase (PDXK) Activity Assay
The activity of PDXK is typically measured by quantifying the rate of PLP formation from the substrate pyridoxal (PL) and ATP.[18][20]
Methodology:
-
Sample Preparation: Tissue homogenates or cell lysates are prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4). Protein concentration is determined for normalization.[18]
-
Enzymatic Reaction: The sample is incubated at 37°C in a reaction buffer (e.g., 20-50 mM Potassium Phosphate, pH 6.0-6.1) containing saturating concentrations of pyridoxal and MgATP to initiate the reaction.[18][20]
-
Reaction Termination: The reaction is stopped after a defined period (e.g., 10-30 minutes) by adding cold 10% TCA.[18]
-
Product Quantification: The mixture is centrifuged, and the supernatant is analyzed for PLP content using the HPLC method described above (Section 3.1).
-
Activity Calculation: PDXK activity is expressed as nmol or pmol of PLP produced per minute (or hour) per mg of protein.[18][20]
A continuous spectrophotometric assay can also be used, which measures the formation of PLP by the increase in absorbance at 388 nm.[21][22]
Clinical Significance and Drug Development
The integrity of the pyridoxine metabolism pathway is critical for health, and its disruption is implicated in various pathologies, making it a relevant area for drug development.
-
Genetic Deficiencies: Mutations in the PNPO gene cause PNPO deficiency, a rare autosomal recessive disorder that leads to a lack of PLP.[11][23] This results in severe neonatal epileptic encephalopathy that is unresponsive to standard anticonvulsants but may be managed with PLP administration.[23][24] Similarly, mutations in the PDXK gene have been linked to polyneuropathy that responds to PLP supplementation.[20]
-
Role in Disease: Dysregulation of pyridoxine metabolism has been linked to several conditions. Low PLP levels are associated with inflammation.[18] Furthermore, PNPO has been identified as a potential therapeutic target in epithelial ovarian cancer, where it is often overexpressed.[25]
-
Drug Interactions: The metabolism of certain drugs can be affected by vitamin B6 status, and conversely, some drugs can interfere with pyridoxine metabolism. For instance, the tuberculosis drug isoniazid can form complexes with PLP, leading to a functional deficiency and peripheral neuropathy, which is often managed by co-administering pyridoxine.[7][26] Pyridoxine supplementation has also been shown to reduce serum concentrations of antiepileptic drugs like phenytoin and phenobarbital, possibly by increasing their metabolism.[27]
-
Therapeutic Targeting: The enzymes PDXK and PNPO represent potential targets for therapeutic intervention.[14] Developing small molecules to modulate the activity of these enzymes could be a strategy to restore PLP homeostasis in metabolic disorders or to target diseases where the pathway is dysregulated, such as in certain cancers.[28][9][25] The pyridoxine chemical structure itself is also being explored as a scaffold for designing new hybrid drug molecules.[29]
References
- 1. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridoxal 5’-phosphate synthesis and salvage in Bacteria and Archaea: predicting pathway variant distributions and holes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 5. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PathWhiz [smpdb.ca]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Pyridoxal kinase - Wikipedia [en.wikipedia.org]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 12. Pyridoxine 5'-phosphate oxidase - Proteopedia, life in 3D [proteopedia.org]
- 13. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 14. "Pyridoxal Kinase: Its Role in Vitamin B6 Metabolism" by Jigarkumar Desai [scholarscompass.vcu.edu]
- 15. droracle.ai [droracle.ai]
- 16. Separation and quantification of the B6 vitamers in plasma and 4-pyridoxic acid in urine of adolescent girls by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. login.medscape.com [login.medscape.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. PDXK mutations cause polyneuropathy responsive to pyridoxal 5′‐phosphate supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. PNPO gene: MedlinePlus Genetics [medlineplus.gov]
- 24. Phenotypic and molecular spectrum of pyridoxamine‐5′‐phosphate oxidase deficiency: A scoping review of 87 cases of pyridoxamine‐5′‐phosphate oxidase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pyridoxine 5′-phosphate oxidase is a novel therapeutic target and regulated by the TGF-β signalling pathway in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pyridoxine - Wikipedia [en.wikipedia.org]
- 27. Vitamin B6 - Health Professional Fact Sheet [ods.od.nih.gov]
- 28. Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism - MedCrave online [medcraveonline.com]
- 29. researchgate.net [researchgate.net]
Pyridoxine in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxine, or vitamin B6, is a water-soluble vitamin that plays a critical role in the function of the central nervous system (CNS). Its active form, pyridoxal 5'-phosphate (PLP), is an essential cofactor for over 100 enzymatic reactions, many of which are fundamental to neurotransmitter synthesis and metabolism.[1] This guide provides an in-depth technical overview of pyridoxine's multifaceted functions within the CNS, detailing its involvement in key signaling pathways, presenting quantitative data on its impact on neurotransmitter levels, and outlining experimental protocols for its study. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction: The Pivotal Role of Pyridoxine in the CNS
Pyridoxine's importance in the CNS is underscored by the severe neurological consequences of its deficiency, which can include irritability, depression, confusion, and seizures.[2] In infants, pyridoxine deficiency can lead to severe, intractable seizures.[3] The CNS has a significantly higher requirement for pyridoxine than peripheral organs, highlighting its critical role in maintaining neuronal health and function.[4]
The biologically active form of pyridoxine is pyridoxal 5'-phosphate (PLP). PLP's versatility as a cofactor stems from its ability to form a Schiff base with the amino group of amino acids, which facilitates a variety of catalytic reactions, including transamination, decarboxylation, and racemization.[5] These reactions are central to the synthesis and degradation of numerous neurotransmitters that govern mood, cognition, and neuronal excitability.
Pyridoxine as an Essential Cofactor in Neurotransmitter Synthesis
PLP is a critical cofactor for the synthesis of several key neurotransmitters, including gamma-aminobutyric acid (GABA), dopamine, and serotonin. Its involvement in these pathways directly impacts the balance of excitatory and inhibitory signaling in the brain.
GABA Synthesis
GABA is the primary inhibitory neurotransmitter in the mammalian CNS. It is synthesized from glutamate via the enzyme glutamate decarboxylase (GAD), a PLP-dependent enzyme.[6][7] A deficiency in pyridoxine leads to reduced GAD activity, resulting in decreased GABA levels and a lowered seizure threshold.[8][9]
Signaling Pathway: GABA Synthesis
Caption: The enzymatic conversion of glutamate to GABA is catalyzed by GAD, requiring PLP as a cofactor.
Dopamine Synthesis
Dopamine is a crucial neurotransmitter involved in motor control, motivation, reward, and executive function. The final step in its synthesis, the conversion of L-DOPA to dopamine, is catalyzed by the PLP-dependent enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[10][11]
Signaling Pathway: Dopamine Synthesis
Caption: The synthesis of dopamine from tyrosine involves two enzymatic steps, with AADC requiring PLP.
Serotonin Synthesis
Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that regulates mood, sleep, appetite, and cognition.[12] Similar to dopamine synthesis, the final step in serotonin production, the conversion of 5-hydroxytryptophan (5-HTP) to serotonin, is catalyzed by the PLP-dependent enzyme AADC.[13][14]
Signaling Pathway: Serotonin Synthesis
Caption: Serotonin synthesis from tryptophan, where the final step is catalyzed by the PLP-dependent AADC.
Quantitative Data on Pyridoxine's Impact
Pyridoxine status significantly influences the levels of key neurotransmitters and the activity of their synthesizing enzymes in the CNS.
PLP-Dependent Enzyme Kinetics
The following table summarizes the kinetic parameters for key PLP-dependent enzymes involved in neurotransmitter synthesis.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Source |
| Glutamate Decarboxylase (GAD65) | Glutamate | ~0.1-0.3 | ~10-20 | [15] |
| Aromatic L-amino Acid Decarboxylase (AADC) | L-DOPA | 0.24 ± 0.03 | 0.00058 ± 0.00004 | [16] |
| Aromatic L-amino Acid Decarboxylase (AADC) | 5-HTP | ~0.05 | - | [17] |
Note: Kinetic parameters can vary depending on the specific isoform, species, and experimental conditions.
Neurotransmitter Levels in Pyridoxine Deficiency
Studies in animal models have demonstrated a clear correlation between pyridoxine deficiency and altered neurotransmitter concentrations in various brain regions.
| Brain Region | Neurotransmitter | % Change in Deficient vs. Control | Animal Model | Source |
| Corpus Striatum | Dopamine | ↓ 20-40% | Rat | [18] |
| Corpus Striatum | GABA | ↓ 30-50% | Rat | [18] |
| Hippocampus | Serotonin (5-HT) | ↓ ~40% | Mouse | [19] |
| Hippocampus | Dopamine | ↓ ~30% | Mouse | [19] |
| Cerebral Cortex | Serotonin (5-HT) | Significantly Decreased | Rat | [16] |
| Striatum | Dopamine | No significant change in concentration | Rat | [20] |
Note: The magnitude of change can vary based on the severity and duration of the deficiency, as well as the specific brain region analyzed.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of pyridoxine in the CNS.
Induction of Pyridoxine Deficiency in Rodents
Objective: To create a reliable animal model of pyridoxine deficiency for studying its neurological effects.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats (3 weeks old) are commonly used.[7][20]
-
Dietary Regimen:
-
Control Group: Fed a purified diet containing a sufficient amount of pyridoxine hydrochloride (e.g., 6-7 mg/kg of diet).[12][20] The AIN-76 diet composition can be used as a base.[21]
-
Deficient Group: Fed an identical diet but completely lacking pyridoxine hydrochloride (0 mg/kg of diet).[12][20]
-
Pair-Fed Control Group (Optional): To control for the effects of reduced food intake that may occur in deficient animals, a pair-fed group can be included. This group receives the control diet in the same amount consumed by their deficient counterparts on the previous day.[20]
-
-
Duration: The dietary regimen is typically maintained for 5 to 8 weeks to induce significant deficiency.[7][20]
-
Confirmation of Deficiency: Deficiency is confirmed by measuring PLP levels in plasma and brain tissue using HPLC. A significant reduction in PLP levels in the deficient group compared to the control group confirms the model.[20]
Experimental Workflow: Induction and Confirmation of Pyridoxine Deficiency
Caption: A typical workflow for establishing a rodent model of pyridoxine deficiency.
Measurement of Neurotransmitter Levels by HPLC
Objective: To quantify the concentrations of GABA, dopamine, and serotonin in specific brain regions.
Methodology:
-
Tissue Preparation:
-
Animals are euthanized, and brains are rapidly dissected on ice.
-
Specific brain regions (e.g., hippocampus, striatum, cortex) are isolated and immediately frozen in liquid nitrogen and stored at -80°C until analysis.
-
-
Homogenization:
-
Frozen tissue samples are weighed and homogenized in a cold solution, typically containing an acid (e.g., 0.1 M perchloric acid) and an internal standard.
-
-
Centrifugation and Filtration:
-
The homogenate is centrifuged at high speed (e.g., 15,000 x g) at 4°C to precipitate proteins.
-
The resulting supernatant is filtered through a 0.22 µm filter.
-
-
HPLC Analysis:
-
The filtered supernatant is injected into an HPLC system equipped with a C18 reverse-phase column and an electrochemical or fluorescence detector.
-
Mobile Phase: The composition of the mobile phase is optimized for the separation of the specific neurotransmitters of interest. It typically consists of a buffer solution, an ion-pairing agent, and an organic modifier (e.g., methanol or acetonitrile).
-
Detection:
-
Electrochemical Detection (ECD): Highly sensitive for the detection of monoamines like dopamine and serotonin.
-
Fluorescence Detection: Used for the detection of derivatized amino acids like GABA.
-
-
-
Quantification:
-
Neurotransmitter concentrations are determined by comparing the peak areas of the samples to those of a standard curve generated from known concentrations of the neurotransmitters. The results are normalized to the weight of the tissue sample.
-
Assessment of Seizure Susceptibility
Objective: To evaluate the seizure threshold in pyridoxine-deficient animals.
Methodology (Pentylenetetrazol [PTZ] Seizure Threshold Test):
-
Animal Preparation: Pyridoxine-deficient and control animals are used.
-
Drug Administration:
-
A sub-convulsive dose of PTZ (a GABA-A receptor antagonist) is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The dose is predetermined to induce seizures in a proportion of control animals (e.g., 50 mg/kg i.p. in mice).[22]
-
-
Observation:
-
Following PTZ administration, animals are placed in individual observation chambers and monitored for the onset of seizures for a defined period (e.g., 30 minutes).
-
Seizure activity is scored based on a standardized scale (e.g., Racine scale), noting the latency to and severity of the seizures (e.g., myoclonic jerks, generalized clonic seizures, tonic-clonic seizures).
-
-
Data Analysis:
-
The percentage of animals in each group exhibiting seizures, the latency to seizure onset, and the average seizure score are compared between the deficient and control groups. A lower seizure threshold in the deficient group is indicated by a higher incidence of seizures, a shorter latency, and/or a higher average seizure score.
-
Neuroprotective Functions of Pyridoxine
Beyond its role in neurotransmitter synthesis, pyridoxine exhibits neuroprotective properties. Studies have shown that pyridoxine can attenuate excitotoxicity, a process implicated in various neurological disorders.
Mechanistically, pyridoxine has been shown to:
-
Reduce Glutamate Release: Inhibit the depolarization-evoked release of the excitatory neurotransmitter glutamate from nerve terminals.[23]
-
Decrease Calcium Influx: Attenuate the influx of calcium into neurons, a key event in excitotoxic cell death.[16]
-
Antioxidant Properties: Possess antioxidant capabilities, which can help mitigate oxidative stress-induced neuronal damage.[24]
Logical Relationship: Neuroprotective Mechanisms of Pyridoxine
Caption: Pyridoxine confers neuroprotection by mitigating key events in the excitotoxic cascade.
Conclusion and Future Directions
Pyridoxine is indispensable for the proper functioning of the central nervous system. Its active form, PLP, is a cornerstone of neurotransmitter metabolism, directly influencing the synthesis of GABA, dopamine, and serotonin. Deficiencies in this vital nutrient lead to significant neurological dysfunction, underscoring its importance in maintaining neuronal homeostasis. The neuroprotective effects of pyridoxine further highlight its therapeutic potential in conditions associated with excitotoxicity and oxidative stress.
Future research should focus on elucidating the precise molecular mechanisms underlying pyridoxine's neuroprotective actions and exploring its therapeutic efficacy in a broader range of neurological and psychiatric disorders. Further investigation into the regulation of PLP-dependent enzymes in the CNS could also unveil novel targets for drug development. A deeper understanding of pyridoxine's role in the intricate network of the brain will undoubtedly pave the way for new strategies to promote and preserve neurological health.
References
- 1. researchgate.net [researchgate.net]
- 2. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High‐dose Vitamin B6 supplementation reduces anxiety and strengthens visual surround suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. Vitamin B6 deficiency disrupts serotonin signaling in pancreatic islets and induces gestational diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. asi.k-state.edu [asi.k-state.edu]
- 12. Maternal vitamin B6 deficient or supplemented diets on expression of genes related to GABAergic, serotonergic, or glutamatergic pathways in hippocampus of rat dams and their offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. researchgate.net [researchgate.net]
- 16. Consequences of decreased brain serotonin in the pyridoxine-deficient young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. graphviz.org [graphviz.org]
- 18. Effect of vitamin B-6 nutrition on the levels of dopamine, dopamine metabolites, dopa decarboxylase activity, tyrosine, and GABA in the developing rat corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of Pyridoxine Deficiency on Hippocampal Function and Its Possible Association with V-Type Proton ATPase Subunit B2 and Heat Shock Cognate Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vitamin B-6 deficiency prolongs the time course of evoked dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Feeding experiments of pyridoxine derivatives as vitamin B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. storage.imrpress.com [storage.imrpress.com]
- 23. people.reed.edu [people.reed.edu]
- 24. Glutamate Decarboxylase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
An In-depth Technical Guide to Pyyridoxine Hydrochloride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxine hydrochloride, a water-soluble vitamin and a member of the B6 vitamin group, is a critical compound in numerous physiological processes. It serves as a precursor to its biologically active form, pyridoxal 5'-phosphate (PLP), an essential cofactor for over 140 enzymatic reactions in the human body.[[“]][2] These reactions are fundamental to amino acid metabolism, neurotransmitter synthesis, and glucose metabolism.[[“]][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for pyridoxine hydrochloride, tailored for professionals in research, and drug development.
Chemical Structure and Identification
Pyridoxine hydrochloride is the hydrochloride salt of pyridoxine. Its chemical structure is characterized by a pyridine ring with hydroxyl, methyl, and two hydroxymethyl substituents.
IUPAC Name: 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride[[“]]
CAS Number: 58-56-0[[“]]
Molecular Formula: C₈H₁₂ClNO₃[[“]][4][5]
Molecular Weight: 205.64 g/mol [[“]][2][4]
Physicochemical Properties
The physicochemical properties of pyridoxine hydrochloride are crucial for its formulation, delivery, and biological activity. A summary of these properties is presented in the table below.
| Property | Value | References |
| Appearance | White or almost white, crystalline powder. | [6][7] |
| Melting Point | Approximately 205-212 °C (with decomposition). | [[“]][2][7] |
| Solubility | Freely soluble in water; slightly soluble in ethanol; practically insoluble in ether and chloroform. | [2][8][9] |
| pKa (Strongest Acidic) | 9.4 | [10] |
| pKa (Strongest Basic) | 5.58 | [10] |
| pH (5% w/v in water) | 2.4 - 3.0 | [8][11] |
| UV Absorption Maxima | 290 nm (in 0.1 N HCl); 253 nm and 325 nm (in phosphate buffer, pH 7). | [12] |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of pyridoxine hydrochloride exhibits characteristic peaks corresponding to its functional groups. The spectrum is a valuable tool for identification and quality control.
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3400 | O-H stretching (phenolic and alcoholic) |
| ~2800-3000 | C-H stretching (aliphatic) |
| ~1620 | C=C and C=N stretching (pyridine ring) |
| ~1450 | C-H bending |
| ~1050 | C-O stretching (alcohols) |
Note: The IR spectrum can be influenced by the sample preparation method (e.g., KBr disc).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of pyridoxine hydrochloride. The chemical shifts are influenced by the solvent used (e.g., DMSO-d₆ or D₂O).
¹H NMR (in DMSO-d₆):
-
~8.1 ppm: Aromatic CH
-
~4.7 ppm: CH₂OH protons
-
~2.6 ppm: CH₃ protons
¹³C NMR: The spectrum shows distinct signals for each of the eight carbon atoms in the pyridoxine molecule, with chemical shifts characteristic of the aromatic ring carbons, the hydroxymethyl carbons, and the methyl carbon.
Biological Function: The Metabolic Pathway of Pyridoxine
Pyridoxine itself is not the biologically active form. It must be converted to pyridoxal 5'-phosphate (PLP) within the body. This metabolic activation is a critical process for its function as a coenzyme.
PLP is a coenzyme in a multitude of enzymatic reactions, primarily in amino acid metabolism, including transamination, decarboxylation, and deamination.[2][3] It is also essential for the synthesis of neurotransmitters such as serotonin and dopamine.[2]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification in Tablets
This method provides a robust and reliable means for the quantitative analysis of pyridoxine hydrochloride in pharmaceutical dosage forms.
Methodology:
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of a suitable buffer (e.g., 0.015 M potassium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid) and an organic modifier (e.g., methanol) in a specific ratio (e.g., 70:30 v/v).[13]
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of USP Pyridoxine Hydrochloride Reference Standard in the mobile phase to obtain a solution with a known concentration (e.g., 100 µg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 10-50 µg/mL).[13]
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to a specific amount of pyridoxine hydrochloride (e.g., 10 mg).
-
Transfer the powder to a volumetric flask, add a portion of the mobile phase, and sonicate to dissolve the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the chromatograph. The peak area of pyridoxine hydrochloride is used for quantification against the calibration curve.
Spectrophotometric Assay
This colorimetric method offers a simpler and more rapid alternative for the determination of pyridoxine hydrochloride.
Principle: The method is based on the formation of a colored complex between pyridoxine hydrochloride and a chromogenic reagent, which can be measured spectrophotometrically. One such method involves the formation of an azo dye.[5]
Methodology:
-
Reagent Preparation:
-
Diazotized 2,4-dinitroaniline solution: Prepare fresh by reacting 2,4-dinitroaniline with sodium nitrite in an acidic medium.
-
Mercuric (II) chloride solution.
-
Standard Pyridoxine Hydrochloride Solution: Prepare a stock solution of known concentration in distilled water.
-
-
Procedure:
-
To a series of volumetric flasks, add varying aliquots of the standard pyridoxine hydrochloride solution.
-
Add the diazotized 2,4-dinitroaniline solution, followed by the mercuric (II) chloride solution.
-
Dilute to the mark with a suitable solvent (e.g., aqueous or butan-1-ol for extraction).
-
Allow the color to develop for a specified time.
-
Measure the absorbance at the wavelength of maximum absorption (e.g., 545 nm) against a reagent blank.[5]
-
-
Sample Analysis: Prepare the sample solution as described in the HPLC protocol (using distilled water as the solvent) and follow the same procedure as for the standards. The concentration is determined from a calibration curve.
Conclusion
Pyridoxine hydrochloride is a well-characterized compound with established chemical and physical properties. Its biological significance is underscored by its role as a precursor to the vital coenzyme PLP. The analytical methods detailed in this guide, particularly HPLC and spectrophotometry, provide robust and reliable means for its quantification in pharmaceutical formulations, ensuring quality control and facilitating further research and development. The provided experimental workflows and metabolic pathway diagram offer a clear visual representation of key processes involving this important vitamin.
References
- 1. consensus.app [consensus.app]
- 2. nbinno.com [nbinno.com]
- 3. med.libretexts.org [med.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Spectrophotometric determination of pyridoxine hydrochloride [correction of hydrochlorine] pharmaceutical preparations and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. The process of extracting pyridoxine hydrochloride from vitamin B6. [greenskybio.com]
- 9. CN102617455B - Preparation method of pyridoxal or pyridoxal hydrochloride - Google Patents [patents.google.com]
- 10. Pyridoxal hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyridoxine Hydrochloride | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
The Architect of Amino Acid Metabolism: A Technical Guide to Pyridoxine's Coenzymatic Role
For Researchers, Scientists, and Drug Development Professionals
Pyridoxal 5'-phosphate (PLP), the biologically active form of pyridoxine (Vitamin B6), stands as a cornerstone of amino acid metabolism. Its remarkable chemical versatility allows it to function as a coenzyme in a vast array of enzymatic reactions, making it a critical component of cellular function and a key target in drug development. This technical guide provides an in-depth exploration of PLP's role as a coenzyme, focusing on the quantitative aspects of enzyme kinetics, detailed experimental protocols for studying PLP-dependent enzymes, and the visualization of key metabolic pathways.
The Catalytic Versatility of Pyridoxal 5'-Phosphate
PLP is a coenzyme for over 140 distinct enzymatic activities, accounting for approximately 4% of all classified enzyme reactions.[1][2] These reactions are predominantly centered around the metabolism of amino acids and include transamination, decarboxylation, racemization, and various elimination and substitution reactions.[2][3][4] The catalytic prowess of PLP stems from its ability to form a Schiff base (an internal aldimine) with the ε-amino group of a conserved lysine residue within the enzyme's active site.[2][5] Upon substrate binding, a transimination reaction occurs, forming an external aldimine with the amino acid substrate.[5][6] This covalent linkage to the electrophilic pyridinium ring of PLP allows the coenzyme to act as an "electron sink," stabilizing the formation of carbanionic intermediates that would otherwise be energetically unfavorable.[2][4][7]
Quantitative Analysis of PLP-Dependent Enzyme Kinetics
The efficiency and substrate specificity of PLP-dependent enzymes are crucial for maintaining metabolic homeostasis. These parameters are quantitatively described by the Michaelis constant (Kₘ) and the catalytic constant (kcat). The ratio kcat/Kₘ represents the catalytic efficiency of an enzyme for a particular substrate. Below are tables summarizing key kinetic parameters for representative PLP-dependent aminotransferases and decarboxylases.
Table 1: Kinetic Parameters of Selected Aminotransferases
| Enzyme | Organism | Substrate (Amino Donor) | Co-substrate (Amino Acceptor) | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Aspartate Aminotransferase (GOT1) | Human | L-Aspartate | α-Ketoglutarate | - | - | 0.63 x 10⁵[8] |
| Alanine Aminotransferase (GPT) | Human | L-Alanine | α-Ketoglutarate | - | - | 0.7 x 10⁵[8] |
| Tyrosine Aminotransferase (TAT) | Human | L-Tyrosine | α-Ketoglutarate | - | - | 1.6 x 10⁵[8] |
| Branched-Chain Amino Acid Aminotransferase (BCAT) | Thermus thermophilus | 3-Methyl-2-oxobutanoic acid | L-Alanine | 6.59 ± 1.2 | 1.44 ± 0.07 | - |
| Branched-Chain Amino Acid Aminotransferase (BCAT) | Thermus thermophilus | 4-Methyl-2-oxovalerate | L-Alanine | 0.069 | 2.1 | - |
Note: Some kcat/Kₘ values are reported directly in the literature.
Table 2: Kinetic Parameters of Selected Aromatic Amino Acid Decarboxylases (AAAD)
| Enzyme | Organism | Substrate | Kₘ (mM) | kcat (s⁻¹) |
| AAAD | Pseudomonas putida | L-DOPA | - | - |
| DDC | Mammalian | L-DOPA | - | - |
| DDC | Insect | L-DOPA | - | - |
| L-Dopa Decarboxylase (DDC) | - | L-Dopa | - | - |
Note: Specific kinetic parameters for AAAD can vary significantly between species and with different substrates. The catalytic efficiency of DDC is significantly enhanced by the PLP cofactor, lowering the decarboxylation barrier by approximately 16 kcal/mol.[9]
Core Signaling and Catalytic Pathways
The catalytic cycle of PLP-dependent enzymes involves a series of well-defined steps. The following diagrams, rendered in DOT language, illustrate the general catalytic cycle and the specific mechanisms of transamination and decarboxylation.
Experimental Protocols for the Study of PLP-Dependent Enzymes
Rigorous experimental design is paramount for elucidating the mechanisms of PLP-dependent enzymes. The following section provides detailed protocols for key experimental procedures.
Preparation of Apoenzyme from Holoenzyme
The study of PLP-dependent enzymes often requires the preparation of the apoenzyme (the enzyme without the PLP cofactor). This allows for reconstitution experiments with PLP analogs or the determination of PLP binding affinity.
Objective: To remove the PLP cofactor from the holoenzyme to generate the apoenzyme.
Materials:
-
Purified holoenzyme solution (e.g., 5 mg in 10 mL)
-
0.5 M Potassium phosphate buffer, pH 6.9
-
Hydroxylamine
-
Desalting column (e.g., Sephadex G-25) or Amicon Ultra-15 centrifugal filter devices
-
20 mM Bis-Tris propane, pH 8.0
Procedure:
-
To the holoenzyme solution in 0.5 M potassium phosphate buffer, add hydroxylamine to a final concentration of 50 mM.[10]
-
Incubate the solution for 1 hour at 25°C.[10]
-
Load the enzyme solution onto a desalting column pre-equilibrated with 0.5 M potassium phosphate buffer, pH 6.9.[10]
-
Alternatively, concentrate and wash the protein solution using Amicon Ultra-15 devices with 20 mM Bis-Tris propane, pH 8.0, to remove the hydroxylamine and the displaced PLP-oxime.[10]
-
The eluted or washed protein is the apoenzyme. Verify the removal of PLP spectrophotometrically by the absence of the characteristic PLP absorbance peak.
Reconstitution of Apoenzyme with PLP
Objective: To reconstitute the apoenzyme with PLP to form the active holoenzyme.
Materials:
-
Prepared apoenzyme solution
-
Pyridoxal 5'-phosphate (PLP) stock solution (e.g., 20 µM)
-
PD-10 desalting column or similar for buffer exchange
Procedure:
-
To the apoenzyme solution, add PLP to a final concentration of 20 µM.[10]
-
Incubate the mixture for 30 minutes at 25°C.[10]
-
Remove the excess, unbound PLP by passing the solution through a PD-10 desalting column.[10]
-
The reconstituted holoenzyme is now ready for activity assays or other characterization.
Spectrophotometric Assay for Alanine Aminotransferase (ALT) Activity
This protocol describes a colorimetric assay to measure the activity of Alanine Aminotransferase (ALT).
Objective: To determine the enzymatic activity of ALT in a sample.
Principle: ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. The pyruvate is then detected through a series of coupled enzymatic reactions that result in a colorimetric product.[11]
Materials:
-
96-well microtiter plate
-
Spectrophotometric microplate reader
-
Alanine Aminotransferase (ALT) Activity Assay Kit (e.g., from Cell Biolabs, Inc. or similar) containing:
-
Assay Buffer
-
Pyruvate standards
-
Reaction Reagent (containing ALT substrates, probe, and coupling enzymes)
-
-
Positive control and samples (e.g., serum, tissue homogenates)
Procedure:
-
Prepare a standard curve using the provided pyruvate standards according to the kit instructions.
-
Add 50 µL of the diluted pyruvate standards, positive control, or your samples to the wells of the 96-well plate.[11]
-
Prepare the Reaction Reagent according to the kit protocol.
-
Add 100 µL of the prepared Reaction Reagent to each well.[11]
-
Mix the contents of the wells thoroughly.
-
Immediately read the absorbance at a wavelength between 540-570 nm using a microplate reader.[11]
-
The assay is continuous, so readings can be taken at multiple time points to ensure the values fall within the linear range of the standard curve.[11]
-
Calculate the ALT activity in your samples by comparing their absorbance values to the pyruvate standard curve.
High-Performance Liquid Chromatography (HPLC) for PLP Determination in Tissues
Objective: To quantify the concentration of PLP in tissue samples.
Materials:
-
Frozen tissue sample
-
1 M Perchloric acid or metaphosphoric acid, ice-cold
-
0.1 M Potassium cyanide
-
1 M HCl
-
0.45 µm syringe filter
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase: 0.1 M potassium phosphate, pH 3.5, with 5% methanol
Procedure:
-
Sample Preparation and Extraction:
-
Derivatization:
-
HPLC Analysis:
-
Set the HPLC conditions as follows:
-
Inject the prepared sample and analyze the chromatogram to determine the PLP concentration based on a standard curve.
-
Conclusion
Pyridoxal 5'-phosphate is a coenzyme of profound importance, orchestrating a wide range of essential reactions in amino acid metabolism. A thorough understanding of the structure, function, and kinetics of PLP-dependent enzymes is crucial for advancing our knowledge of cellular metabolism and for the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of this versatile coenzyme and its associated enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Controlling reaction specificity in pyridoxal phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLP-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Isotope Effects of L-Dopa Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Folding pathway of the pyridoxal 5′-phosphate C-S lyase MalY from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
An In-depth Technical Guide to the Genetic Regulation of Pyridoxine (Vitamin B6) Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the genetic and molecular mechanisms governing the biosynthesis of pyridoxine (Vitamin B6), an essential cofactor in a vast array of enzymatic reactions. The focus is on the regulatory networks that control the de novo synthesis and salvage pathways of this vital nutrient across different biological systems, from prokaryotes to plants and fungi. This document details the key genes, enzymes, and transcriptional control elements, presenting quantitative data in accessible tables and illustrating complex pathways and experimental workflows with clear diagrams.
Introduction to Pyridoxine Biosynthesis
Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a crucial coenzyme for over 140 enzymatic reactions, primarily in amino acid metabolism.[1][2][3] Organisms have evolved distinct pathways for its synthesis: de novo pathways that build the vitamin from simple precursors and salvage pathways that interconvert different forms of the vitamin (vitamers).[4][5][6] Understanding the intricate regulation of these pathways is paramount for applications in metabolic engineering, drug development, and crop nutritional enhancement.
There are two primary, mutually exclusive de novo biosynthesis pathways:
-
Deoxyxylulose 5-phosphate (DXP)-dependent pathway: Found predominantly in γ-proteobacteria like Escherichia coli, this pathway involves a series of enzymatic steps to produce pyridoxine 5'-phosphate (PNP), which is then oxidized to PLP.[5][7][8]
-
DXP-independent pathway: This pathway is prevalent in plants, fungi, and most prokaryotes.[7] It utilizes a PLP synthase complex, composed of PDX1 and PDX2 proteins, to directly synthesize PLP.[8][9]
In addition to de novo synthesis, the salvage pathway is critical for converting non-phosphorylated B6 vitamers, often obtained from the diet in animals, into the active PLP form.[4][6][8] This pathway involves the action of pyridoxal kinase (PDXK) and pyridoxine 5'-phosphate oxidase (PNPOx).[6][10]
Genetic Regulation in Prokaryotes
The regulation of pyridoxine biosynthesis in prokaryotes is tightly controlled to ensure sufficient PLP levels without reaching toxic concentrations. The primary mechanisms include feedback inhibition and transcriptional control.
Key Genes and Enzymes
The DXP-dependent pathway in E. coli serves as a model for prokaryotic pyridoxine biosynthesis. The core genes involved are:
| Gene | Enzyme | Function |
| pdxA | 4-hydroxythreonine-4-phosphate dehydrogenase | Catalyzes a step in the synthesis of the pyridine ring.[4][8] |
| pdxJ | Pyridoxine 5'-phosphate (PNP) synthase | Condenses precursors to form PNP.[4][8] |
| pdxH | Pyridoxine 5'-phosphate (PNP) oxidase | Oxidizes PNP to the active form, PLP.[4][5] |
| pdxK | Pyridoxal kinase | Phosphorylates pyridoxal in the salvage pathway.[4] |
| serC (pdxF) | Phosphoserine aminotransferase | Involved in the synthesis of a precursor for the pyridine ring.[4][11] |
| dxs | 1-deoxy-D-xylulose 5-phosphate synthase | Provides the precursor DXP.[4][11] |
Regulatory Mechanisms
Feedback Inhibition: The final product, PLP, acts as a feedback inhibitor of the pathway. In E. coli, PLP exhibits mixed-type inhibition on PNPOx, binding to an allosteric site rather than just the active site.[7][12] This provides a rapid mechanism to control PLP homeostasis.
Transcriptional Regulation: In several prokaryotes, including Bacillus subtilis and Streptococcus pneumoniae, the expression of genes involved in the de novo pathway is controlled by the transcriptional regulator PdxR.[8] PdxR is a MocR-related transcription factor that promotes the expression of biosynthesis genes. Its activity is downregulated by binding to PLP, creating a product-based feedback loop at the transcriptional level.[8][13] In E. coli, a derepression mechanism has also been suggested, where starvation for pyridoxal leads to a significant increase in the rate of vitamin B6 synthesis, a process that is preventable by chloramphenicol.[14]
Quantitative Data on Prokaryotic Regulation
The following table summarizes key quantitative parameters related to the regulation of pyridoxine biosynthesis in prokaryotes.
| Organism | Enzyme/Regulator | Parameter | Value | Reference |
| E. coli | PNPOx | KI for PLP (product inhibition) | 8 µM | [7] |
| E. coli | Vitamin B6 synthesis rate (pyridoxal starvation) | Initial rate | 4 x 10-10 moles/mg cells/hr | [14] |
| E. coli | Vitamin B6 synthesis rate (pyridoxal starvation) | Derepressed rate (after 80 min) | 4-5 fold increase | [14] |
Genetic Regulation in Eukaryotes (Plants and Fungi)
In eukaryotes such as plants and fungi, pyridoxine biosynthesis primarily follows the DXP-independent pathway. The regulation is more complex, often integrated with developmental programs and responses to environmental stress.
Key Genes and Enzymes
The core of the DXP-independent pathway is the PLP synthase complex, which consists of two protein families:
| Gene Family | Protein | Function |
| PDX1 | PLP synthase subunit | Catalytic subunit that synthesizes PLP from precursors.[15] |
| PDX2 | PLP synthase glutaminase subunit | Provides ammonia from glutamine for the synthase reaction.[15] |
In Arabidopsis thaliana, there are three PDX1 homologs (PDX1.1, PDX1.2, PDX1.3) and a single PDX2 gene.[16] Knockouts of both PDX1.1 and PDX1.3 or the single PDX2 are lethal, indicating their essential role in development.[17]
The salvage pathway in eukaryotes also plays a crucial role and involves:
| Gene | Enzyme | Function |
| PDXK / SOS4 | Pyridoxal kinase | Phosphorylates pyridoxal, pyridoxine, and pyridoxamine.[8][18] |
| PNPOx / PDX3 | Pyridoxine 5'-phosphate oxidase | Oxidizes PNP and PMP to PLP.[8][18] |
Regulatory Mechanisms
Transcriptional Regulation and Stress Response: In plants, the expression of vitamin B6 biosynthesis genes is upregulated in response to various abiotic and biotic stresses.[8] This suggests a role for vitamin B6 in stress tolerance, possibly through its antioxidant properties.[8] For instance, in the plant pathogen Rhizoctonia solani, genes for both de novo synthesis (RsolPDX1, RsolPDX2) and the salvage pathway (RsolPLR) are regulated under oxidative stress.[19] Exogenous application of pyridoxine or PLP can also induce the transcription of these genes.[19]
In Arabidopsis, the PDX1 homologs show differential expression patterns. PDX1.3 expression is comparatively low in root tissue, and mutants in this gene exhibit severe root growth defects, linking vitamin B6 homeostasis to hormone signaling and development.[17] The PDX1.2 protein, while not directly catalytic, may act as a positive regulator of PLP synthase activity under stress conditions.[8]
Inter-pathway Regulation: There is evidence of cross-regulation between the de novo and salvage pathways. In Arabidopsis mutants for the salvage pathway genes SOS4 (pyridoxal kinase) and PDX3 (PNPOx), there is a significant upregulation of the de novo pathway gene PDX1.1.[18]
Quantitative Data on Eukaryotic Regulation
The following table presents quantitative data on the changes in gene expression in response to regulatory cues in plants.
| Organism | Condition/Mutant | Gene | Fold Change in Expression | Reference |
| Arabidopsis thaliana | sos4 mutant | PDX3 | ~6-fold increase | [18] |
| Arabidopsis thaliana | pdx3-1 mutant | SOS4 | 4.4-fold increase | [18] |
| Arabidopsis thaliana | pdx3-2 mutant | SOS4 | 5.2-fold increase | [18] |
| Arabidopsis thaliana | sos4 and pdx3 mutants | PDX1.1 | ~3-fold increase | [18] |
| Arabidopsis thaliana | pdx3 mutants | PDX1.2 | ~2-fold increase | [18] |
| Rice (Oryza sativa) | Overexpression of AtPDX1.1 and AtPDX2 | Pyridoxine-glucoside in leaves | Up to 57.8-fold increase | [20] |
| Rice (Oryza sativa) | Overexpression of AtPDX1.1 and AtPDX2 | Unphosphorylated vitamers in leaves | 6.6 to 9.2-fold increase | [20] |
Signaling Pathways and Experimental Workflows
Visualizing Regulatory Pathways
The following diagrams illustrate the key biosynthetic pathways and their regulation.
Caption: Overview of the DXP-dependent, DXP-independent, and salvage pathways for pyridoxine biosynthesis.
Caption: Transcriptional regulation of pyridoxine biosynthesis in prokaryotes by the PdxR repressor.
Experimental Workflows
Investigating the genetic regulation of pyridoxine biosynthesis often involves a combination of genetic, molecular, and biochemical approaches.
Caption: A typical experimental workflow for investigating the genetic regulation of pyridoxine biosynthesis.
Key Experimental Protocols
Generation of Gene Knockout Mutants (e.g., in Arabidopsis)
This protocol outlines a general approach for identifying and characterizing T-DNA insertion mutants.
-
Identify T-DNA Insertion Lines: Search public databases (e.g., SALK, GABI-Kat) for T-DNA insertions in the gene of interest (e.g., PDX1.3). Order seeds for candidate lines.
-
Planting and DNA Extraction: Grow the seeds on appropriate media and extract genomic DNA from the seedlings.
-
Genotyping PCR: Design three primers: a left genomic primer (LP) and a right genomic primer (RP) flanking the insertion site, and a T-DNA left border primer (LBa1). Perform two PCR reactions for each plant: LP + RP (amplifies the wild-type allele) and RP + LBa1 (amplifies the T-DNA insertion allele).
-
Identify Homozygous Mutants: Select plants that are positive for the T-DNA insertion allele and negative for the wild-type allele.
-
Confirm Gene Knockout: Perform RT-PCR or qRT-PCR to confirm the absence of the gene transcript in the homozygous mutant line.
-
Phenotypic Characterization: Analyze the homozygous knockout mutants for developmental, metabolic, or stress-related phenotypes compared to wild-type plants.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factors
This protocol provides a high-level overview of the ChIP-Seq workflow, a powerful technique to identify the in vivo DNA binding sites of transcription factors like PdxR.[21][22][23][24]
-
Cross-linking: Treat cells or tissues with formaldehyde to cross-link proteins to DNA.[22][24] This step stabilizes the interaction between the transcription factor and its target DNA.
-
Chromatin Preparation: Isolate nuclei and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.[22]
-
Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-PdxR). The antibody will bind to the transcription factor-DNA complexes.
-
Capture and Elution: Use protein A/G-coated magnetic beads to capture the antibody-protein-DNA complexes. After washing to remove non-specific binding, elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Treat with proteases to remove proteins and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify genomic regions that are significantly enriched in the IP sample compared to a control sample (e.g., input DNA). Perform motif analysis on the identified peaks to discover the transcription factor's binding motif.
Conclusion and Future Directions
The genetic regulation of pyridoxine biosynthesis is a finely tuned process involving feedback loops, transcriptional control, and integration with broader metabolic and developmental signals. While significant progress has been made in elucidating the core pathways and regulatory elements in model organisms, several areas warrant further investigation. The precise mechanisms by which plants sense vitamin B6 levels and modulate gene expression remain largely unknown. For drug development, the differences between prokaryotic and eukaryotic pathways offer potential targets for novel antimicrobial agents. Furthermore, manipulating these regulatory networks through metabolic engineering holds promise for enhancing the nutritional value of staple crops, thereby addressing vitamin B6 deficiencies in human populations. Future research combining systems biology approaches with detailed biochemical and genetic studies will be crucial for a complete understanding of this essential metabolic pathway.
References
- 1. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 2. Underground metabolism facilitates the evolution of novel pathways for vitamin B6 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric feedback inhibition of pyridoxine 5′-phosphate oxidase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Vitamin B6: Genetics, Absorption, and Deficiency [geneticlifehacks.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Allosteric feedback inhibition of pyridoxine 5'-phosphate oxidase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Vitamin B6 Biosynthesis Pathway in Streptococcus pneumoniae Is Controlled by Pyridoxal 5′-Phosphate and the Transcription Factor PdxR and Has an Impact on Ear Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Control of vitamin B 6 biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Frontiers | Genes of the de novo and Salvage Biosynthesis Pathways of Vitamin B6 are Regulated under Oxidative Stress in the Plant Pathogen Rhizoctonia solani [frontiersin.org]
- 20. Enhancement of vitamin B6 levels in rice expressing Arabidopsis vitamin B6 biosynthesis de novo genes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ChIP-Seq | Core Bioinformatics group [corebioinf.stemcells.cam.ac.uk]
- 23. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factors and Chromatin Factors in Arabidopsis thaliana Roots: From Material Collection to Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. epicypher.com [epicypher.com]
The Antioxidant Potential of Pyridoxine: A Preliminary Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of preliminary studies investigating the antioxidant effects of pyridoxine (Vitamin B6). It consolidates findings on its mechanisms of action, summarizes quantitative data from key in vitro and in vivo experiments, and details the experimental protocols utilized in this research. The information is intended to serve as a foundational resource for professionals engaged in the study of oxidative stress and the development of novel antioxidant therapies.
Core Antioxidant Mechanisms of Pyridoxine
Pyridoxine has demonstrated a notable capacity to counteract oxidative stress through various mechanisms. Primarily, it functions as a potent scavenger of reactive oxygen species (ROS), thereby mitigating cellular damage. Its antioxidant activity is not limited to direct radical quenching; it also influences endogenous antioxidant defense systems.
Direct ROS Scavenging: Pyridoxine has been shown to be an effective quencher of several types of ROS. Theoretical and experimental studies have highlighted its high reactivity towards the highly damaging hydroxyl radical (•OH), with the capacity to scavenge up to eight •OH molecules.[1][2][3] It is also a strong inhibitor of singlet oxygen and has shown inhibitory effects against superoxide radicals.[4][5] This broad-spectrum scavenging ability underscores its potential as a direct antioxidant.
Inhibition of Lipid Peroxidation and Protein Carbonylation: A significant consequence of oxidative stress is the damage to cellular macromolecules. Pyridoxine has been demonstrated to protect against such damage. In studies using human erythrocytes subjected to oxidative stress induced by cumene hydroperoxide, pyridoxine significantly decreased lipid peroxidation, as measured by malondialdehyde (MDA) levels, and reduced protein carbonylation.[4][5] Similar protective effects against lipid peroxidation have been observed in high glucose-treated human erythrocytes and in U937 monocyte cultures exposed to hydrogen peroxide.[4][5][6]
Influence on Antioxidant Enzymes and Signaling Pathways: Beyond direct scavenging, pyridoxine appears to modulate cellular antioxidant defenses. It has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[7] Furthermore, research suggests that pyridoxine's antioxidant effects may be mediated through the stimulation of the Nrf2/HO-1 pathway, a critical signaling cascade in the cellular response to oxidative stress.[8][9] Pyridoxine has been observed to decrease the expression of cytoplasmic Nrf2 and upregulate whole-cell HO-1 expression, suggesting an activation of this protective pathway.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies on the antioxidant effects of pyridoxine.
Table 1: Inhibition of Lipid Peroxidation in Human Erythrocytes
| Pyridoxine Concentration (µM) | Oxidant | MDA Reduction (%) | Reference |
| 1 | 100 µM Cumene Hydroperoxide | 19% | [4][5] |
| 10 | 100 µM Cumene Hydroperoxide | 21% | [4][5] |
| 100 | 100 µM Cumene Hydroperoxide | 24% | [4][5] |
Table 2: Effect of Pyridoxine on Antioxidant Enzyme Activity in Diabetic Rats
| Treatment | Catalase (CAT) Activity | Superoxide Dismutase (SOD) Activity | Reference |
| Healthy Rats + Pyridoxine | Decreased by ~50% | Not significantly affected | [10] |
| Diabetic Rats + Pyridoxine | Decreased by ~50% | Not significantly affected | [10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of pyridoxine's antioxidant effects.
In Vitro Induction of Oxidative Stress in Human Erythrocytes
This protocol describes the method used to assess the protective effects of pyridoxine against cumene hydroperoxide-induced oxidative stress in human erythrocytes.[4][5]
Objective: To evaluate the effect of pyridoxine on lipid peroxidation and protein carbonylation in human erythrocytes under oxidative stress.
Materials:
-
Freshly collected human blood with anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Pyridoxine hydrochloride
-
Cumene hydroperoxide
-
Reagents for Thiobarbituric Acid Reactive Substances (TBARS) assay (for lipid peroxidation)
-
Reagents for protein carbonylation assay (e.g., 2,4-dinitrophenylhydrazine, DNPH)
-
Spectrophotometer
Procedure:
-
Erythrocyte Preparation:
-
Centrifuge whole blood to separate erythrocytes from plasma and buffy coat.
-
Wash the erythrocyte pellet three times with cold PBS.
-
Resuspend the erythrocytes in PBS to a desired hematocrit (e.g., 5%).
-
-
Incubation with Pyridoxine:
-
Pre-incubate the erythrocyte suspension with varying concentrations of pyridoxine (e.g., 1, 10, 100 µM) for a specified time (e.g., 1 hour) at 37°C. A control group without pyridoxine should be included.
-
-
Induction of Oxidative Stress:
-
Add cumene hydroperoxide (e.g., 100 µM) to the erythrocyte suspensions (both control and pyridoxine-treated groups).
-
Incubate for a defined period (e.g., 8 hours) at 37°C with gentle shaking.
-
-
Assessment of Lipid Peroxidation (TBARS Assay):
-
Following incubation, lyse the erythrocytes and use the lysate for the TBARS assay to measure malondialdehyde (MDA) levels, a marker of lipid peroxidation.
-
-
Assessment of Protein Carbonylation:
-
Measure protein carbonyl groups in the erythrocyte membrane proteins using a DNPH-based spectrophotometric or immunoassay method.
-
Cell-Free Superoxide Radical Scavenging Assay
This protocol outlines a method to assess the direct superoxide radical scavenging activity of pyridoxine.[6]
Objective: To determine the ability of pyridoxine to scavenge superoxide radicals in a cell-free system.
Materials:
-
Pyridoxine
-
Source of superoxide radicals (e.g., a system generating glucose-derived radicals)
-
Cytochrome c
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a buffer solution containing cytochrome c and the superoxide generating system.
-
Add varying concentrations of pyridoxine to the reaction mixture. A control group without pyridoxine is essential.
-
Monitor the reduction of cytochrome c spectrophotometrically at a specific wavelength (e.g., 550 nm). The reduction of cytochrome c is indicative of the presence of superoxide radicals.
-
The inhibition of cytochrome c reduction in the presence of pyridoxine indicates its superoxide scavenging activity.
Visualizations
The following diagrams illustrate key pathways and workflows related to the antioxidant effects of pyridoxine.
Caption: Direct scavenging of various reactive oxygen species by pyridoxine.
Caption: Proposed mechanism of pyridoxine activating the Nrf2/HO-1 pathway.
Caption: General experimental workflow for in vitro antioxidant studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin B6 Supplementation Improves Oxidative Stress and Enhances Serum Paraoxonase/Arylesterase Activities in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridoxine Decreases Oxidative Stress on Human Erythrocyte Membrane Protein in vitro [openbiochemistryjournal.com]
- 5. openbiochemistryjournal.com [openbiochemistryjournal.com]
- 6. Pyridoxine and pyridoxamine inhibits superoxide radicals and prevents lipid peroxidation, protein glycosylation, and (Na+ + K+)-ATPase activity reduction in high glucose-treated human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyridoxine exerts antioxidant effects in cell model of Alzheimer's disease via the Nrf-2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into the Cardioprotective Effects of Pyridoxine Treatment in Diabetic Rats: A Study on Cardiac Oxidative Stress, Cardiometabolic Status, and Cardiovascular Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Absorption and Transport of Pyridoxine (Vitamin B6) In Vivo
Executive Summary: Pyridoxine (PN), along with other vitamin B6 vitamers, is a crucial water-soluble nutrient essential for over 140 enzymatic reactions, primarily in amino acid metabolism. Its journey from dietary intake to cellular utilization involves a multi-step process of absorption, systemic transport, metabolic activation, and tissue-specific uptake. This document provides a comprehensive overview of these mechanisms, tailored for researchers, scientists, and drug development professionals. It details the primary absorption process via passive diffusion in the small intestine, the central role of the liver in metabolic conversion, the "metabolic trapping" mechanism of intracellular phosphorylation, and the specialized transport across the blood-brain barrier. Quantitative data are summarized, key experimental protocols are outlined, and core pathways are visualized to offer a detailed understanding of pyridoxine's in vivo pharmacokinetics.
Intestinal Absorption of Pyridoxine
The absorption of vitamin B6 occurs predominantly in the jejunum, the middle section of the small intestine[1][2]. The primary mechanism for the uptake of non-phosphorylated forms of vitamin B6, such as pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM), is non-saturable passive diffusion[3][4][5][6]. This means that even at very high doses, the vitamin is well absorbed without being limited by cell saturation[3][6].
Phosphorylated forms of the vitamin (e.g., Pyridoxal 5'-phosphate, PLP), which are common in animal tissues, must be dephosphorylated by intestinal alkaline phosphatases before they can be absorbed[4][6][7]. While passive diffusion is the main route in the small intestine, evidence also points to the existence of a specific, regulated, carrier-mediated transport system for pyridoxine in the large intestine, allowing for the absorption of vitamin B6 synthesized by the gut microflora[8]. Studies using Caco-2 cells, a human intestinal epithelial model, have shown that at low concentrations, an active transport mechanism is observable, whereas passive transport dominates at higher concentrations[9].
Systemic Transport and Hepatic Metabolism
Following absorption from the intestine, the various B6 vitamers are transported via the portal vein to the liver[10]. The liver is the primary organ for vitamin B6 metabolism[3][11]. In circulation, pyridoxine and its metabolites are transported bound to proteins, primarily albumin[4][10][12].
In the liver, the absorbed vitamers undergo a series of enzymatic conversions in a process often referred to as the "salvage pathway"[13][14]. The key enzymes in this pathway are:
-
Pyridoxal Kinase (PDXK): This enzyme phosphorylates PN, PL, and PM to their respective 5'-phosphate esters: pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP)[15][16].
-
Pyridoxine/Pyridoxamine 5'-Phosphate Oxidase (PNPO): This FMN-dependent enzyme catalyzes the oxidation of PNP and PMP to PLP, the primary active coenzyme form of vitamin B6[3][4][13].
The liver then releases PLP, tightly bound to albumin, and the dephosphorylated form, pyridoxal (PL), into systemic circulation for delivery to other tissues[11][12][14]. The liver's central role is highlighted by studies showing it rapidly converts labeled pyridoxine into various phosphorylated forms and releases pyridoxal into circulation[11][17].
Cellular Uptake and Metabolic Trapping
The uptake of pyridoxine by peripheral tissues and cells, such as erythrocytes and liver cells, occurs via a non-concentrative process, likely facilitated diffusion, followed by immediate metabolic trapping[11][18][19]. Once inside the cell, pyridoxine is rapidly phosphorylated by pyridoxal kinase (PDXK) to PNP[19][20]. This phosphorylation adds a charged phosphate group, preventing the molecule from diffusing back across the cell membrane and effectively "trapping" it intracellularly[11][19]. This trapping mechanism allows cells to accumulate vitamin B6 against a concentration gradient, not through active transport of the vitamin itself, but by its conversion to a membrane-impermeable form[11]. The trapped PNP is then available for conversion to the active coenzyme PLP.
Transport Across the Blood-Brain Barrier
The central nervous system has a high demand for vitamin B6, as PLP is a critical cofactor for the synthesis of several neurotransmitters[1][21]. However, the active coenzyme form, PLP, cannot cross the blood-brain barrier (BBB), likely due to its charged phosphate group[21][22][23].
For vitamin B6 to enter the brain, circulating PLP (bound to albumin) must first be dephosphorylated to pyridoxal (PL) by tissue non-specific alkaline phosphatase (TNSALP), an enzyme located at the cell surface of the brain capillaries[7][14][22]. The unphosphorylated and more lipid-soluble PL can then cross the BBB and enter brain cells[22][23]. Once inside the neuron or glial cell, PL is rapidly re-phosphorylated back to the active PLP form by intracellular pyridoxal kinase, trapping it within the CNS where it can be utilized by B6-dependent enzymes[7][22].
Quantitative Data Summary
The following tables summarize key quantitative parameters related to pyridoxine transport and metabolism.
Table 1: Mechanisms of Pyridoxine Absorption and Transport
| Organ/Cell Type | Transport Mechanism | Key Proteins/Transporters | Notes |
|---|---|---|---|
| Small Intestine (Jejunum) | Passive Diffusion (predominant)[3][4][6] | - | Non-saturable process. Phosphorylated forms require dephosphorylation prior to absorption. |
| Active Transport (at low concentrations)[9] | Carrier-mediated system | Observed in Caco-2 cell models. | |
| Large Intestine (Colon) | Carrier-Mediated Process[8] | Specific, regulatable carrier | Allows for absorption of bacterially synthesized vitamin B6. |
| Liver | Facilitated Diffusion / Metabolic Trapping[11][12] | Pyridoxal Kinase (PDXK), PNPO | Central organ for metabolic conversion and distribution. |
| Erythrocytes | Passive Diffusion / Metabolic Trapping[19] | Pyridoxal Kinase (PDXK) | PN is trapped by phosphorylation; PL is trapped by binding to hemoglobin[19]. |
| Kidney (Tubular Epithelia) | Carrier-Mediated Process[24] | pH-sensitive, Na+-independent carrier | Regulated by extracellular substrate levels. |
| Brain (Blood-Brain Barrier) | Facilitated Diffusion (of Pyridoxal)[7] | Alkaline Phosphatase (TNSALP) | PLP is dephosphorylated to PL for entry, then re-phosphorylated within the brain[7][22]. |
Table 2: Kinetic Parameters of Carrier-Mediated Pyridoxine Transport
| System/Cell Line | Substrate | Apparent K_m (μM) | Apparent V_max | Reference |
|---|---|---|---|---|
| Mouse Colonocytes (YAMC cells) | Pyridoxine | 2.1 ± 0.5 | 53.4 ± 4.3 pmol/mg protein/3 min | [8] |
| Rat Jejunum (Phosphorylation) | Pyridoxine | 11.6 | 1.65 nmol/g tissue/5 min | [20] |
| SLC19A2 (MDCKII cells) | Pyridoxine | 37.8 | 332 pmol/min/mg protein | [25] |
| SLC19A3 (MDCKII cells) | Pyridoxine | 18.5 | 264 pmol/min/mg protein |[25] |
Key Experimental Methodologies
The study of pyridoxine absorption and transport utilizes a variety of in vivo, in vitro, and ex vivo models.
6.1 In Vivo Isolated Jejunal Loop This surgical technique allows for the study of intestinal absorption in a living animal under controlled conditions.
-
Protocol Summary: A segment of the rat jejunum is surgically isolated while maintaining its blood supply.[20]. A solution containing a known concentration of radiolabeled [³H]pyridoxine is injected into the sealed-off loop. After a set incubation period (e.g., 5-30 minutes), the animal is euthanized. The luminal contents, the jejunal tissue segment, and blood samples are collected. The amount of radioactivity in each compartment is measured using liquid scintillation counting to determine the rates of uptake from the lumen, accumulation in the tissue, and transfer into the circulation (transmural absorption). The metabolic fate of the absorbed pyridoxine (i.e., phosphorylation) within the tissue can be analyzed using chromatographic techniques[20].
6.2 In Vitro Everted Sac Technique This ex vivo method uses a segment of the intestine to study the transport of substances from the mucosal (inner) to the serosal (outer) side.
-
Protocol Summary: A segment of the rat jejunum is removed, everted (turned inside out), and filled with a serosal buffer solution. The sac is then incubated in a mucosal buffer solution containing the substrate of interest, such as pyridoxine, at various concentrations[5]. The system is oxygenated and maintained at a physiological temperature. After incubation, the concentration of the substrate in both the mucosal and serosal fluids, as well as within the intestinal tissue itself, is measured. This allows for the characterization of transport mechanisms, such as passive diffusion, by observing whether transport is linear with concentration[5].
6.3 Cultured Cell Models Monolayers of cultured epithelial cells (e.g., Caco-2, YAMC, OK cells) are widely used to investigate cellular uptake mechanisms and their regulation.
-
Protocol Summary: Cells are grown on permeable supports (e.g., Transwell inserts) to form a polarized monolayer that mimics the intestinal or renal barrier[9]. A solution containing radiolabeled [³H]pyridoxine is added to the apical (luminal) side. At various time points, the uptake is stopped by washing the cells with an ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured by scintillation counting to quantify uptake[8][24]. The influence of factors like temperature, energy dependence (using metabolic inhibitors), ion dependence (by altering buffer composition), substrate concentration (for kinetic analysis), and competitive inhibitors can be systematically evaluated[8][24].
Signaling Pathways and Workflows
Visualizations of the key processes in pyridoxine absorption and transport provide a clear framework for understanding the complex relationships.
Caption: Overview of pyridoxine's journey from the gut to systemic circulation and target tissues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Vitamin B6 - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 5. [Intestinal absorption of vitamin B6 in vitro in response to the mucosal concentration of pyridoxine . HCl (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin B6 - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridoxine uptake by colonocytes: a specific and regulated carrier-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transport of high concentration of thiamin, riboflavin and pyridoxine across intestinal epithelial cells Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absorption, transport and metabolism of pyridoxine | PPSX [slideshare.net]
- 11. Transport and metabolism of pyridoxine in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. "Pyridoxal Kinase: Its Role in Vitamin B6 Metabolism" by Jigarkumar Desai [scholarscompass.vcu.edu]
- 14. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism - MedCrave online [medcraveonline.com]
- 16. medcraveonline.com [medcraveonline.com]
- 17. Transport and metabolism of pyridoxine and pyridoxal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. Transport and accumulation of pyridoxine and pyridoxal by erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo absorption and phosphorylation of pyridoxine . HCl in rat jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Blood Brain Barrier: The Role of Pyridoxine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. journals.physiology.org [journals.physiology.org]
- 25. pH-dependent pyridoxine transport by SLC19A2 and SLC19A3: Implications for absorption in acidic microclimates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Pyridoxine (Vitamin B6) Using High-Performance Liquid Chromatography
Abstract
This document provides detailed protocols for the quantitative analysis of pyridoxine (Vitamin B6) in pharmaceutical formulations using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The methods outlined are simple, rapid, and sensitive, making them suitable for quality control and research applications. This application note includes comprehensive experimental procedures, system suitability requirements, and method validation parameters.
Introduction
Pyridoxine, a vital water-soluble vitamin, is crucial for numerous metabolic processes in the human body, including amino acid metabolism and neurotransmitter synthesis.[1] Accurate quantification of pyridoxine in pharmaceutical products is essential to ensure dosage accuracy and product quality. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and accuracy.[1][2] This note details two distinct RP-HPLC methods for the determination of pyridoxine hydrochloride.
Method 1: Isocratic HPLC with UV Detection at 254 nm
This method is a rapid and straightforward isocratic method suitable for the routine analysis of pyridoxine in drug substances and finished products.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | 0.015 M Potassium Dihydrogen Phosphate (pH 3.0 ± 0.2) : Methanol (70:30, v/v)[3][4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Detection | UV at 254 nm[3][4] |
| Injection Volume | 30 µL[3] |
| Column Temperature | Ambient (25°C)[3] |
| Run Time | Approximately 5 minutes |
| Retention Time | ~3.5 minutes[3][4] |
Experimental Protocol
1. Preparation of Solutions
-
0.015 M Potassium Dihydrogen Phosphate Buffer (pH 3.0): Dissolve 2.055 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.[4] Adjust the pH to 3.0 ± 0.2 using orthophosphoric acid.[3][4]
-
Mobile Phase Preparation: Mix the 0.015 M potassium dihydrogen phosphate buffer (pH 3.0) and methanol in a 70:30 ratio.[3][4] Degas the solution by sonication before use.
-
Standard Stock Solution (500 µg/mL): Accurately weigh and dissolve 50 mg of pyridoxine hydrochloride reference standard in the mobile phase in a 100 mL volumetric flask.
-
Calibration Standards (10-50 µg/mL): Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations of 10, 20, 30, 40, and 50 µg/mL.[3][4]
2. Sample Preparation (from Tablets)
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 40 mg of pyridoxine hydrochloride and transfer it to a 100 mL volumetric flask.[3]
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the pyridoxine.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution (e.g., 30 µg/mL) six times. The acceptance criteria are:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
4. Analysis
Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. Calculate the amount of pyridoxine hydrochloride in the sample by comparing the peak area with the calibration curve.
Method 2: Isocratic HPLC with UV Detection at 290 nm
This method utilizes a different mobile phase composition and detection wavelength, offering an alternative for pyridoxine analysis.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 |
| Mobile Phase | 19% Ethanol, 77% Water, 4% Acetic Acid (v/v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 290 nm[5] |
| Injection Volume | 20 µL[5] |
| Column Temperature | Ambient |
| Run Time | Approximately 3 minutes |
| Retention Time | ~1.6 minutes[5] |
Experimental Protocol
1. Preparation of Solutions
-
Mobile Phase Preparation: For a 1000 mL solution, mix 190 mL of ethanol, 770 mL of distilled water, and 40 mL of glacial acetic acid.[5]
-
Sample Solvent: Prepare a mixture of 19% ethanol and 81% distilled water.[5]
-
Standard Stock Solution: Accurately weigh and dissolve a suitable amount of pyridoxine hydrochloride reference standard in the sample solvent to prepare a stock solution.
-
Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with the sample solvent.
2. Sample Preparation (from Aqueous Nutritional Drinks)
-
Filter the liquid sample through a 0.45 µm syringe filter.
-
If necessary, dilute the sample with the sample solvent to bring the pyridoxine concentration within the calibration range.
3. System Suitability
Perform a system suitability test as described in Method 1, ensuring the system meets the predefined criteria before proceeding with sample analysis.
4. Analysis
Inject the prepared standard and sample solutions into the HPLC system. The concentration of pyridoxine in the sample is determined by comparing its peak area to that of the standards from the calibration curve.
Quantitative Data Summary
The following table summarizes the validation parameters for the described HPLC methods.
| Parameter | Method 1 | Method 2 |
| Wavelength | 254 nm[3] | 290 nm[5] |
| Linearity Range | 10-50 µg/mL[3][4] | 0 - 7.8 x 10⁻⁴ M[5] |
| Correlation Coefficient (r²) | 0.9996[3][4] | 0.9948[5] |
| Accuracy (% Recovery) | 98.8 - 100.86%[3][4] | 95 - 105%[5] |
| Intra-day Precision (%RSD) | < 2%[3][4] | Not Specified |
| Inter-day Precision (%RSD) | < 2%[3][4] | Not Specified |
| Limit of Detection (LOD) | 0.043 µg/mL[6] | Not Specified |
| Limit of Quantification (LOQ) | 0.13 µg/mL[6] | Not Specified |
Visualizations
Caption: General workflow for HPLC analysis of Pyridoxine.
Caption: Sample preparation workflow for different dosage forms.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide in Combined Dosage Form | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 3. jchps.com [jchps.com]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Application Notes and Protocols for the Laboratory Synthesis of Pyridoxine Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of established and versatile methods for the synthesis of pyridoxine (Vitamin B6) and its derivatives. The protocols detailed below are based on well-documented chemical strategies, offering reproducible procedures for laboratory-scale synthesis. The primary focus is on the widely utilized Diels-Alder reaction of substituted oxazoles, a cornerstone of industrial pyridoxine production.[1][2][3] Additionally, alternative methodologies are presented to highlight the diversity of synthetic approaches available to researchers.
Introduction
Pyridoxine and its vitamers, including pyridoxal and pyridoxamine, are essential nutrients for human health.[3] In their biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), they play a critical role in a vast array of enzymatic reactions, particularly in amino acid metabolism.[3][4] The synthesis of pyridoxine derivatives is of significant interest for the development of novel therapeutic agents and for studying the mechanisms of PLP-dependent enzymes. The pyridine ring forms the core structure of these compounds, and its efficient construction is a key challenge in their synthesis.[3]
Core Synthetic Strategies
Several synthetic routes to pyridoxine and its analogs have been developed. The most prominent and commercially viable method is the "oxazole method," which relies on a hetero-Diels-Alder reaction between a substituted oxazole and a suitable dienophile to construct the pyridine ring.[1][2][5] Alternative strategies include modifications of existing pyridine rings and multi-step syntheses from acyclic precursors.
Protocol 1: Synthesis of Pyridoxine via Diels-Alder Reaction of a Substituted Oxazole
This protocol describes a classic and robust method for synthesizing the pyridoxine core structure using a [4+2] cycloaddition reaction.[1][2]
Experimental Protocol
Step 1: Diels-Alder Adduct Formation
-
In a flame-dried round-bottom flask under an inert argon atmosphere, combine 5-ethoxy-4-methyloxazole (1 equivalent) and diethyl maleate (2 equivalents).[2]
-
Heat the neat mixture in an oil bath at 110°C for 3 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude Diels-Alder adducts by silica gel chromatography using a 1:1 mixture of ethyl acetate and hexane as the eluent. This will separate the endo and exo isomers.[2]
Step 2: Aromatization to form the Pyridine Ring
-
The isolated Diels-Alder adduct is typically aromatized through a subsequent retro-Diels-Alder reaction, which involves the elimination of a volatile byproduct to form the stable pyridine ring. This can often be achieved by heating.
Step 3: Reduction to Pyridoxine
-
The resulting pyridine diester intermediate, 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester, is then reduced to afford pyridoxine.[2]
-
Alternative reduction methods using silane monomers or polysiloxanes have been reported to yield crude pyridoxine.[2]
-
Purification of the final product can be achieved through crystallization or column chromatography.
Quantitative Data Summary
| Step | Reactants | Product | Typical Yield | Purity | Reference |
| Diels-Alder Adduct | 5-ethoxy-4-methyloxazole, Diethyl maleate | endo and exo Diels-Alder adducts | 41% (endo), 24% (exo) | >95% | [2] |
| Reduction to Pyridoxine | 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester, Silane | Crude Pyridoxine | 38-54% (overall) | 76% | [2] |
Protocol 2: Synthesis of Fused Pyridoxine Derivatives
This protocol outlines a strategy for the synthesis of pyridoxine derivatives fused with other heterocyclic rings, such as aminooxazoles, aminoimidazoles, and aminopyrroles, starting from pyridoxine itself.[6] This approach is valuable for generating compound libraries for biological screening.[6]
Experimental Protocol
Step 1: Modification of the C(5)-Hydroxymethyl Group of Pyridoxine
-
The synthesis begins with the selective modification of the hydroxymethyl group at the C(5) position of the pyridoxine starting material.[6] This can involve conversion to various functional groups like nitriles, amides, or phenols, which serve as handles for the subsequent cyclization steps.[6]
Step 2: Installation of an Amino Group at the C(6)-Position
-
An amino group is introduced at the C(6) position of the pyridine ring, which acts as a key nucleophile in the subsequent ring-forming reactions.[6]
Step 3: Cyclization to Form Fused Heterocycles
-
The modified pyridoxine intermediate undergoes an intramolecular cyclization reaction to form the desired fused heterocyclic system. The specific conditions for this step will depend on the nature of the heterocycle being synthesized.
Example: Synthesis of an Aminooxazole-Fused Pyridinol
-
To a solution of the appropriate precursor in a suitable solvent (e.g., methanol), add a catalyst such as 10% palladium on activated carbon.[6]
-
Stir the mixture under a hydrogen atmosphere at room temperature for several hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data Summary
| Product | Starting Material | Key Reagents | Typical Yield | Purity | Reference |
| Aminooxazole-fused Pyridinol | Corresponding precursor | 10% Palladium on activated carbon, Hydrogen | 99% | >98% | [6] |
| Imidazole-fused Pyridinol | Corresponding precursor | Varies based on specific synthesis | - | - | [6] |
| Pyrrole-fused Pyridinol | Corresponding precursor | Varies based on specific synthesis | - | - | [6] |
Note: Specific yields for all fused derivatives are not detailed in a single source and will vary depending on the exact synthetic route taken.
Visualizations
Diels-Alder Synthesis of Pyridoxine Core
Caption: General workflow for the synthesis of pyridoxine analogs via Diels-Alder reaction.
General Workflow for Fused Pyridoxine Derivatives
Caption: Divergent synthesis strategy for fused pyridoxine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Methods of synthesis and technology of production of drugs synthesis of pyridoxine (review) | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole | MDPI [mdpi.com]
Application of Pyridoxine in Cell Culture Media: A Detailed Guide for Researchers
References
- 1. Optimizing CHO Cell Cultures via Metabolite Analysis | Mabion [mabion.eu]
- 2. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Roles of Coenzyme Pyridoxal-5'-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of optimal medium for production of commercially important monoclonal antibody 520C9 by hybridoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin B6 kills hepatoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Growth suppression and cell death by pyridoxal is dependent on p53 in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The vitamin B6 paradox: Supplementation with high concentrations of pyridoxine leads to decreased vitamin B6 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of vitamins and metal ions on productivity and charge heterogeneity of IgG1 expressed in CHO cells - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyridoxine regulates hair follicle development via the PI3K/Akt, Wnt and Notch signalling pathways in rex rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tracing Pyridoxine Metabolism with Stable Isotopes
Introduction
Vitamin B6, a collective term for a group of related compounds including pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM), is an essential nutrient involved in over 160 enzymatic reactions in the human body.[1][2] The biologically active form, pyridoxal 5'-phosphate (PLP), acts as a coenzyme in a wide array of metabolic processes, including amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis.[2][3] Understanding the in vivo kinetics and metabolism of pyridoxine is crucial for nutritional assessment, diagnosing deficiencies, and for the development of therapeutic strategies.
Stable isotope tracing is a powerful technique that allows for the quantitative analysis of metabolic pathways in vivo.[4] By introducing a non-radioactive, isotopically labeled form of a compound (a "tracer") into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME). The use of stable isotopes, such as deuterium (²H or D) or carbon-13 (¹³C), coupled with sensitive analytical techniques like mass spectrometry, provides a safe and effective way to elucidate the metabolic fate of pyridoxine and its vitamers.[5][6][7]
This application note provides a comprehensive overview and detailed protocols for using stable isotope-labeled pyridoxine to trace its metabolism in biological systems.
Principle of the Method
The core principle of stable isotope tracing involves the administration of a known amount of an isotopically labeled precursor, in this case, a stable isotope-labeled version of pyridoxine (e.g., pyridoxine-d3, pyridoxine-¹³C₄).[6][7] This labeled compound is chemically identical to the endogenous (unlabeled) compound but has a higher mass due to the presence of the heavier isotopes.
Following administration, biological samples (e.g., plasma, urine, tissues) are collected over time. The various forms of vitamin B6 (vitamers) are then extracted and analyzed using mass spectrometry, typically coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).[5][8] The mass spectrometer can differentiate between the labeled (exogenous) and unlabeled (endogenous) forms of pyridoxine and its metabolites based on their mass-to-charge ratio (m/z). By measuring the ratio of the labeled to unlabeled species, it is possible to determine the rate of appearance and disappearance of the tracer and its conversion into various metabolites, providing insights into the dynamics of pyridoxine metabolism.
Experimental Protocols
1. Protocol for In Vivo Stable Isotope Tracing of Pyridoxine Metabolism
This protocol outlines a general procedure for an in vivo study in a model organism (e.g., rodents).
Materials:
-
Stable isotope-labeled pyridoxine (e.g., Pyridoxine-d3 hydrochloride or Pyridoxine-¹³C₄ hydrochloride)[6][7]
-
Vehicle for administration (e.g., sterile saline)
-
Animal model (e.g., rats, mice)
-
Blood collection supplies (e.g., EDTA tubes)
-
Tissue collection supplies
-
Internal standard solution (e.g., a different isotopologue of pyridoxine not used as the tracer)
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals to the housing conditions.
-
Prepare a dosing solution of the stable isotope-labeled pyridoxine in a suitable vehicle.
-
Administer the labeled pyridoxine to the animals (e.g., via oral gavage or intraperitoneal injection).
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) into EDTA tubes.
-
Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
At the end of the time course, euthanize the animals and collect tissues of interest (e.g., liver, kidney, brain).[5][9]
-
Flash-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of internal standard.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile or 10% trichloroacetic acid.[6][8]
-
Vortex and incubate at 4°C for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
Sample Preparation (Tissues):
-
Weigh a portion of the frozen tissue.
-
Homogenize the tissue in a protein-denaturing agent like trichloroacetic acid.[9]
-
Add a known amount of internal standard.
-
Centrifuge the homogenate at high speed to pellet cellular debris.
-
Collect the supernatant for analysis.
-
2. Protocol for LC-MS/MS Analysis of Pyridoxine and its Metabolites
Instrumentation and Conditions:
-
LC System: Ultra-Performance Liquid Chromatography (UPLC) system
-
Column: A reversed-phase C18 column (e.g., Waters™ Symmetry C18) is commonly used.[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol is a typical mobile phase system.[8]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[10]
Procedure:
-
Method Setup:
-
Develop a chromatographic method to separate the different vitamin B6 vitamers.
-
Optimize the mass spectrometer settings (e.g., collision energy) for each analyte and its corresponding stable isotope-labeled internal standard by performing infusions of individual standards.
-
Set up multiple reaction monitoring (MRM) transitions for the quantification of each vitamer and its labeled counterpart.
-
-
Analysis:
-
Inject the prepared sample extracts onto the LC-MS/MS system.
-
Acquire data over the chromatographic run.
-
-
Data Analysis:
-
Integrate the peak areas for the endogenous (unlabeled) and labeled forms of pyridoxine and its metabolites, as well as the internal standard.
-
Calculate the concentration of each analyte using a calibration curve prepared with known concentrations of standards.
-
Determine the isotopic enrichment by calculating the ratio of the labeled analyte to the total analyte pool (labeled + unlabeled).
-
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters for Pyridoxine Vitamers
| Vitamer | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| Pyridoxine (PN) | 0.02 mg/kg | 0.059 mg/kg | 4-10% | 4-10% | 92-111% |
| Pyridoxal (PL) | 0.007 mg/kg | 0.021 mg/kg | 4-10% | 4-10% | 92-111% |
| Pyridoxamine (PM) | 0.0028 mg/kg | 0.0085 mg/kg | 4-10% | 4-10% | 92-111% |
| Pyridoxal-5'-Phosphate (PLP) | 4 nmol/L | - | 1.7-2.8% | 3.0-4.1% | 89-103% |
| Pyridoxamine-5'-Phosphate (PMP) | 0.008 mg/kg | 0.025 mg/kg | 4-10% | 4-10% | 92-111% |
| Data synthesized from multiple sources for illustrative purposes.[8][10][11] |
Visualizations
Caption: The salvage pathway of vitamin B6 metabolism.
Caption: Experimental workflow for stable isotope tracing.
References
- 1. droracle.ai [droracle.ai]
- 2. Direct and Functional Biomarkers of Vitamin B6 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitation of vitamin B6 in biological samples by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. B6 vitamer content of rat tissues measured by isotope tracer and chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Spectrophotometric Analysis of Pyridoxine (Vitamin B6)
Introduction
Pyridoxine, a vital form of Vitamin B6, is a water-soluble vitamin crucial for numerous metabolic processes in the human body, including amino acid metabolism and neurotransmitter synthesis.[1] Accurate and efficient quantification of pyridoxine is essential in pharmaceutical formulations, food products, and clinical samples to ensure proper dosage and nutritional value. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex methods like HPLC for the determination of pyridoxine.[2][3] This document provides detailed protocols for various spectrophotometric assays for pyridoxine analysis, tailored for researchers, scientists, and drug development professionals.
Principle of Spectrophotometric Assays for Pyridoxine
The spectrophotometric determination of pyridoxine relies on chemical reactions that produce a colored product, where the intensity of the color is directly proportional to the concentration of pyridoxine in the sample. These methods typically involve diazotization-coupling reactions, oxidative coupling, or complex formation. The absorbance of the resulting colored solution is measured at a specific wavelength using a spectrophotometer, and the concentration of pyridoxine is determined from a calibration curve.
Spectrophotometric Methods for Pyridoxine Determination
Several methods have been developed for the spectrophotometric analysis of pyridoxine. Below are detailed protocols for some of the most common and validated assays.
1. Method Based on Coupling with Diazotized p-Nitroaniline
This method involves the coupling of pyridoxine with diazotized p-nitroaniline in an alkaline medium to form an intensely colored azo dye.[4] The presence of a surfactant like cetyltrimethylammonium bromide (CTAB) can enhance the sensitivity of the reaction.[4]
-
Reaction Pathway:
Caption: Reaction scheme for pyridoxine determination using diazotized p-nitroaniline.
-
Experimental Protocol:
-
Preparation of Reagents:
-
Pyridoxine Standard Solution (100 µg/mL): Dissolve 10 mg of pyridoxine hydrochloride in 100 mL of distilled water.[4]
-
Sodium Carbonate Solution (0.1 N): Dissolve 1.325 g of sodium carbonate in 250 mL of distilled water.[4]
-
Diazotized p-Nitroaniline Reagent (5 mM): Dissolve 0.1727 g of p-nitroaniline in approximately 50 mL of distilled water. Add 20 mL of 1 M HCl and heat gently to obtain a clear solution. Cool the mixture to 0-5°C in an ice bath. Add 8.65 mL of 1% sodium nitrite (NaNO2) solution and stir.[4]
-
-
Calibration Curve:
-
Pipette aliquots of the standard pyridoxine solution (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mL of 100 µg/mL solution) into a series of 25 mL volumetric flasks.
-
To each flask, add 3 mL of 0.1 N sodium carbonate solution.[4]
-
Add a specific volume of the diazotized p-nitroaniline reagent (to be optimized, typically 1-2 mL).
-
Dilute to the mark with distilled water and mix well.
-
Allow the reaction to proceed for the optimized time.
-
Measure the absorbance at 480 nm against a reagent blank.[4]
-
Plot the absorbance versus the concentration of pyridoxine to construct a calibration curve.
-
-
Sample Analysis:
-
Prepare the sample solution (e.g., dissolve a known weight of powdered tablets in distilled water, filter, and dilute appropriately).
-
Treat an aliquot of the sample solution as described in the calibration curve procedure.
-
Measure the absorbance and determine the concentration of pyridoxine from the calibration curve.
-
-
2. Method Based on Oxidative Coupling with 4-Aminoantipyrine
This method is based on the oxidative coupling reaction of pyridoxine with 4-aminoantipyrine in the presence of an oxidizing agent like ammonium persulphate, resulting in a stable yellow-colored complex.[5]
-
Experimental Workflow:
Caption: Experimental workflow for pyridoxine analysis with 4-aminoantipyrine.
-
Experimental Protocol:
-
Preparation of Reagents:
-
Pyridoxine Standard Solution (50 µg/mL): Prepare a stock solution of 1000 µg/mL by dissolving 0.1 g of pyridoxine hydrochloride in 100 mL of distilled water. Dilute 5 mL of this stock solution to 100 mL with distilled water.[5]
-
Sodium Carbonate Solution (1%): Dissolve 1 g of anhydrous sodium carbonate in 100 mL of distilled water.[5]
-
4-Aminoantipyrine Solution (0.4%): Dissolve 0.4 g of 4-aminoantipyrine hydrochloride in 100 mL of distilled water.[5]
-
Ammonium Persulphate Solution (1%): Prepare a fresh solution by dissolving 1 g of ammonium persulphate in 100 mL of distilled water.
-
-
Calibration Curve:
-
Into a series of 10 mL volumetric flasks, add varying volumes of the 50 µg/mL pyridoxine standard solution to obtain concentrations ranging from 0 to 250 µg.[5]
-
To each flask, add 1 mL of 1% sodium carbonate solution, followed by 1 mL of 0.4% 4-aminoantipyrine and 1 mL of 1% ammonium persulphate.[5]
-
Dilute to the mark with distilled water and allow the solution to stand for 20 minutes for maximum color development.[5]
-
Measure the absorbance at 420 nm against a reagent blank.[5]
-
Plot the absorbance versus the concentration of pyridoxine.
-
-
Sample Analysis:
-
3. Method Based on Complexation with Ferric (III) Ion
This direct and simple method is based on the formation of a red-colored complex between pyridoxine and ferric ions at a pH of 3.[3][6]
-
Logical Relationship Diagram:
Caption: Logical relationship for the Fe(III) complexation method.
-
Experimental Protocol:
-
Preparation of Reagents:
-
Pyridoxine Standard Solution (100 µg/mL): Dissolve 10 mg of pyridoxine hydrochloride in 100 mL of distilled water.[2]
-
Ferric Ammonium Sulfate Solution: Dissolve 0.5 g of ferric ammonium sulfate [FeNH4(SO4)2·12H2O] in 50 mL of double-distilled water, add 20 mL of concentrated nitric acid, and dilute to 100 mL with double-distilled water.[2]
-
Mercuric Thiocyanate Solution: Dissolve 0.5 g of Hg(SCN)2 in 100 mL of ethanol and filter.[2] (Note: This reagent is from a related indirect method but the ferric solution preparation is relevant). For the direct Fe(III) complexation, a simple ferric chloride or ferric nitrate solution at the appropriate concentration can also be used.
-
-
Calibration Curve:
-
Transfer different aliquots of the standard pyridoxine solution (e.g., 0.5-7.0 mL of 100 µg/mL solution) into a series of 25 mL volumetric flasks.[2]
-
Add 2 mL of the ferric ammonium sulfate solution to each flask.[2]
-
Dilute to 25 mL with double-distilled water and mix well.[2]
-
Allow the mixture to stand for 5 minutes.[2]
-
Measure the absorbance of each solution at 460-465 nm against a reagent blank.[2][3]
-
Plot absorbance versus concentration.
-
-
Sample Analysis:
-
For tablets, weigh and grind 10 tablets. Dissolve an amount of powder equivalent to 10 mg of pyridoxine in about 50 mL of distilled water, stir for 30 minutes, filter, and dilute the filtrate to 100 mL.[2]
-
Take an appropriate volume of this solution and proceed as described for the calibration curve.[2]
-
-
Data Presentation
The quantitative performance of these spectrophotometric methods is summarized in the table below for easy comparison.
| Method | Reagents | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
| Diazotized p-Nitroaniline | p-Nitroaniline, NaNO2, HCl, Na2CO3 | 480 | 0.4 - 24 | 2.26 x 10⁴ | [4][7] |
| Diazotized 2,4-Dinitroaniline | 2,4-Dinitroaniline, NaNO2, HCl, Hg²⁺ | 545 | 0.16 - 3.0 | 3.7 x 10⁴ | [8] |
| Oxidative Coupling | 4-Aminoantipyrine, Ammonium Persulphate | 420 | 0 - 25 | 5.41 x 10³ | [5] |
| Fe(III) Complexation | Ferric Ammonium Sulfate or Ferric Ion | 460 - 465 | 2 - 28 | 0.729 x 10⁴ | [2][3][6] |
| Gibbs Reagent | 2,6-Dichloroquinone-4-chloroimide | 650 | Not Specified | Not Specified | [9] |
| Charge-Transfer Complex | Chloranil | 550 | 0.5 - 38 | 1.9 x 10³ | [10] |
| Azo Dye with Diazotized Metoclopramide | Metoclopramide HCl, NaNO2, NaHCO3 | 464 | 0.4 - 24 | 2.261 x 10⁴ | [7] |
| Oxidation-Reduction with Ce(IV) | Ceric Ammonium Sulfate, Arsenazo III | 716 | Not Specified | 1.12 x 10⁵ | [11] |
Interference
Common excipients found in pharmaceutical formulations such as starch, talc, lactose, and sucrose generally do not interfere with these methods.[4][12] However, other vitamins or compounds with a phenolic group may interfere with some of these reactions. For instance, ascorbic acid can interfere but its effect can be eliminated by pre-separation.[5][13]
The spectrophotometric methods described provide simple, rapid, and sensitive options for the quantitative determination of pyridoxine in various samples. The choice of method may depend on the specific sample matrix, available instrumentation, and desired sensitivity. Proper validation of the selected method is crucial to ensure accurate and reliable results. These application notes and protocols serve as a comprehensive guide for implementing these assays in a laboratory setting.
References
- 1. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oaskpublishers.com [oaskpublishers.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. scispace.com [scispace.com]
- 5. Spectrophotometric determination of pyridoxine hydrochloride - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. impactfactor.org [impactfactor.org]
- 8. Spectrophotometric determination of pyridoxine hydrochloride [correction of hydrochlorine] pharmaceutical preparations and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pjsir.org [pjsir.org]
- 10. researchgate.net [researchgate.net]
- 11. csmj.uomosul.edu.iq [csmj.uomosul.edu.iq]
- 12. Simple colorimetric method for determination of pyridoxine hydrochloride (vitamin B6) in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectrophotometric determination of pyridoxine hydrochloride in pharmaceutical samples - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Inducing Pyridoxine Deficiency in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing pyridoxine (Vitamin B6) deficiency in animal models. The methodologies outlined are essential for studying the roles of vitamin B6 in various physiological and pathological processes, including neurological function, metabolism, and drug efficacy.
Pyridoxine and its metabolically active form, pyridoxal 5'-phosphate (PLP), are crucial cofactors for over 140 enzymatic reactions.[1] These reactions are fundamental to amino acid metabolism, neurotransmitter synthesis, and glycogenolysis.[1] Inducing a state of pyridoxine deficiency in animal models allows for the investigation of these pathways and the development of therapeutic interventions for conditions associated with vitamin B6 insufficiency.
Methods of Induction
Two primary methods are employed to induce pyridoxine deficiency in animal models:
-
Dietary Restriction: This involves feeding animals a specially formulated diet lacking pyridoxine. This method mimics a natural dietary deficiency.
-
Antagonist Administration: This approach uses a structural analog of pyridoxine, such as 4-deoxypyridoxine (4-DP), which competitively inhibits PLP-dependent enzymes, creating a functional vitamin B6 deficiency.[1]
-
Combined Approach: A pyridoxine-deficient diet is often used in conjunction with a vitamin B6 antagonist to accelerate and intensify the deficiency state.
Key Biomarkers for Assessing Deficiency
Several biochemical markers are used to confirm and quantify the level of pyridoxine deficiency:
-
Plasma Pyridoxal 5'-Phosphate (PLP): The most common and direct indicator of vitamin B6 status.[2]
-
Urinary Xanthurenic Acid Excretion: An early and sensitive indicator of deficiency, particularly after a tryptophan load.[1]
-
Erythrocyte Aspartate Aminotransferase (EAST) Activity Coefficient: A long-term functional marker of vitamin B6 status.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for inducing and assessing pyridoxine deficiency in common animal models.
Table 1: Dietary Pyridoxine Levels for Inducing Deficiency
| Animal Model | Diet Type | Pyridoxine HCl Concentration (mg/kg diet) | Typical Duration | Reference(s) |
| Rat | Control | ~6 - 7 | From weaning | [1] |
| Rat | Deficient | <0.5 | From weaning | [1] |
| Mouse | Control (Low-fat) | 7 | - | [5] |
| Mouse | Deficient (Low-fat) | 1 | - | [5] |
| Chick | Adequate | 30 µmol/kg | 6 weeks | [6] |
Table 2: 4-Deoxypyridoxine (4-DP) Dosage for Antagonist-Induced Deficiency
| Animal Model | Route of Administration | Dosage | Duration | Reference(s) |
| Rat | Mixed in diet | 1 g / kg of diet | - | [1] |
| Mouse | Intraperitoneal (i.p.) injection | 250 µg / mouse | Daily for 15 days | [1][7] |
Table 3: Impact of Pyridoxine Deficiency on Key Biomarkers in Rats
| Parameter | Control Group | Deficient Group | Fold Change | Reference(s) |
| Plasma PLP (nmol/L) | 514 ± 56 | 98 ± 12 | ~5.2x decrease | [1] |
| Serum Pyridoxal (mg/L) | 115 | 39.5 | ~2.9x decrease | [8][9] |
Experimental Protocols
Protocol 1: Induction of Pyridoxine Deficiency in Rats via Dietary Restriction
Objective: To induce a state of pyridoxine deficiency in rats by feeding a pyridoxine-deficient diet.
Materials:
-
Weanling Sprague-Dawley rats
-
Pyridoxine-deficient rat diet (<0.5 mg Pyridoxine HCl/kg)[1]
-
Control rat diet (~7 mg Pyridoxine HCl/kg)[1]
-
Metabolic cages for urine collection
-
Standard animal housing facilities
Procedure:
-
Acclimation: Upon arrival, acclimate the weanling rats for one week to the housing conditions with a standard diet and water ad libitum.
-
Group Allocation: Randomly divide the rats into two groups: a control group and a pyridoxine-deficient group.
-
Dietary Regimen:
-
Control Group: Feed the rats the control diet containing a normal amount of vitamin B6 (e.g., 7 mg/kg of pyridoxine HCl).[1]
-
Deficient Group: Feed the rats the pyridoxine-deficient diet.
-
-
Duration: Maintain the respective diets for a period ranging from several weeks to months, depending on the desired severity of deficiency. Neurological symptoms, such as abnormal walking patterns, may take up to 8 months to develop in adult rats on a deficient diet.[8][9][10]
-
Monitoring:
-
Monitor the animals daily for clinical signs of deficiency, including weight loss, dermatitis, and neurological abnormalities.
-
Measure food and water intake regularly.
-
-
Sample Collection and Analysis:
-
At designated time points, collect blood samples to measure plasma PLP levels.
-
Place animals in metabolic cages to collect 24-hour urine samples for the analysis of xanthurenic acid excretion.
-
Protocol 2: Induction of Pyridoxine Deficiency in Mice using 4-Deoxypyridoxine (4-DP) and a Deficient Diet
Objective: To rapidly induce pyridoxine deficiency in mice using a combination of a vitamin B6 antagonist and a deficient diet.
Materials:
-
Adult BALB/c mice (6 weeks of age)[7]
-
Pyridoxine-deficient synthetic pellet diet[7]
-
4-Deoxypyridoxine (4-DP)
-
Sterile saline
-
Standard animal housing facilities
Procedure:
-
Acclimation: Acclimate the mice for one week to the housing conditions with a standard diet and water.
-
Dietary Regimen: Switch all mice to a vitamin B6 deficient diet 15 days prior to the start of injections.[7]
-
4-DP Administration:
-
Control Group: A control group should be maintained on a normal diet for the duration of the experiment.
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of vitamin B6 deficiency, such as weight loss and skin lesions.[1]
-
At the end of the 15-day period, collect blood and tissue samples for biochemical analysis (e.g., plasma PLP, erythrocyte transaminase activity).
-
Visualizations
Signaling Pathway and Biomarker Relationships
The following diagram illustrates the central role of Pyridoxal 5'-Phosphate (PLP) in metabolism and the key biomarkers affected by its deficiency.
Caption: Role of PLP in metabolism and key deficiency biomarkers.
Experimental Workflow for Inducing Pyridoxine Deficiency
The diagram below outlines the general experimental workflow for inducing and assessing pyridoxine deficiency in an animal model.
Caption: General workflow for pyridoxine deficiency studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct and Functional Biomarkers of Vitamin B6 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. The effects of pyridoxine deficiency and supplementation on hematological profiles, lymphocyte function, and hepatic cytochrome P450 in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Dietary Vitamin B6 Restriction on Hepatic Gene Expression Profile of Non-Obese and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridoxine status as assessed by the concentration of B6-aldehyde vitamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin B6-deficient diet plus 4-deoxypyridoxine (4-DPD) reduces the inflammatory response induced by T. spiralis in diaphragm, masseter and heart muscle tissue of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Experimental model of pyridoxine (B6) deficiency-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Identification of Pyridoxine Metabolites by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of pyridoxine (Vitamin B6) and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are essential for nutritional assessment, diagnosing deficiencies, and in pharmacokinetic studies.
Introduction to Pyridoxine Metabolism
Vitamin B6 is a water-soluble vitamin that exists in several forms, collectively known as vitamers. These include pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated counterparts: pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP). PLP is the primary active coenzyme form, crucial for a wide range of enzymatic reactions in amino acid, carbohydrate, and lipid metabolism. The catabolite, 4-pyridoxic acid (PA), is excreted in the urine and its measurement can be indicative of vitamin B6 status.[1][2] The interconversion of these vitamers is a key aspect of vitamin B6 metabolism.[3]
Visualizing the Pyridoxine Metabolic Pathway
The following diagram illustrates the metabolic interconversions of vitamin B6 vitamers.
References
Troubleshooting & Optimization
Technical Support Center: Pyridoxine Aqueous Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridoxine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My pyridoxine solution is changing color. What could be the cause?
A yellowish tint in your pyridoxine solution may indicate degradation.[1] One of the common degradation products of pyridoxine is pyridoxal, which can impart a yellow color to the solution, particularly at alkaline pH values.[1][2] This degradation can be accelerated by exposure to light, elevated temperatures, and certain pH conditions.
Q2: What are the primary factors that affect the stability of pyridoxine in aqueous solutions?
The main factors influencing pyridoxine stability in aqueous solutions are:
-
pH: Pyridoxine is generally more stable in acidic solutions.[1] As the pH increases, its stability can decrease.[3][4]
-
Light: Exposure to light, especially regular laboratory light, can cause significant degradation of pyridoxine.[3][5] Using low-actinic glassware or subdued lighting can improve stability.[3]
-
Temperature: Higher temperatures accelerate the degradation of pyridoxine.[6][7][8] For long-term storage of solutions, freezing at -20°C or -80°C is recommended.[9]
-
Presence of other substances: Oxidizing agents and other vitamins, such as riboflavin (vitamin B2), can promote the degradation of pyridoxine.[9][10][11]
Q3: What is the optimal pH for storing a pyridoxine aqueous solution?
Pyridoxine hydrochloride solutions are most stable in the acidic pH range, typically between 2.0 and 3.8.[1][12] One study showed high stability at a pH of 2.4 over 180 days at room temperature.[13][14] Another study indicated that at pH 1.2, impurity formation was minimal, while it increased at pH 5.0.[1] To minimize degradation, it is advisable to maintain the pH below 4.8.[1]
Q4: How can I protect my pyridoxine solutions from light-induced degradation?
To prevent photodegradation, it is crucial to protect pyridoxine solutions from light.[3][5] This can be achieved by:
-
Storing solutions in amber or low-actinic glassware.[3]
-
Working under subdued light conditions, such as using yellow or golden fluorescent lights.[3]
-
Wrapping clear containers with aluminum foil or other light-blocking materials.
Q5: At what temperature should I store my pyridoxine solutions?
For long-term storage, it is recommended to store pyridoxine solutions in a freezer at -20°C for up to a month or at -80°C for up to six months.[9] If stored at room temperature (25°C) or refrigerated (4°C), the stability may be sufficient for shorter periods, but degradation will occur more rapidly than at frozen temperatures.[15]
Q6: I am working with a multi-vitamin solution. Are there any known incompatibilities with pyridoxine?
Yes, pyridoxine can interact with other components in a multi-vitamin solution. For instance, riboflavin (vitamin B2) can photosensitize the degradation of pyridoxine.[10] It is also important to consider the overall pH of the solution, as other vitamins may require different pH levels for optimal stability, potentially creating a conflict. Pyridoxine should also not be stored with strong oxidizing or reducing agents.[9]
Quantitative Data Summary
The following tables summarize the quantitative data on pyridoxine stability under various conditions.
Table 1: Effect of Light and pH on Pyridoxine Retention [3]
| pH | Exposure Time (hours) | Light Condition | Retention (%) |
| 4.5 | 8 | Regular Laboratory Light | 97 |
| 7.0 | 15 | Regular Laboratory Light | 66 |
| Varied | 8-15 | Low Actinic Glassware | 94 - 106 |
| Varied | 8-15 | Yellow/Golden Fluorescent Light | 94 - 106 |
Table 2: Thermal Degradation of Pyridoxine in Aqueous Solution [8]
| Temperature (°C) | Degradation after 4 hours (%) |
| 25 | 10 |
| 45 | ~12 |
| 65 | 14 |
| 85 | 53.7 |
Table 3: Stability of Pyridoxine in Compounded Oral Suspensions at 25°C and 4°C [15]
| Storage Condition | Vehicle | Duration (days) | Remaining Concentration (%) |
| 25°C or 4°C | Oral Mix / Oral Mix SF | 91 | ≥ 94.2 |
Experimental Protocols
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Pyridoxine
This protocol outlines a general procedure for assessing the stability of pyridoxine in an aqueous solution using a stability-indicating HPLC method.[16][17]
1. Materials and Reagents:
-
Pyridoxine hydrochloride reference standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Phosphate buffer components (e.g., monobasic potassium phosphate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Forced degradation reagents: 1N hydrochloric acid, 1N sodium hydroxide, 3% hydrogen peroxide
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
3. Chromatographic Conditions (Example): [17]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
4. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve pyridoxine hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 1000 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-100 µg/mL).
-
Sample Solution: Prepare your aqueous pyridoxine solution to be tested, diluting it with the mobile phase to fall within the calibration range.
5. Forced Degradation Study (to validate the stability-indicating nature of the method):
-
Acid Hydrolysis: Mix the pyridoxine solution with 1N HCl and heat at 60°C for 1 hour.
-
Base Hydrolysis: Mix the pyridoxine solution with 1N NaOH and heat at 60°C for 1 hour.
-
Oxidative Degradation: Mix the pyridoxine solution with 3% H2O2 and keep at room temperature for 1 hour.
-
Thermal Degradation: Incubate the pyridoxine solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the pyridoxine solution to UV radiation for 24 hours.
-
After treatment, neutralize the acid and base-treated samples and dilute all samples to the appropriate concentration for HPLC analysis.
6. Analysis:
-
Inject the blank (mobile phase), standard solutions, and test/degradation samples into the HPLC system.
-
Record the chromatograms and determine the peak areas and retention times.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent pyridoxine peak.
7. Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of pyridoxine in your test samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of pyridoxine remaining in the stability samples compared to an unstressed control.
Visualizations
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journalwjarr.com [journalwjarr.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. publications.ashp.org [publications.ashp.org]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Stability of Pyridoxine Hydrochloride 100-mg/mL Injection, Preservative Free - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijsdr.org [ijsdr.org]
- 17. impactfactor.org [impactfactor.org]
- 18. researchgate.net [researchgate.net]
- 19. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
How to prevent pyridoxine degradation during sample storage
This technical support center provides guidance on the proper storage and handling of pyridoxine (Vitamin B6) to minimize degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause pyridoxine degradation during sample storage?
A1: The main factors contributing to pyridoxine degradation are exposure to light, elevated temperatures, unsuitable pH levels, and the presence of oxidizing agents.[1][2] Moisture can also affect the stability of solid pyridoxine.[1]
Q2: What is the optimal temperature for storing pyridoxine solutions?
A2: For long-term storage, pyridoxine solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] For short-term storage (up to 72 hours), refrigeration at 4°C is effective, with minimal degradation observed.[1][3] Solid pyridoxine should be stored in a freezer at -20°C for long-term stability.[1]
Q3: How does light exposure affect pyridoxine stability?
A3: Pyridoxine is sensitive to light and can be degraded upon prolonged exposure.[2] It is crucial to protect pyridoxine solutions from light by using amber or opaque containers, or by wrapping clear containers in aluminum foil.[1][4] Regular laboratory light can be destructive, with greater degradation occurring at higher pH and with longer exposure times.[5][6]
Q4: What is the optimal pH range for pyridoxine stability?
A4: Pyridoxine is most stable in a pH range of 5 to 7.[2] Decomposition can occur at pH values below 3 or above 9.[2] One study showed that a pyridoxine hydrochloride injection with a pH of 2.4 remained stable for at least 180 days.[7][8]
Q5: Can I store pyridoxine in plastic containers?
A5: Yes, studies have shown that pyridoxine suspensions are stable for up to 91 days when stored in plastic bottles or syringes at both 4°C and 25°C.[9] Polypropylene syringes have also been shown to be suitable for storing pyridoxine solutions for at least 6 months at room temperature.[8]
Q6: What are the common degradation products of pyridoxine?
A6: The primary degradation product of pyridoxine is often identified as pyridoxal.[1] Oxidation can also lead to the formation of 4-pyridoxic acid.[10]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly low pyridoxine concentration in my sample. | Light-induced degradation: The sample may have been exposed to light during storage or handling. | 1. Always store pyridoxine solutions in amber vials or wrap containers in aluminum foil.[4] 2. Minimize exposure to ambient light during experimental procedures.[4] 3. Prepare solutions fresh whenever possible.[4] |
| Inappropriate storage temperature: The sample may have been stored at a temperature that is too high. | 1. For short-term storage, ensure samples are refrigerated at 4°C.[1][3] 2. For long-term storage, freeze samples at -20°C or -80°C.[1] | |
| Incorrect pH of the solution: The pH of your sample matrix may be outside the optimal range for pyridoxine stability. | 1. Check the pH of your sample solution. 2. Adjust the pH to be within the stable range of 5 to 7 if your experimental conditions allow.[2] | |
| Oxidation: The presence of oxidizing agents in your sample or storage container can lead to degradation. | 1. Avoid storing pyridoxine with strong oxidizing agents.[1] 2. Consider using deoxygenated solvents for solution preparation. | |
| I see a color change in my pyridoxine solution. | Degradation: A yellowish or brownish color may indicate significant degradation. | 1. Discard the solution immediately.[4] 2. Prepare a fresh solution, ensuring complete protection from light from the moment of dissolution.[4] |
| Inconsistent results between experiments. | Variable light exposure: Differences in light exposure during sample preparation and handling can lead to variability. | 1. Standardize your experimental setup to minimize and control light exposure.[4] 2. Ensure all members of the research team adhere to the same light-protection protocols.[4] |
Quantitative Data Summary
The following tables summarize the stability of pyridoxine under various storage conditions.
Table 1: Stability of Pyridoxine in Parenteral Nutrition (PN) Solutions
| Storage Temperature | Photoprotection | Residual Pyridoxine (%) after 72 hours |
| 4°C | N/A | 97.5% ± 1.0% |
| 25°C | With | 93.1% ± 6.0% |
| 25°C | Without | 94.0% ± 5.0% |
Data from a study on the stability of vitamins in parenteral nutrition solutions.[1]
Table 2: Effect of Light and pH on Pyridoxine Retention
| pH | Exposure Time (hours) | Light Condition | Pyridoxine Retention (%) |
| 4.5 | 8 | Regular Lab Light | 97% |
| 7 | 15 | Regular Lab Light | 66% |
| N/A | N/A | Low Actinic Glassware | 94% - 106% |
| N/A | N/A | Yellow/Golden Fluorescent Light | 94% - 106% |
Data from a study on the stability of three forms of vitamin B6 to laboratory light conditions.[5][6][11]
Experimental Protocols
Protocol 1: Assessment of Pyridoxine Stability in Solution
This protocol outlines a method to quantify the stability of a pyridoxine solution under different storage conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
Pyridoxine hydrochloride
-
HPLC-grade water
-
HPLC-grade methanol
-
Ammonium formate
-
Formic acid
-
Amber and clear glass vials
-
Aluminum foil
-
HPLC system with UV or fluorescence detector
-
Reversed-phase C18 column
2. Preparation of Stock and Working Solutions:
-
Pyridoxine Stock Solution (1 mg/mL): Accurately weigh and dissolve pyridoxine hydrochloride in HPLC-grade water to a final concentration of 1 mg/mL in an amber volumetric flask.[12]
-
Working Solutions: Dilute the stock solution with the desired sample matrix (e.g., buffer, parenteral nutrition solution) to the target concentration.
3. Experimental Setup:
-
Light-Protected Sample: Aliquot the working solution into an amber vial or a clear vial completely wrapped in aluminum foil.
-
Light-Exposed Sample: Aliquot the working solution into a clear glass vial.
-
Temperature Conditions: Store sets of light-protected and light-exposed samples at different temperatures (e.g., 4°C, 25°C, -20°C).
4. Time-Point Sampling:
-
Withdraw an aliquot from each sample immediately after preparation (T=0).
-
Withdraw aliquots from each sample at subsequent time points (e.g., 24, 48, 72 hours, and weekly for longer studies).
5. HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of methanol and an ammonium formate buffer at a specific pH (e.g., pH 5.5).[9] A gradient elution may be used.
-
Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.[12][13]
-
Detection: Monitor the elution of pyridoxine using a UV detector at 290 nm or a fluorescence detector for higher sensitivity.[13][14]
-
Quantification: Create a standard curve with known concentrations of pyridoxine. Calculate the concentration of pyridoxine in each sample at each time point by comparing its peak area to the standard curve.
6. Data Analysis:
-
Plot the percentage of remaining pyridoxine against time for each storage condition to determine the degradation kinetics.
Visualizations
Caption: Workflow for preventing pyridoxine degradation.
Caption: Factors causing pyridoxine degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridoxine - vitamin b6 - Cosmacon [cosmacon.de]
- 3. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of three forms of vitamin B6 to laboratory light conditions. | Semantic Scholar [semanticscholar.org]
- 7. Chemical Stability of Pyridoxine Hydrochloride 100-mg/mL Injection, Preservative Free - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Stability of Pyridoxine Hydrochloride 100-mg/mL Injection, Preservative Free - ProQuest [proquest.com]
- 9. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 14. webofjournals.com [webofjournals.com]
Technical Support Center: Optimizing HPLC Parameters for Pyyridoxine Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of pyridoxine (Vitamin B6).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for an HPLC method for pyridoxine analysis?
A common starting point for pyridoxine analysis involves a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic modifier.[1][2] A typical mobile phase could be a mixture of potassium dihydrogen phosphate buffer (pH adjusted to around 3) and methanol or acetonitrile.[2][3] The detection wavelength is often set around 280 nm or 290 nm for optimal sensitivity.[1][4][5][6]
Q2: My pyridoxine peak is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing for pyridoxine, a basic compound, is frequently caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[7] To address this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 3) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[3][7]
-
Use of an Ion-Pairing Reagent: Adding an ion-pairing reagent like hexane sulfonic acid to the mobile phase can help to mask the silanol groups and improve peak shape.[6]
-
Column Choice: Employing a column with end-capping or a different stationary phase (e.g., a polymer-based column) can reduce silanol interactions.
Q3: I am observing peak fronting for my pyridoxine peak. What could be the issue?
Peak fronting is less common than tailing for pyridoxine but can occur due to:
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7] It is best to dissolve the sample in the mobile phase whenever possible.[7]
-
Column Degradation: A void or channel in the column packing can also lead to peak fronting.
Q4: How can I improve the resolution between pyridoxine and other components in my sample?
Poor resolution can be tackled by optimizing several parameters:[7]
-
Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve separation.
-
Gradient Elution: If using an isocratic method, switching to a gradient elution can help to separate peaks with different retention characteristics. A shallower gradient can improve the resolution of closely eluting compounds.[7]
-
Flow Rate: Reducing the flow rate can sometimes enhance resolution, although it will increase the analysis time.
-
Column Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and affect selectivity.[8]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of pyridoxine.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with silanol groups. | 1. Lower the mobile phase pH to ~3.[3] 2. Add an ion-pairing reagent (e.g., hexane sulfonic acid) to the mobile phase.[6] 3. Use an end-capped C18 column or a column with a different stationary phase. |
| Column overload. | 1. Dilute the sample. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase.[7] | 1. Dissolve the sample in the mobile phase.[7] 2. If the sample is not soluble in the mobile phase, use a weaker solvent. |
| Column void or damage. | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. |
Issue 2: Inconsistent Retention Times
| Symptom | Potential Cause | Troubleshooting Steps |
| Retention Time Drifting | Inadequate column equilibration. | 1. Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. |
| Changes in mobile phase composition. | 1. Prepare fresh mobile phase daily. 2. Ensure the mobile phase components are accurately measured and well-mixed. | |
| Fluctuations in column temperature. | 1. Use a column oven to maintain a constant temperature.[8] | |
| Sudden Shifts in Retention Time | Air bubbles in the pump or detector. | 1. Degas the mobile phase. 2. Purge the pump to remove air bubbles. |
| Leak in the system. | 1. Check all fittings and connections for leaks. |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Pyridoxine
This protocol is a general starting point and may require optimization for specific sample matrices.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: 0.015 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) and Methanol (70:30 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.[4]
-
Detection: UV at 281 nm.[4]
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the assay.
Protocol 2: Gradient RP-HPLC Method for Improved Resolution
This method can be adapted to improve the separation of pyridoxine from interfering peaks.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Detection: UV at 280 nm.
Quantitative Data Summary
The following tables summarize typical parameters used in HPLC methods for pyridoxine separation.
Table 1: Mobile Phase Compositions
| Buffer | Organic Modifier | Ratio (Aqueous:Organic) | pH | Reference |
| 0.015 M Potassium Dihydrogen Phosphate | Methanol | 70:30 | 3.0 ± 0.2 | [3] |
| Water | Acetonitrile | 10:90 | Not Specified | [4] |
| 0.01M Ammonium Acetate | Methanol | Gradient | 6.7 | [8] |
| Water with 4% Acetic Acid | Ethanol | 77:19 (with 4% Acetic Acid) | Not Specified | [1] |
Table 2: Chromatographic Conditions
| Parameter | Value | Reference |
| Column | C18 | [1][3] |
| Flow Rate | 1.0 mL/min | [3][4] |
| Column Temperature | 30 °C | [4][8] |
| Detection Wavelength | 254 nm, 281 nm, 290 nm | [1][3][4] |
| Injection Volume | 10 - 30 µL | [3] |
Visualizations
Caption: A general workflow for HPLC analysis of pyridoxine.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 2. researchgate.net [researchgate.net]
- 3. jchps.com [jchps.com]
- 4. impactfactor.org [impactfactor.org]
- 5. HPLC Separation of Pyridoxine Hydrochloride (Vitamin B6) and Benfotiamine in Milgamma 100 Tablets on Primesep S Column | SIELC Technologies [sielc.com]
- 6. 9vom.in [9vom.in]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
Overcoming matrix effects in pyridoxine mass spectrometry analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in pyridoxine (Vitamin B6) mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact pyridoxine analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1][2][3][4] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and reproducibility of quantitative results.[1][2][3][4] The sample matrix consists of all components within the sample other than the analyte of interest.[5] In biological samples like plasma or serum, phospholipids are a major contributor to matrix effects.[6]
Q2: How can I determine if my LC-MS/MS analysis of pyridoxine is affected by matrix effects?
A2: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[2][7] This involves comparing the peak area of pyridoxine in a neat solution to the peak area of pyridoxine spiked into a blank matrix sample that has already undergone the extraction process.[7] A significant difference in the signal response indicates the presence of matrix effects.[2] Another qualitative technique is post-column infusion, where a constant flow of pyridoxine is introduced after the analytical column.[1] An injection of a blank matrix extract will reveal regions of ion suppression or enhancement.[1]
Q3: What is a stable isotope-labeled internal standard, and why is it recommended for pyridoxine analysis?
A3: A stable isotope-labeled internal standard (SIL-IS) is a form of the analyte where one or more atoms have been replaced by a heavier stable isotope (e.g., deuterium, ¹³C).[7][8] For pyridoxine, examples include Pyridoxine-d3 or [¹³C₃]-PN.[8][9][10] SIL-IS are ideal for LC-MS/MS because they are chemically almost identical to the analyte, meaning they have very similar chromatographic retention times and ionization efficiencies.[7] However, they are distinguishable by their higher mass.[7] Using a SIL-IS is one of the most effective ways to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring reliable quantification.[1][8]
Troubleshooting Guide
Issue 1: Significant Signal Variability or Poor Reproducibility in Quantitative Results
-
Possible Cause: This is a classic symptom of uncorrected matrix effects where co-eluting matrix components interfere with the ionization of pyridoxine.[7]
-
Solution Workflow:
Troubleshooting workflow for poor reproducibility.
-
Incorporate an Internal Standard: If not already in use, introduce a stable isotope-labeled internal standard like Pyridoxine-d3. This is a highly effective method to correct for matrix effects.[7][8]
-
Optimize Sample Preparation: Simple protein precipitation may not be sufficient to remove interfering phospholipids.[6] Consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract.[11][12]
-
Improve Chromatographic Separation: Modify your LC method to better separate pyridoxine from co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[1][12]
-
Issue 2: The Stable Isotope-Labeled Internal Standard (SIL-IS) Does Not Adequately Correct for Matrix Effects
-
Possible Cause: The analyte and the internal standard may not be co-eluting perfectly, or the matrix effect is so severe that it affects the ionization of both compounds differently.
-
Solution:
-
Confirm Co-elution: Overlay the chromatograms of pyridoxine and the SIL-IS. They should have nearly identical retention times.[7] If not, adjust the chromatographic conditions.
-
Evaluate Different Sample Preparation Techniques: A more effective sample cleanup can reduce the overall matrix load.
Sample Preparation Technique Description Efficacy for Matrix Removal Protein Precipitation (PPT) A simple and fast method where a solvent (e.g., acetonitrile, trichloroacetic acid) is added to precipitate proteins.[8] Moderate; may not effectively remove phospholipids.[6] Liquid-Liquid Extraction (LLE) Separates compounds based on their relative solubilities in two different immiscible liquids. Good; can be more selective than PPT.[11] Solid-Phase Extraction (SPE) A selective method where analytes are isolated from the matrix based on their physical and chemical properties. Excellent; highly effective for removing interfering compounds.[6][11]
-
Issue 3: Low Recovery of Pyridoxine During Sample Preparation
-
Possible Cause: The chosen extraction method may not be efficient for pyridoxine in the specific sample matrix.
-
Solution:
-
Optimize Extraction Parameters: Adjust the pH of the extraction solvent. Pyridoxine's stability and solubility can be pH-dependent.
-
Method Validation: Perform recovery experiments by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol describes how to quantify matrix effects to determine if they are impacting your analysis.[2][7]
Workflow for assessing matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike pyridoxine and its SIL-IS into a clean solvent (e.g., mobile phase).[7]
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through the entire sample preparation procedure. Spike pyridoxine and the SIL-IS into the final, clean extract.[7]
-
Set C (Pre-Extraction Spike): Spike pyridoxine and the SIL-IS into the blank matrix before starting the sample preparation procedure.[7]
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
| Parameter | Formula | Interpretation | Ideal Value |
| Matrix Effect (ME) | (Peak Area in Set B / Peak Area in Set A) * 100% | >100% indicates ion enhancement. <100% indicates ion suppression.[7] | 100% |
| Recovery (RE) | (Peak Area in Set C / Peak Area in Set B) * 100% | Measures the efficiency of the sample extraction process.[7] | 100% |
| Process Efficiency (PE) | (Peak Area in Set C / Peak Area in Set A) * 100% | Represents the overall efficiency, combining matrix effect and recovery.[7] | 100% |
A matrix effect is generally considered acceptable if the value is within 85-115%.
Protocol 2: Sample Preparation of Human Plasma for Pyridoxine Analysis
This protocol is based on a simple protein precipitation method, suitable for initial assessments.[8]
-
Sample Aliquoting: Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add Internal Standard: Spike each sample with 10 µL of the Pyridoxine-d3 internal standard solution.[8]
-
Protein Precipitation: Add 200 µL of 10% (w/v) trichloroacetic acid in acetonitrile to each tube.[8]
-
Vortex: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[8]
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[8]
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[8]
Example LC-MS/MS Method Parameters
The following table provides typical performance characteristics and parameters for the quantification of pyridoxine. These should be optimized for your specific instrumentation and application.
| Parameter | Typical Value/Condition | Reference |
| LC Column | C18 or PFPP (Pentafluorophenyl) | [9][13] |
| Mobile Phase A | 0.1% Formic Acid in Water | [9][14] |
| Mobile Phase B | Methanol or Acetonitrile | [9][15] |
| Flow Rate | 0.3 - 1.0 mL/min | [9][13] |
| Injection Volume | 1 - 10 µL | [8][9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [14] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [9][14] |
| LOD Range | 0.0028 - 0.02 mg/kg | [9][10] |
| LOQ Range | 0.0085 - 0.059 mg/kg | [9][10] |
| Recovery | 92 - 111% | [9][10] |
| Intra-day Precision (%RSD) | 4 - 10% | [9][10] |
| Inter-day Precision (%RSD) | 4 - 10% | [9][10] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 13. jchps.com [jchps.com]
- 14. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyridoxine Synthesis Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of pyridoxine (Vitamin B6) synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially preferred method for pyridoxine synthesis?
A1: The most common and industrially preferred method for pyridoxine synthesis is the "oxazole method".[1][2] This method involves a hetero-Diels-Alder reaction between a 4-methyl-5-alkoxy-oxazole and a suitable dienophile to construct the pyridine ring of pyridoxine.[2]
Q2: What is a typical overall yield for the oxazole-based synthesis of pyridoxine?
A2: An improved oxazole method has been reported to achieve an overall yield of 56.4% with a purity of 99.4%.[3]
Q3: Are there significant safety and environmental concerns with the traditional oxazole method?
A3: Yes, the traditional oxazole method often utilizes hazardous reagents and solvents. For instance, phosphorus oxychloride (POCl₃) is a corrosive and pollutive dehydrating agent, and benzene, a toxic solvent, has been commonly used.[3] Greener alternatives are available and recommended.
Q4: How can I purify the final product, pyridoxine hydrochloride?
A4: Purification of pyridoxine hydrochloride is typically achieved through crystallization.[4] After the hydrolysis step, the reaction mixture can be concentrated and the product crystallized, often by adding an alcohol like ethanol.[4][5] The crude product can be further purified by washing with a suitable solvent. For laboratory scale, column chromatography can also be employed.
Troubleshooting Guide
Low Yield in Pyridoxine Synthesis
Problem: My overall yield of pyridoxine is significantly lower than the reported 50-60%.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inefficient Diels-Alder Reaction | Optimize reaction temperature. The Diels-Alder reaction is temperature-sensitive. Heating is generally required, but excessive heat can lead to side reactions. A typical temperature range is 80-110°C.[2] | Increased yield of the Diels-Alder adduct. |
| Utilize a Lewis acid catalyst to accelerate the reaction and improve selectivity. Common Lewis acids include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and scandium triflate (Sc(OTf)₃). | Higher reaction rates and improved yields, even under milder conditions. | |
| Incomplete Hydrolysis | Ensure complete hydrolysis of the intermediate. The hydrolysis step, typically carried out with a strong acid like hydrochloric acid, is crucial for the final product formation.[2][5] Monitor the reaction by TLC or HPLC to ensure completion. | Complete conversion of the intermediate to pyridoxine, maximizing the yield. |
| Suboptimal Aromatization | The aromatization of the Diels-Alder adduct can be spontaneous or require acid catalysis.[6] Ensure appropriate acidic conditions are present to drive the reaction to completion. | Efficient formation of the pyridine ring, leading to a higher yield of the desired product. |
| Losses during Purification | Optimize the crystallization process. Control the cooling rate and solvent composition to maximize the recovery of pure pyridoxine hydrochloride.[6] | Minimized loss of product during the final purification step. |
Impurity Issues
Problem: My final product is contaminated with significant impurities.
| Potential Cause | Recommended Solution | Expected Outcome |
| Side Reactions in Diels-Alder Step | Control the reaction temperature and consider using a milder Lewis acid catalyst to minimize the formation of byproducts. | Reduced formation of undesired side products, leading to a cleaner reaction mixture and easier purification. |
| Incomplete Reaction of Starting Materials | Monitor the reaction progress closely using techniques like TLC or GC to ensure all starting materials are consumed before proceeding to the next step. | A purer product with minimal contamination from unreacted starting materials. |
| Degradation of Product | Pyridoxine can be sensitive to high temperatures and alkaline conditions. Avoid excessive heat during purification and maintain an acidic to neutral pH. | Preservation of the final product and prevention of degradation-related impurities. |
| Ineffective Purification | If crystallization is insufficient, consider recrystallization from a different solvent system or purification by column chromatography for laboratory-scale preparations. | Higher purity of the final pyridoxine hydrochloride product. |
Experimental Protocols
Protocol 1: Synthesis of 5-alkoxy-4-methyl-oxazole (Key Intermediate)
This protocol is based on an improved method that avoids hazardous reagents.[3]
-
Reaction Setup: In a reaction vessel, combine N-formyl alanine ester, a solid acid catalyst (e.g., Amberlyst-15), and a suitable solvent like toluene.
-
Cyclization: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: After cooling, filter off the catalyst. The filtrate containing the 4-methyl-5-alkoxy oxazole can be used directly in the next step or purified by distillation.
Protocol 2: Diels-Alder Reaction and Aromatization
This protocol describes the core pyridine ring formation.[2]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 5-alkoxy-4-methyl-oxazole (1 equivalent) in a suitable solvent (e.g., toluene).
-
Dienophile Addition: Add the dienophile (e.g., diethyl maleate, 1.1 equivalents).
-
Catalysis (Optional): If using a Lewis acid catalyst, add it to the reaction mixture (e.g., ZnCl₂, 0.1 equivalents).
-
Reaction: Heat the mixture to 80-110°C and monitor the reaction progress by TLC.
-
Aromatization: Upon completion of the cycloaddition, add aqueous hydrochloric acid and continue heating to facilitate aromatization.
-
Workup: Cool the reaction mixture, neutralize with a base (e.g., sodium bicarbonate), and extract the product with an organic solvent.
Protocol 3: Reduction and Final Product Formation
This protocol outlines the conversion of the intermediate to pyridoxine.[2]
-
Reduction: The ester groups of the pyridine intermediate are reduced to hydroxyl groups using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF).
-
Workup: Carefully quench the excess reducing agent and work up the reaction to isolate the crude pyridoxine.
-
Salt Formation and Purification: Dissolve the crude pyridoxine in a suitable solvent and treat with hydrochloric acid to form pyridoxine hydrochloride. The final product is then purified by crystallization.[5]
Visualizations
Caption: Overall workflow for the synthesis of Pyridoxine Hydrochloride via the Oxazole method.
Caption: Decision-making workflow for troubleshooting low yields in pyridoxine synthesis.
References
- 1. The process of extracting pyridoxine hydrochloride from vitamin B6. [greenskybio.com]
- 2. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102584692B - Preparation method of puridoxine hydrochloride - Google Patents [patents.google.com]
- 5. US3381014A - Process for producing pyridoxine and novel intermediates thereof - Google Patents [patents.google.com]
- 6. DE10261271A1 - Process for the preparation of pyridoxine or its acid addition salt - Google Patents [patents.google.com]
Technical Support Center: Resolving Co-eluting Peaks in Pyridoxine Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks during the chromatographic analysis of pyridoxine (Vitamin B6).
Troubleshooting Guide
Q1: My chromatogram shows co-eluting or poorly resolved peaks for pyridoxine. What are the initial steps to identify the cause?
A1: Identifying the root cause of co-elution is the first step toward resolving it. Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks.[1]
Here’s how to begin troubleshooting:
-
Examine Peak Shape: Look for signs of asymmetry in your pyridoxine peak. A pure peak should be symmetrical. The presence of shoulders, fronting, or tailing can indicate a co-eluting compound.[2] A shoulder is a sudden discontinuity in the peak shape, which is different from tailing, which is a gradual decline.[1]
-
Review Your Method Parameters: Double-check your mobile phase composition, gradient program, flow rate, and column temperature to ensure they match the intended method.
-
Use Advanced Detection (if available):
-
Diode Array Detector (DAD): A DAD can perform peak purity analysis by collecting multiple UV spectra across a single peak. If the spectra are identical, the peak is likely pure. If they differ, co-elution is probable.[1][2]
-
Mass Spectrometry (MS): An MS detector can analyze the mass-to-charge ratio of the ions across the peak. A shift in the mass spectra indicates the presence of more than one compound.[1][2]
-
-
Analyze a Blank and Standard: Inject a blank solvent and a pure pyridoxine standard. This will help you determine if the interference is coming from the sample matrix, the solvent, or the standard itself.
Q2: How can I improve the resolution of co-eluting peaks by modifying the mobile phase?
A2: Optimizing the mobile phase is a powerful way to improve the separation of co-eluting peaks.[3]
Here are several strategies:
-
Adjust the Organic Modifier Concentration: In reversed-phase chromatography, systematically varying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact retention and selectivity.[4] Decreasing the percentage of the organic component will generally increase the retention time and may improve the separation of closely eluting peaks.[3][5]
-
Change the Organic Modifier Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to their different solvent properties.[6]
-
Modify the Mobile Phase pH: The pH of the mobile phase can significantly influence the retention of pyridoxine and its related compounds, as their ionic state is pH-dependent.[7][8] Adjusting the pH can change the retention times and potentially resolve co-eluting peaks. Pyridoxine can exist as a cation at a pH below 5 and a dipolar ion around pH 6.8.[9]
-
Incorporate an Ion-Pair Reagent: For ionic or highly polar analytes, adding an ion-pair reagent to the mobile phase can improve peak shape and retention.
Q3: When should I switch from an isocratic to a gradient elution method?
A3: The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the run.[10] It is ideal for simple mixtures where the compounds have similar retention behaviors.[11] If you are only analyzing pyridoxine with few other components, an isocratic method can be simple and reproducible.[10][12]
-
Gradient Elution: This method involves changing the mobile phase composition during the run, typically by increasing the concentration of the organic solvent.[11] Gradient elution is preferable for complex samples containing compounds with a wide range of polarities.[13] It can improve peak shape (making them sharper) and reduce analysis time for strongly retained compounds.[11] If your sample contains multiple components with different affinities for the stationary phase, a gradient method will likely provide better resolution.[6]
Q4: Can changing the stationary phase or column parameters resolve co-elution?
A4: Yes, if mobile phase optimization is insufficient, altering the stationary phase or column parameters is the next logical step.
-
Change Column Chemistry: The most effective way to change selectivity is often to change the bonded phase of the column.[3] If you are using a standard C18 column, consider switching to a different stationary phase, such as C8, Phenyl-Hexyl, or a column with polar end-capping.[4][7] These different chemistries will provide different interactions with your analytes, potentially resolving the co-elution.
-
Adjust Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which can influence resolution.[4]
-
Use a Longer Column or Smaller Particle Size: Increasing the column length or using a column with smaller particles will increase the column's efficiency (plate number), leading to sharper peaks and potentially better resolution.[3][5]
Frequently Asked Questions (FAQs)
Q1: What are common sources of interfering peaks in pyridoxine analysis?
A1: Interfering peaks can originate from several sources:
-
Sample Matrix: Complex biological matrices like plasma or serum can contain endogenous components such as sugars, amino acids, or organic acids that may co-elute with pyridoxine.[7]
-
Related Compounds: The sample may contain other forms of vitamin B6 (vitamers) like pyridoxal or pyridoxamine, or their phosphorylated forms, which are structurally similar and can be difficult to separate.[7][14]
-
Excipients: In pharmaceutical formulations, excipients used in tablets or capsules can sometimes interfere with the analysis.[15]
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion and co-elution with early-eluting peaks.[4] It is always best to dissolve the sample in the mobile phase if possible.[4]
Q2: My pyridoxine peak is tailing. What could be the cause and how do I fix it?
A2: Peak tailing can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanols on a silica-based column, can cause tailing. Using a lower pH mobile phase or a column with better end-capping can help mitigate this.
-
Column Contamination or Void: A contaminated guard or analytical column, or a void at the head of the column, can lead to poor peak shape. Try flushing the column with a strong solvent or replacing the guard column.[6]
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the sample concentration or injection volume.
Q3: My pyridoxine peak is fronting. What is the likely reason?
A3: Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front. Ensure your sample solvent is compatible with the initial mobile phase conditions.[4]
-
Sample Overload: Similar to tailing, injecting too much sample can also lead to fronting.
-
Co-elution: In some cases, a small, unresolved peak on the front of the main peak can appear as fronting.[16]
Experimental Protocols
Protocol: A General Reversed-Phase HPLC Method for Pyridoxine Analysis
This protocol provides a starting point for the analysis of pyridoxine in a relatively clean sample matrix. Optimization will likely be required based on the specific sample and instrumentation.
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]
-
HPLC-grade acetonitrile or methanol.
-
HPLC-grade water.
-
Formic acid or potassium dihydrogen phosphate for pH adjustment.[18][19]
-
Pyridoxine hydrochloride standard.
-
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Alternatively, a phosphate buffer can be used. For example, 0.015 M potassium dihydrogen phosphate (pH adjusted to 3.0 with phosphoric acid) as the aqueous phase and methanol as the organic phase.[19]
-
-
Chromatographic Conditions:
-
Elution Program (Example Gradient):
-
Start with a scouting gradient to determine the approximate elution time of pyridoxine (e.g., 5% to 95% B in 15 minutes).[6]
-
Based on the scouting run, optimize the gradient. For example:
-
0-2 min: 5% B
-
2-10 min: Linear ramp to 50% B
-
10-12 min: Ramp to 95% B
-
12-15 min: Hold at 95% B
-
15-16 min: Return to 5% B
-
16-20 min: Re-equilibrate at 5% B
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the pyridoxine standard in the initial mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions to create calibration standards.
-
If analyzing a sample from a complex matrix, appropriate sample preparation such as protein precipitation or solid-phase extraction may be necessary.[4][23]
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Pyridoxine Retention Time (Illustrative)
| % Acetonitrile in Water | Retention Time (min) | Resolution (Rs) from Impurity X |
| 20% | 12.5 | 1.2 |
| 30% | 8.2 | 1.6 |
| 40% | 5.1 | 1.1 |
Table 2: Influence of Mobile Phase pH on Pyridoxine Separation (Illustrative)
| Mobile Phase pH | Retention Time (min) | Peak Shape (Tailing Factor) |
| 2.5 | 9.8 | 1.1 |
| 3.0 | 9.2 | 1.0 |
| 4.5 | 7.5 | 1.4 |
Mandatory Visualization
Caption: A logical workflow for troubleshooting and resolving co-eluting peaks.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. uhplcs.com [uhplcs.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. journaljsrr.com [journaljsrr.com]
- 13. difference.wiki [difference.wiki]
- 14. benchchem.com [benchchem.com]
- 15. ijsdr.org [ijsdr.org]
- 16. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 17. impactfactor.org [impactfactor.org]
- 18. mdpi.com [mdpi.com]
- 19. jchps.com [jchps.com]
- 20. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 21. A comparison of matrix resolution method, ratio spectra derivative spectrophotometry and HPLC method for the determination of thiamine HCl and pyridoxine HCl in pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Handling Light-Sensitive Pyridoxine Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling light-sensitive pyridoxine (Vitamin B6) compounds. Adherence to these guidelines is critical for ensuring experimental accuracy, reproducibility, and the integrity of pyridoxine-related research.
Frequently Asked Questions (FAQs)
Q1: Why is pyridoxine considered a light-sensitive compound?
A1: Pyridoxine and its vitamers (pyridoxal, pyridoxamine, and their phosphorylated forms) are susceptible to degradation upon exposure to light, particularly in aqueous solutions.[1] This photodegradation is an oxygen-dependent process that can lead to a loss of biological activity and the formation of various photoproducts.[1][2][3] Exposure to both sunlight and artificial laboratory light can induce these changes.[4][5]
Q2: What are the primary degradation products of pyridoxine when exposed to light?
A2: The major photodecomposition product of pyridoxine is its isomer, 5-hydroxy-4-(hydroxymethyl)-2-methylpyridine-3-methanol.[6] In the case of pyridoxal 5'-phosphate (PLP), a common biologically active form, the primary degradation products are 4-pyridoxic acid 5'-phosphate (PAP) and a benzoin-like dimer.[1] Theoretical studies suggest that UV exposure can lead to the formation of an o-quinone methide intermediate.[2][7]
Q3: How does pH affect the stability of pyridoxine solutions?
A3: The rate of pyridoxine degradation is influenced by the pH of the solution. Generally, destruction is greater at a higher pH.[4] Pyridoxine is most stable in a pH range of 5 to 7.[8] Acidic aqueous solutions of pyridoxine hydrochloride are reported to be stable even at 120°C for 30 minutes.[9]
Q4: What are the optimal storage conditions for pyridoxine compounds?
A4: To ensure stability, pyridoxine and its derivatives should be protected from light, air, and moisture.[9][10]
-
Solid Form: For long-term storage, the solid (crystalline powder) form should be stored in a freezer at -20°C in a tightly sealed, light-resistant container.[10]
-
Solutions: Stock solutions should be prepared fresh whenever possible.[1] For short-term storage (up to 24 hours), aqueous solutions should be refrigerated at 2-8°C and thoroughly protected from light.[1][11] For longer-term storage, solutions should be aliquoted into light-protected containers and stored at -20°C for up to one month or at -80°C for up to six months.[10] Avoid repeated freeze-thaw cycles.[1]
Q5: Are there any chemical agents that can accelerate the photodegradation of pyridoxine?
A5: Yes, certain molecules can act as photosensitizers. Riboflavin (Vitamin B2) is a known photosensitizer that can accelerate the photooxidation of pyridoxine.[1][12][13] Dyes such as eosin, rose bengal, methylene blue, and erythrosine have also been shown to promote the photodecomposition of Vitamin B6 compounds.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving pyridoxine.
Scenario 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Variable light exposure during sample preparation and handling.
-
Troubleshooting Steps:
-
Standardize Lighting Conditions: Handle all pyridoxine solutions in a designated low-light area.[1] Consider working under yellow or golden fluorescent light, which has been shown to be less destructive than regular laboratory light.[4][14]
-
Use Protective Labware: Always use amber-colored or opaque containers for preparing and storing solutions.[1] If using clear glassware or plastic, wrap it securely with aluminum foil.[1][15]
-
Prepare Solutions Fresh: Prepare aqueous solutions of pyridoxine immediately before use to minimize the duration of light exposure.[1]
-
Develop a Standard Protocol: Ensure all members of the research team adhere to the same light-protection protocol to maintain consistency.[1]
-
Scenario 2: Appearance of unexpected peaks in HPLC or other analytical readouts.
-
Possible Cause: Formation of photodegradation products.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, confirm the identity of the unexpected peaks using mass spectrometry.[1] Compare the chromatogram to a deliberately light-exposed pyridoxine standard to see if the retention times of the unknown peaks match the degradation products.
-
Review Handling Procedures: Immediately review all sample handling and storage procedures to identify and eliminate any potential sources of light exposure.
-
Implement Rigorous Light Protection: Reinforce the use of light-blocking containers and low-light working environments for all subsequent experiments.[1]
-
Scenario 3: A pyridoxine solution has turned yellow or brownish.
-
Possible Cause: Significant degradation of the compound has occurred.[1]
-
Troubleshooting Steps:
-
Discard the Solution: Do not use the discolored solution in any experiment, as its chemical integrity is compromised.[1]
-
Prepare a Fresh Solution: Make a new solution, ensuring that the solid pyridoxine is dissolved in a dark environment and that the resulting solution is immediately protected from light.[1]
-
Data Presentation
Table 1: Stability of Pyridoxine Suspensions (25 mg/mL) Over 91 Days
This table summarizes the chemical stability of extemporaneously compounded pyridoxine suspensions stored in different containers at 25°C and 4°C.
| Vehicle | Container | Storage Temperature (°C) | Mean % Remaining at Day 91 |
| Oral Mix | Amber Glass Bottle | 25 | 98.4% |
| Oral Mix | Amber Plastic Bottle | 25 | 97.4% |
| Oral Mix | Plastic Syringe | 25 | 94.2% |
| Oral Mix | Amber Glass Bottle | 4 | 99.8% |
| Oral Mix | Amber Plastic Bottle | 4 | 99.6% |
| Oral Mix SF | Amber Glass Bottle | 25 | 99.0% |
| Oral Mix SF | Amber Plastic Bottle | 25 | 99.1% |
| Oral Mix SF | Plastic Syringe | 25 | 97.0% |
| Oral Mix SF | Amber Glass Bottle | 4 | 100.2% |
| Oral Mix SF | Amber Plastic Bottle | 4 | 99.3% |
Data adapted from a study on extemporaneously compounded pyridoxine suspensions. All suspensions maintained at least 94.2% of their original concentration for 91 days.[16]
Table 2: Retention of Vitamin B6 Vitamers Under Different Laboratory Light Conditions
This table shows the percentage of pyridoxine, pyridoxal, and pyridoxamine remaining after exposure to regular laboratory light for different durations and at different pH levels.
| Vitamin B6 Form | pH | Exposure Time (hours) | % Retention |
| Pyridoxine | 4.5 | 8 | 97% |
| Pyridoxine | 7.0 | 15 | 66% |
| Pyridoxal | 4.5 | 8 | 97% |
| Pyridoxal | 6.0 | 15 | 55% |
| Pyridoxamine | 4.5 | 8 | 81% |
| Pyridoxamine | 8.0 | 15 | 47% |
Data from a study comparing various laboratory light treatments. Retentions in low actinic glassware or under yellow/golden fluorescent light were significantly higher (94-106%).[4][14]
Experimental Protocols
Protocol: HPLC-Based Stability Assay for Pyridoxine Solutions
This protocol outlines a method to quantify the stability of a pyridoxine solution by comparing a light-protected sample to a light-exposed sample using High-Performance Liquid Chromatography (HPLC).[1][17][18]
1. Materials and Reagents:
-
Pyridoxine hydrochloride powder
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
Buffer (e.g., potassium phosphate) for mobile phase
-
Amber volumetric flasks and vials (or clear flasks/vials wrapped in aluminum foil)
-
0.22 µm syringe filters
-
HPLC system with a UV detector and a C18 reverse-phase column
2. Preparation of Pyridoxine Stock Solution (e.g., 1 mg/mL):
-
In a dark room or under subdued, long-wavelength light, accurately weigh 10 mg of pyridoxine HCl powder.[15]
-
Transfer the powder to a 10 mL amber volumetric flask.
-
Dissolve the powder in HPLC-grade water and bring the volume to the mark. Mix thoroughly. This is the stock solution.
3. Sample Preparation for Stability Study:
-
Light-Protected Sample: Transfer an aliquot of the stock solution into an amber HPLC vial and cap it securely. Store this sample in complete darkness (e.g., in a drawer or a box covered with foil) at room temperature.
-
Light-Exposed Sample: Transfer an identical aliquot of the stock solution into a clear HPLC vial and cap it. Place this sample on the laboratory bench under normal ambient light conditions.
4. HPLC Analysis:
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot from the stock solution to a suitable concentration (e.g., 10-50 µg/mL) within the linear range of the instrument.[18] Filter the diluted sample and inject it into the HPLC system to obtain the initial concentration reading.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), take aliquots from both the "Light-Protected" and "Light-Exposed" samples. Dilute, filter, and inject them into the HPLC system.
-
Chromatographic Conditions (Example):
5. Data Analysis:
-
Create a standard curve using known concentrations of pyridoxine to ensure linearity.[18]
-
Calculate the concentration of pyridoxine in each sample at each time point by comparing its peak area to the standard curve.
-
Plot the percentage of remaining pyridoxine against time for both the light-protected and light-exposed samples to visualize and quantify the degradation kinetics.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Photogeneration of an o-quinone methide from pyridoxine (vitamin B6) in aqueous solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. Analysis of Photo-and Heat-Reaction Products fo Vitamin B_6 [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridoxine - vitamin b6 - Cosmacon [cosmacon.de]
- 9. Pyridoxine hydrochloride | 58-56-0 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Pyridoxine HCl | CHEO ED Outreach [outreach.cheo.on.ca]
- 12. A kinetic study for the estimation of riboflavin sensitized photooxidation of pyridoxine HCl using green UV-visible spectrometric and HPLC methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 16. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijsdr.org [ijsdr.org]
- 18. impactfactor.org [impactfactor.org]
- 19. researchgate.net [researchgate.net]
Optimizing Pyridoxine (Vitamin B6) in Cell Culture: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of pyridoxine in cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridoxine in cell culture?
A1: Pyridoxine (Vitamin B6) is an essential water-soluble vitamin that serves as a precursor to Pyridoxal 5'-phosphate (PLP), a critical coenzyme in over 140 enzymatic reactions.[1] In cell culture, PLP is vital for numerous metabolic processes, including amino acid metabolism, neurotransmitter synthesis, and fatty acid metabolism, all of which are fundamental for cell growth, proliferation, and function.[2] Pyridoxine is the more stable form of Vitamin B6 and is commonly used in cell culture media.
Q2: My basal medium already contains pyridoxine. Do I need to add more?
A2: Most commercially available basal media are formulated with a sufficient concentration of pyridoxine for the routine culture of many cell lines. However, for specific applications such as high-density cultures, recombinant protein production, or for cell lines with high metabolic demands, the basal concentration may be suboptimal. It is crucial to know the specific form of Vitamin B6 in your medium, as pyridoxal is less stable than pyridoxine.[2] Optimization experiments are recommended to determine the ideal concentration for your specific experimental context.
Q3: What is the difference between pyridoxine and pyridoxal in cell culture media?
A3: Pyridoxine is the alcohol form of vitamin B6, while pyridoxal is the aldehyde form. Pyridoxine is more stable in liquid media because its alcohol group is less reactive than the aldehyde group of pyridoxal. Pyridoxal can react with amino acids in the medium, leading to its degradation and a potential loss of activity.[3] For cells to utilize either form, they must convert it intracellularly to the active coenzyme, pyridoxal 5'-phosphate (PLP).
Q4: How should I store media containing pyridoxine?
A4: Pyridoxine is sensitive to light and temperature.[3] Therefore, cell culture media containing pyridoxine should be stored protected from light, typically at 2-8°C. Repeated freeze-thaw cycles should be avoided as they can degrade vitamins and other media components. Studies have shown that pyridoxine is relatively stable in solution, maintaining a high percentage of its original concentration for extended periods when stored properly.
Pyridoxine Concentration in Common Basal Media
The concentration and form of Vitamin B6 can vary significantly between different basal media formulations. Below is a summary of pyridoxine and pyridoxal content in several commonly used media.
| Basal Medium | Pyridoxine (mg/L) | Pyridoxal HCl (mg/L) | Molar Equivalent (µM) - Pyridoxine | Molar Equivalent (µM) - Pyridoxal |
| DMEM | - | 1.0 | - | 4.91 |
| DMEM/F-12 | 0.031 | 0.031 | 0.15 | 0.15 |
| RPMI-1640 | 1.0 | - | 4.86 | - |
| Ham's F-10 | 0.2 | - | 0.97 | - |
| Ham's F-12 | 0.6 | - | 2.92 | - |
| Iscove's Modified Dulbecco's Medium (IMDM) | - | 1.0 | - | 4.91 |
| McCoy's 5A Medium | 0.5 | 0.5 | 2.43 | 2.46 |
| Medium 199 | 0.025 | 0.025 | 0.12 | 0.12 |
This table provides general information. Formulations can vary by manufacturer. Always refer to the manufacturer's certificate of analysis for precise concentrations.
Recommended Pyridoxine Concentrations for Specific Cell Lines
The optimal pyridoxine concentration is cell-line dependent. The following table provides a starting point for optimization based on published data and common practices.
| Cell Line | Recommended Starting Concentration Range (µM) | Notes |
| CHO (Chinese Hamster Ovary) | 1 - 20 µM | Higher concentrations may be beneficial for recombinant protein production.[4] |
| HeLa (Human cervical cancer) | 0.1 - 1.0 µM | Essential for survival and multiplication.[2][5][6] |
| HEK293 (Human embryonic kidney) | 1 - 10 µM | General starting range for epithelial-like cells. |
| Jurkat (Human T-lymphocyte) | 1 - 10 µM | General starting range for suspension lymphoid cells. |
| B16F10 (Mouse melanoma) | ~20 µM | Standard concentration in DMEM used for this cell line. Higher concentrations (up to 500 µM of pyridoxal) can inhibit growth.[7] |
| MCF-7 (Human breast cancer) | 1 - 10 µM | High doses of pyridoxal (0.5 mM) have been shown to inhibit cell growth. |
Troubleshooting Guide
This guide addresses common issues related to pyridoxine in cell culture.
| Observed Problem | Potential Cause | Visual Cues/Symptoms | Recommended Action |
| Slow or stalled cell growth | Pyridoxine Deficiency: Insufficient pyridoxine in the medium, especially in high-density cultures or with metabolically active cells. | Reduced proliferation rate, decreased cell viability, cells may appear stressed with altered morphology (e.g., more rounded or smaller).[8] In some cell types, deficiency can lead to morphological abnormalities like altered cell shape.[8][9] | 1. Supplement the medium with a sterile stock solution of pyridoxine HCl to a final concentration within the recommended range for your cell line. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Switch to a richer basal medium with a higher pyridoxine concentration. |
| Decreased cell viability and signs of apoptosis | Pyridoxine Toxicity: Excessively high concentrations of pyridoxine can be cytotoxic. | Increased number of floating, dead cells. Presence of apoptotic bodies. Reduced cell attachment for adherent cells. In severe cases, widespread cell lysis.[[“]][11] | 1. Reduce or remove pyridoxine supplementation. 2. Perform a toxicity assay to determine the cytotoxic concentration for your specific cell line. 3. Ensure correct calculation and dilution of stock solutions. |
| Inconsistent experimental results | Pyridoxine Degradation: Exposure of media to light can lead to pyridoxine degradation, resulting in variable effective concentrations. | No direct visual cue in the medium itself. The primary indicator is variability in cell growth or function between experiments. | 1. Store media and pyridoxine stock solutions protected from light. 2. Prepare fresh media regularly. 3. Use amber bottles or wrap media bottles in foil. |
| Poor recombinant protein yield or altered quality | Suboptimal Pyridoxine Concentration: Pyridoxine is a cofactor for enzymes involved in protein synthesis and post-translational modifications. | Lower than expected protein titer. Altered glycosylation patterns or other post-translational modifications.[12][13] | 1. Optimize pyridoxine concentration as part of media optimization studies for protein production. 2. Analyze product quality attributes (e.g., glycosylation) at different pyridoxine concentrations. |
Experimental Protocols
Protocol 1: Preparation of a Sterile Pyridoxine HCl Stock Solution
-
Materials:
-
Pyridoxine hydrochloride powder (cell culture grade)
-
Nuclease-free, sterile water or PBS
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of pyridoxine HCl powder. For a 10 mM stock solution, weigh 2.056 mg of pyridoxine HCl and dissolve it in 1 mL of sterile water.
-
Gently vortex until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach the 0.22 µm sterile filter to the syringe.
-
Filter-sterilize the solution into a sterile, labeled conical tube.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
Protocol 2: Determining the Optimal Pyridoxine Concentration (Dose-Response Assay)
This protocol outlines a method to determine the optimal pyridoxine concentration for your specific cell line and experimental conditions.
-
Materials:
-
Your cell line of interest
-
Pyridoxine-free basal medium
-
Sterile pyridoxine HCl stock solution (e.g., 10 mM)
-
Multi-well plates (e.g., 96-well or 24-well)
-
Cell counting solution (e.g., trypan blue) and hemocytometer or an automated cell counter
-
Cell viability assay reagent (e.g., MTT, XTT, or resazurin)
-
-
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 3-5 days).
-
Media Preparation: Prepare a series of media with varying concentrations of pyridoxine. This can be done by serial dilution from your stock solution into the pyridoxine-free basal medium. A typical range to test would be 0 µM (control), 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 20 µM, 50 µM, and 100 µM.
-
Treatment: After allowing the cells to attach (for adherent cells, typically 12-24 hours), replace the initial medium with the prepared media containing different pyridoxine concentrations.
-
Incubation: Incubate the plate under standard culture conditions for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assessment:
-
Cell Viability/Proliferation: At the end of the incubation period, assess cell viability and proliferation using a suitable assay (e.g., MTT assay).
-
Cell Counting: For a more direct measure of cell number, trypsinize (for adherent cells) and count the cells in each well using a hemocytometer or automated cell counter.
-
-
Data Analysis: Plot the cell viability or cell number against the pyridoxine concentration. The optimal concentration will be the lowest concentration that gives the maximum viable cell number.
-
Visualizations
Caption: Workflow for determining the optimal pyridoxine concentration.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. THE MINIMUM VITAMIN REQUIREMENTS OF THE L AND HELA CELLS IN TISSUE CULTURE, THE PRODUCTION OF SPECIFIC VITAMIN DEFICIENCIES, AND THEIR CURE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] THE MINIMUM VITAMIN REQUIREMENTS OF THE L AND HELA CELLS IN TISSUE CULTURE, THE PRODUCTION OF SPECIFIC VITAMIN DEFICIENCIES, AND THEIR CURE | Semantic Scholar [semanticscholar.org]
- 6. The minimum vitamin requirements of the L and HeLa cells in tissue culture, the production of specific vitamin deficiencies, and their cure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Vitamin B6 Deficiency and Galactose Induced Alterations in Morphology " by P. Kaul, H. Sidhu et al. [digitalcommons.usu.edu]
- 9. "Morphological Abnormalities in Vitamin B6 Deficient Tarsometatarsal Ch" by P. G. Masse, V. E. Colombo et al. [digitalcommons.usu.edu]
- 10. consensus.app [consensus.app]
- 11. Vitamin B6 Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Post-translational modifications of recombinant proteins: significance for biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modifications of therapeutic proteins: challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal intensity in pyridoxine detection
Welcome to the technical support center for pyridoxine detection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analytical determination of pyridoxine and its vitamers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity in pyridoxine analysis?
Low signal intensity in pyridoxine analysis can stem from several factors, broadly categorized as sample-related issues, chromatographic problems, or detector inefficiencies. Key causes include:
-
Sample Degradation: Pyridoxine is sensitive to light, high temperatures, and extreme pH, which can lead to its degradation before analysis.[1][2]
-
Inefficient Extraction: Poor recovery of pyridoxine from the sample matrix due to suboptimal extraction solvents, pH, or procedures.[1][3]
-
Matrix Effects: Interference from other components in the sample matrix can suppress the signal, particularly in mass spectrometry (ion suppression).[4][5]
-
Suboptimal Chromatographic Conditions: Poor peak shape (e.g., broad or tailing peaks) can lead to a lower apparent signal height. This can be caused by an inappropriate mobile phase, incorrect flow rate, or a degraded column.[4][6][7]
-
Incorrect Detector Settings: Non-optimal wavelength settings for UV/fluorescence detectors or poorly optimized parameters (e.g., collision energy, cone voltage) for a mass spectrometer will result in low sensitivity.[4][8]
Q2: How can I improve the extraction efficiency of pyridoxine from my samples?
To enhance extraction efficiency, consider the following:
-
pH Optimization: The pH of the extraction solution is crucial. An acidic environment (e.g., pH 2-3) is often optimal for the initial acidification step to ensure pyridoxine is in a stable, soluble form.[1]
-
Solvent Selection: The choice of solvent is critical and depends on the sample matrix. For aqueous samples or dietary supplements, 0.1 M formic acid is commonly used.[9][10] For other matrices, a mixture of organic solvents might be necessary.[1]
-
Temperature Control: While elevated temperatures can increase solubility, they can also lead to degradation. An optimal temperature range, for instance, 30-40°C, should be experimentally determined.[1]
-
Enzymatic Hydrolysis: For food matrices where pyridoxine may be present in phosphorylated forms, enzymatic hydrolysis (e.g., with acid phosphatase and β-glucosidase) can improve recovery.[3]
-
Sample Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the sample matrix.[4]
Q3: My pyridoxine peak is showing significant tailing. What should I do?
Peak tailing is a common chromatographic issue that can reduce signal intensity and reproducibility. To address this:
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for pyridoxine (an acidic mobile phase is often used).[7]
-
Sample Solvent Compatibility: Dissolve your sample in a solvent that is weaker than or the same as the mobile phase to avoid peak distortion.[4][11]
-
Column Condition: The column may be degraded or contaminated. Flush the column with a strong solvent or, if necessary, replace it. A guard column can help extend the life of your analytical column.[7][11][12]
-
Active Sites: Peak tailing can be caused by the interaction of the analyte with active sites on the column packing. Consider using a column with end-capping or adding a competing base to the mobile phase.
Q4: Should I use a UV or fluorescence detector for HPLC analysis of pyridoxine?
Both UV and fluorescence detection can be used for pyridoxine analysis, and the choice depends on the required sensitivity and the sample matrix.
-
UV Detection: This is a common and robust method. The maximum absorbance for pyridoxine is typically around 290 nm.[8][13]
-
Fluorescence Detection: This method offers higher sensitivity and selectivity due to the native fluorescence of pyridoxine.[14][15] This is particularly advantageous for samples with low concentrations of pyridoxine or complex matrices.[16][17] However, for some dietary supplements with high concentrations of pyridoxine, fluorescence detection may not offer a significant advantage over UV detection.[9][10]
Troubleshooting Guide: Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal intensity in your pyridoxine detection experiments.
Step 1: Initial Checks & Sample Integrity
Problem: The signal is unexpectedly low or absent.
| Potential Cause | Troubleshooting Action | Rationale |
| Analyte Degradation | Prepare fresh standards and samples, protecting them from light and elevated temperatures. Ensure storage conditions are appropriate (-20°C for long-term). | Pyridoxine is unstable under certain conditions; degradation leads to a lower concentration of the target analyte.[1] |
| Incorrect Standard Concentration | Verify the concentration of your stock and working standard solutions. Re-prepare if necessary. | An error in standard preparation will lead to an inaccurate calibration curve and misleading results. |
| Injection Issues | Check the autosampler for proper sample uptake. Ensure the injection loop is completely filled. Manually inject a standard to confirm instrument function.[12] | Mechanical issues with the injector can lead to inconsistent or low sample volumes being introduced into the system. |
Step 2: Sample Preparation & Extraction
Problem: The signal remains low after initial checks.
| Potential Cause | Troubleshooting Action | Rationale |
| Inefficient Extraction | Re-evaluate your extraction protocol. Optimize solvent choice, pH, and temperature.[1] Consider enzymatic hydrolysis for complex matrices.[3] | The analyte must be efficiently recovered from the sample matrix to ensure an adequate concentration for detection. |
| Matrix Effects (especially for LC-MS) | Perform a spike-and-recovery experiment to assess matrix effects. If significant suppression is observed, improve sample cleanup using SPE or LLE.[4] | Co-eluting matrix components can interfere with the ionization of pyridoxine, reducing the signal detected by the mass spectrometer.[5][18] |
| Incomplete Dissolution | Ensure the sample is fully dissolved in the injection solvent. Use sonication if necessary. The injection solvent should be compatible with the mobile phase.[12] | Undissolved analyte will not be injected, leading to a lower signal. |
Step 3: Chromatographic (HPLC/UPLC) Conditions
Problem: The signal is present but weak, and the peak shape is poor.
| Potential Cause | Troubleshooting Action | Rationale |
| Poor Peak Shape (Broadening/Tailing) | Optimize the mobile phase composition (organic-to-aqueous ratio, pH).[4] Ensure the sample is dissolved in a solvent weaker than the mobile phase.[11] Check for column degradation. | A broad or tailing peak has a lower height compared to a sharp peak of the same area, resulting in lower apparent sensitivity.[7] |
| Suboptimal Flow Rate | Ensure the flow rate is set correctly and is stable. A flow rate that is too low can lead to broader peaks.[7] | The flow rate affects peak shape and retention time. |
| Column Overload | Dilute the sample and re-inject. | Injecting too much sample can lead to peak distortion and a non-linear detector response.[12] |
Step 4: Detector Settings
Problem: Chromatography is acceptable, but the signal intensity is still insufficient.
| Potential Cause | Troubleshooting Action | Rationale |
| Incorrect UV Wavelength | Set the UV detector to the wavelength of maximum absorbance for pyridoxine (~290 nm).[8] | Detection at a non-optimal wavelength will result in a lower signal. |
| Suboptimal Fluorescence Wavelengths | Optimize the excitation and emission wavelengths for your specific instrument and mobile phase. Common wavelengths are Ex: 296 nm and Em: 390 nm.[15] | Fluorescence intensity is highly dependent on the chosen excitation and emission wavelengths. |
| Poorly Optimized MS Parameters | Infuse a standard solution directly into the mass spectrometer to optimize parameters like collision energy and cone voltage for pyridoxine.[4] | The sensitivity of a mass spectrometer is highly dependent on the fine-tuning of its parameters for the specific analyte. |
| Mobile Phase Additives (for LC-MS) | Use mobile phase additives like formic acid or ammonium formate to improve ionization efficiency in positive ion mode.[4][5] | These additives promote the formation of protonated molecules, which enhances the signal in the mass spectrometer. |
Data Summary
The following tables provide a summary of typical detection parameters for pyridoxine analysis using various methods.
Table 1: HPLC-UV and HPLC-Fluorescence Detection Parameters
| Parameter | HPLC-UV | HPLC-Fluorescence | Reference(s) |
| Detection Wavelength | ~290 nm | Ex: ~296 nm, Em: ~390 nm | [8][13],[15] |
| Limit of Detection (LOD) | 0.26 µg/mL | 0.040 - 0.070 µ g/100g | [19],[16] |
| Limit of Quantification (LOQ) | Not specified | 0.103 - 0.187 µ g/100g | [16] |
| Linear Range | 4-20 µg/mL | 10-50 ppm | [20],[15] |
Table 2: LC-MS/MS Detection Parameters
| Parameter | Value | Reference(s) |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [5][19] |
| Precursor Ion (m/z) | 170.1 | [19] |
| Product Ion (m/z) | 134.1 | [19] |
| Concentration Range | 0.03-5.37 nM | [19] |
Experimental Protocols
Protocol 1: Extraction of Pyridoxine from Dietary Supplements
This protocol is adapted for the extraction of pyridoxine from tablets, capsules, and liquids for subsequent LC analysis.[9]
-
Sample Preparation:
-
For tablets or capsules, accurately weigh and grind a representative number of units to obtain a fine, homogeneous powder.
-
For liquids, mix thoroughly before sampling.
-
-
Extraction:
-
Accurately weigh a portion of the prepared sample (powder or liquid) into a volumetric flask.
-
Add 0.1 M formic acid as the extraction solvent. The volume will depend on the expected concentration of pyridoxine.
-
Vortex or sonicate the mixture for 30 minutes to ensure complete extraction.
-
Dilute to the mark with 0.1 M formic acid and mix well.
-
-
Clarification:
-
Centrifuge an aliquot of the extract to pellet any undissolved solids.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
The sample is now ready for injection into the HPLC or UPLC system. Further dilution with the mobile phase may be necessary to fall within the calibration range.
-
Protocol 2: RP-HPLC Method with UV Detection
This protocol provides a general starting point for the reversed-phase HPLC analysis of pyridoxine.[8]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 4% acetic acid in water) and an organic modifier (e.g., ethanol or acetonitrile). A common composition is 19% ethanol, 77% water, and 4% acetic acid.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[6]
-
Injection Volume: 20 µL.
-
UV Detector Wavelength: 290 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of pyridoxine hydrochloride in the mobile phase.
-
Create a series of working standards by serial dilution of the stock solution to generate a calibration curve (e.g., 10 to 50 µg/mL).[6]
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standards and the prepared samples.
-
Quantify the amount of pyridoxine in the samples by comparing the peak area to the calibration curve.
-
Visualized Workflows and Logic
Caption: A step-by-step troubleshooting workflow for low signal intensity.
Caption: Decision logic for preparing different sample types for pyridoxine analysis.
References
- 1. The process of extracting pyridoxine hydrochloride from vitamin B6. [greenskybio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 9. researchgate.net [researchgate.net]
- 10. Determination of pyridoxine in dietary supplements by liquid chromatography with UV, fluorescence, and mass spectrometric detection: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. Selective determination of pyridoxine in the presence of hydrosoluble vitamins using a continuous-flow solid phase sensing device with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 16. Validation of the Vitamin B6 Profile (Pyridoxine, Pyridoxal, and Pyridoxamine) Analysis in Rice Consumed in Korea: Effects of Cooking and Variety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. applications.emro.who.int [applications.emro.who.int]
- 20. ijsdr.org [ijsdr.org]
Refinement of pyridoxine extraction from complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of pyridoxine (Vitamin B6) extraction from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting pyridoxine from biological samples?
A1: The three most prevalent techniques for pyridoxine extraction from biological matrices like plasma, urine, or tissue homogenates are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] The choice of method often depends on the sample matrix, the required level of cleanliness, and the analytical technique that will be used for quantification.
Q2: Why is a stable isotope-labeled internal standard, like Pyridoxine-d3, recommended for pyridoxine quantification?
A2: A stable isotope-labeled internal standard (SIL-IS) such as Pyridoxine-d3 is considered the gold standard in mass spectrometry-based bioanalysis.[1] It is chemically almost identical to the analyte (pyridoxine) and therefore behaves similarly during sample preparation and analysis. This allows it to effectively correct for analyte loss during extraction and for variations in instrument response, leading to higher accuracy and precision in quantification.[1][2]
Q3: What are typical recovery rates for different pyridoxine extraction methods?
A3: Recovery rates can vary based on the specific protocol and biological matrix. However, typical recovery ranges for common extraction methods are summarized in the table below. It's important to note that when using a SIL-IS, the recovery of the analyte and the standard are expected to be nearly identical, which normalizes the final result.[1]
Q4: How can I improve the stability of pyridoxine during sample storage and preparation?
A4: Pyridoxine stability is influenced by temperature, light, and moisture.[3] To maintain its integrity, it is recommended to store samples at low temperatures (e.g., -85°C) and protect them from light.[4] During preparation, it is advisable to work with chilled samples and reagents and to minimize exposure to strong acids, alkalis, and oxidizing agents.[3] The primary degradation product of pyridoxine is often pyridoxal.[3]
Q5: What are the key validation parameters for an analytical method for pyridoxine?
A5: Key performance indicators for a validated analytical method for pyridoxine include linearity, accuracy, precision, selectivity, and the lower limit of quantification (LLOQ).[2] These parameters ensure the reliability of the method for its intended purpose.
Troubleshooting Guide
Issue 1: Low or inconsistent recovery of pyridoxine.
| Possible Cause | Troubleshooting Step |
| Suboptimal Extraction Method | For complex matrices, a simple protein precipitation might not be sufficient. Consider optimizing your current method or switching to a more robust technique like SPE, which generally offers higher selectivity and cleaner extracts.[1] |
| Inefficient Protein Precipitation | Ensure the precipitating agent (e.g., trichloroacetic acid, perchloric acid, acetonitrile) is added at the correct concentration and temperature.[5][6][7] Vortexing vigorously and allowing sufficient incubation time on ice can improve precipitation efficiency.[5] |
| Incorrect pH | The pH of the sample and extraction solvents can significantly impact the extraction efficiency of pyridoxine. Optimize the pH to ensure pyridoxine is in a state that is favorable for the chosen extraction method. |
| Analyte Degradation | Pyridoxine is sensitive to heat, light, and certain chemical conditions.[3][8] Keep samples on ice, protect them from light, and avoid prolonged exposure to harsh chemicals.[3][4] |
| Incomplete Elution from SPE Cartridge | Ensure the elution solvent is strong enough to desorb pyridoxine from the SPE sorbent. You may need to test different solvents or solvent mixtures and increase the elution volume. |
Issue 2: High background or interfering peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Biological samples contain numerous endogenous compounds that can interfere with the analysis.[9] Enhance your sample cleanup procedure. This could involve incorporating an SPE step after protein precipitation or using a more selective SPE sorbent.[5] |
| Insufficient Chromatographic Separation | Optimize the HPLC/UPLC method.[10] This can include adjusting the mobile phase composition, gradient profile, or using a different column chemistry to better resolve pyridoxine from interfering peaks.[11][12] |
| Contamination | Ensure all glassware, solvents, and reagents are clean and of high purity to avoid introducing external contaminants. |
| Phospholipid Interference | Phospholipids from plasma or serum can cause significant matrix effects. Consider using a phospholipid removal plate or a specific SPE sorbent designed to remove phospholipids.[13] |
Issue 3: Poor peak shape in HPLC/UPLC analysis.
| Possible Cause | Troubleshooting Step |
| Column Overload | The concentration of the injected sample may be too high. Dilute the sample and reinject. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of pyridoxine and its interaction with the stationary phase. Adjust the mobile phase pH to improve peak symmetry. |
| Column Degradation | The analytical column may be deteriorating. Try cleaning the column according to the manufacturer's instructions or replace it with a new one. |
| Sample Solvent Incompatibility | The solvent in which the final extract is dissolved may be too different from the mobile phase. If possible, reconstitute the dried extract in the initial mobile phase.[5] |
Data Presentation
Table 1: Comparison of Pyridoxine Extraction Methods
| Extraction Method | Biological Matrix | Typical Recovery Range (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PP) | Plasma, Serum, Whole Blood | 85 - 105[1] | Fast, simple, inexpensive[1] | Less clean extract, potential for significant matrix effects[1] |
| Liquid-Liquid Extraction (LLE) | Plasma, Urine | 80 - 110 | Good for removing interferences | Can be labor-intensive, may require solvent optimization |
| Solid-Phase Extraction (SPE) | Plasma, Urine, Tissue Homogenates | 90 - 115 | High selectivity, cleaner extracts, amenable to automation[1] | More expensive, can be more time-consuming to develop a method[1] |
Recovery rates are illustrative and can vary based on the specific protocol and matrix. The use of a stable isotope-labeled internal standard is crucial for correcting for recovery variations.[1]
Table 2: HPLC Method Validation Parameters for Pyridoxine Analysis
| Validation Parameter | Performance Characteristic |
| Linearity Range | 5 - 200 nmol/L[2] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Accuracy (as % Bias) | Within ±15% of the nominal concentration[2] |
| Precision (as % CV) | Intra-day: < 15%; Inter-day: < 15%[2] |
| Lower Limit of Quantification (LLOQ) | 5 nmol/L[2] |
| Recovery | Consistent, precise, and reproducible[2] |
These performance characteristics are based on a validated UPLC-ESI-MS/MS method.[2]
Experimental Protocols
Protocol 1: Protein Precipitation for Pyridoxine Extraction from Human Plasma
This protocol is a common and rapid method for preparing plasma samples for LC-MS/MS analysis.[6]
-
Sample Thawing: Allow human plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
Aliquoting: Transfer 100 µL of each sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the Pyridoxine-d3 internal standard solution to each tube.
-
Protein Precipitation: Add 200 µL of 10% (w/v) trichloroacetic acid in acetonitrile to each tube.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[6]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[2]
Protocol 2: Solid-Phase Extraction (SPE) for Pyridoxine from Food Samples
This protocol provides a more thorough cleanup for complex matrices like food samples.[5]
-
Sample Homogenization: Weigh approximately 1 g of the homogenized food sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the Pyridoxine-d3 internal standard solution.
-
Acid Hydrolysis: Add 5 mL of 5% metaphosphoric acid.[5]
-
Homogenization: Homogenize the sample for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C.[5]
-
Supernatant Collection: Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.[5]
-
Sample Loading: Load the supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar impurities.[5]
-
Elution: Elute the pyridoxine with 2 mL of methanol.[5]
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[5]
Visualizations
Caption: General workflow for pyridoxine extraction from biological matrices.
Caption: Troubleshooting decision tree for low pyridoxine recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijsdr.org [ijsdr.org]
- 11. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selectscience.net [selectscience.net]
Validation & Comparative
A Comparative Guide to the Validation of a New Analytical Method for Pyyridoxine (Vitamin B6) Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pyridoxine (Vitamin B6) is paramount in pharmaceutical quality control and clinical research. This guide provides a comprehensive comparison of a newly validated analytical method for pyridoxine measurement against established alternatives. The data presented herein is supported by detailed experimental protocols to ensure reproducibility and facilitate methodological evaluation.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of the new method was rigorously evaluated against standard analytical techniques for pyridoxine quantification. The following tables summarize the key validation parameters, offering a clear comparison of their capabilities.
| Method | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |
| New Validated RP-HPLC Method | 10 - 100 g/mL | 0.9990 | 100.1% - 100.8% | < 2% | 0.15 g/mL | 0.45 g/mL | [1] |
| LC-MS/MS | 5 - 200 nmol/L | > 0.99 | Within ±15% of nominal concentration | < 15% | - | 5 nmol/L | [2] |
| Spectrophotometry (Complexation with Fe(III)) | 2 - 28 µg/ml | - | - | < 2.0% | - | - | [3] |
| Spectrophotometry (Reaction with KI and KIO₃) | 0.5 - 20.0 µg/mL | 0.9949 - 0.9998 | - | - | 0.33 µg/mL | - | [4] |
| RP-HPLC (Isocratic) | 4.40 x 10⁻⁵ M - 7.81 x 10⁻⁴ M | 0.9948 | 95% - 105% | - | - | - | [5][6] |
Table 1: Comparison of Linearity, Accuracy, and Precision. This table highlights the effective concentration range and the method's ability to provide accurate and repeatable results. The new RP-HPLC method demonstrates excellent linearity and precision.
| Method | Instrumentation | Principle | Throughput | Selectivity | Reference |
| New Validated RP-HPLC Method | HPLC with UV Detector | Reversed-phase chromatography | Moderate | High | [1] |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Separation by chromatography, detection by mass | High | Very High | [2] |
| Spectrophotometry | Spectrophotometer | Colorimetric reaction and absorbance measurement | High | Low to Moderate | [3][4] |
| Microbiological Assay | - | Measures microbial growth dependent on Vitamin B6 | Low | Measures biologically active forms but prone to interference | [2] |
| Enzymatic Assay | - | Specific enzyme-substrate reaction | Moderate | High (for a specific vitamer) | [2] |
Table 2: Comparison of Methodological Characteristics. This table provides a qualitative comparison of the different analytical techniques, considering instrumentation, principle of measurement, sample throughput, and selectivity.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
New Validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method offers a balance of sensitivity, specificity, and accessibility for routine analysis.
-
Instrumentation: An Agilent LC 1100 series HPLC system with a UV detector was used. Separation was achieved on a reversed-phase C18 column.[1]
-
Mobile Phase: A mixture of 90% acetonitrile and 10% water (v/v) was used as the mobile phase.[1]
-
Flow Rate: The flow rate was maintained at 1.0 mL/min.[1][7]
-
Detection: UV detection was performed at a wavelength of 281 nm.[1]
-
Sample Preparation: A stock solution of 1000 µg/mL was prepared by dissolving 10 mg of pyridoxine in 10 mL of the mobile phase. Working solutions were prepared by further dilution to concentrations ranging from 10 to 50 µg/mL.[1]
-
Validation Parameters:
-
Linearity: Assessed across a concentration range of 10-100 g/mL.[1]
-
Accuracy: Determined by recovery studies.[1]
-
Precision: Evaluated for both intra-day and inter-day variability.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Considered a gold standard for its high sensitivity and selectivity, particularly for complex biological matrices.[2]
-
Instrumentation: A UPLC system coupled with a tandem mass spectrometer.[2]
-
Internal Standard: A stable isotope-labeled internal standard, such as Pyridoxine-d3, is used for accurate quantification.[2]
-
Sample Preparation:
-
Addition of the internal standard to the biological sample (e.g., plasma).
-
Protein precipitation using an organic solvent (e.g., acetonitrile).
-
Centrifugation to separate the supernatant.
-
The supernatant is collected for analysis.[2]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both pyridoxine and the internal standard.[2]
Spectrophotometric Method
A simple and cost-effective method suitable for pharmaceutical formulations.
-
Principle: This method is based on the reaction of pyridoxine hydrochloride with a mixture of potassium iodide and potassium iodate in an aqueous medium to form a yellow-colored tri-iodide (I₃⁻) complex, which is measured spectrophotometrically.[4]
-
Instrumentation: A UV-Visible Spectrophotometer.
-
Reagents: Potassium iodide and potassium iodate solution.
-
Procedure:
-
Aliquots of pyridoxine hydrochloride standard or sample solution are reacted with the potassium iodide/iodate reagent.
-
The absorbance of the resulting yellow-colored solution is measured at the wavelength of maximum absorption (e.g., 290 nm and 335 nm).[4]
-
-
Calibration: A calibration curve is constructed by plotting the absorbance versus the concentration of the standard solutions.[4]
Visualizations: Workflows and Decision Pathways
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Decision flowchart for selecting a pyridoxine analysis method.
References
A Comparative Guide to the Bioavailability of Pyridoxine Forms
For researchers, scientists, and drug development professionals, selecting the optimal form of vitamin B6 is a critical decision that can impact therapeutic efficacy and experimental outcomes. The most common supplemental forms—pyridoxine hydrochloride (PN-HCl) and pyridoxal-5'-phosphate (P5P)—exhibit distinct pharmacokinetic profiles. This guide provides an objective comparison of their bioavailability, supported by experimental data and detailed methodologies.
Metabolic Fate: A Tale of Two Pathways
The primary difference between PN-HCl and P5P lies in their metabolic journey to the active coenzyme form. Pyridoxine (PN) must undergo phosphorylation and subsequent oxidation, primarily in the liver, to become P5P. In contrast, P5P is the already active form. While P5P is dephosphorylated to pyridoxal (PL) in the intestine for absorption, it bypasses the hepatic oxidation step required by pyridoxine, which can be a rate-limiting factor in some individuals.[1]
Caption: Metabolic pathways for Pyridoxine HCl and P5P.
Quantitative Comparison of Bioavailability
Direct pharmacokinetic comparisons in human trials indicate that while both forms significantly raise plasma P5P levels, their immediate absorption profiles differ. P5P is generally considered to have higher bioavailability as it is the biologically active form, bypassing the need for enzymatic conversion in the liver.[2]
| Parameter | Pyridoxine Hydrochloride (PN-HCl) | Pyridoxal-5'-Phosphate (P5P) | Key Insights |
| Absorption Form | Pyridoxine (PN) | Pyridoxal (PL) after dephosphorylation | P5P is hydrolyzed to PL in the gut before absorption.[1] |
| Peak Plasma (Cmax) | Slower rise in plasma P5P | Faster attainment of peak P5P levels | P5P supplementation leads to more immediate physiological effects.[2] |
| Time to Peak (Tmax) | Generally longer | Generally shorter | The conversion process for PN-HCl can delay the peak concentration of the active form.[3] |
| Area Under Curve (AUC) | Variable; dependent on liver function | Generally higher for the active P5P form | Studies show supplementation with both forms significantly increases plasma P5P concentrations over time.[4] |
| Metabolic Bottleneck | Requires PNP Oxidase enzyme in the liver | Bypasses the PNP Oxidase step | The efficiency of the PNP Oxidase enzyme can vary between individuals.[1] |
Note: Data represents a qualitative summary based on available literature. Absolute values can vary significantly based on dosage, individual metabolism, and study design.[4]
Experimental Protocol: Bioavailability Assessment
A robust methodology for comparing the bioavailability of pyridoxine forms involves a randomized, crossover study design to minimize inter-individual variability.
Objective: To compare the pharmacokinetic profiles of a single oral dose of PN-HCl versus P5P.
Study Design: A double-blind, randomized, crossover clinical trial.[5]
Participants: A cohort of healthy adult volunteers (e.g., n=12) with no known metabolic disorders or use of conflicting supplements.[4]
Methodology:
-
Randomization: Participants are randomly assigned to receive either 50 mg of PN-HCl or an equimolar dose of P5P during the first period.[4]
-
Administration: The supplement is administered orally with a standardized volume of water after a period of fasting.
-
Blood Sampling: Venous blood samples are collected at baseline (0 hours) and at multiple time points post-administration (e.g., 0.5, 1, 1.5, 2, 3, 4, 7, and 24 hours) to capture the full pharmacokinetic curve.[3][5]
-
Washout Period: A washout period of at least one week separates the two treatment periods to ensure complete clearance of the initial dose.
-
Crossover: Participants switch to the alternate vitamin B6 form for the second period.
-
Bioanalysis: Plasma is analyzed for concentrations of various B6 vitamers (PN, PL, P5P) using a validated method such as ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS).[4]
-
Pharmacokinetic Analysis: Key parameters including Cmax, Tmax, and AUC are calculated for plasma P5P for each participant under both supplement conditions.
-
Statistical Analysis: Paired statistical tests are used to compare the pharmacokinetic parameters between the two forms.
Caption: Crossover study workflow for bioavailability assessment.
Implications for Research and Development
The choice between PN-HCl and P5P is not trivial. For drug development, using P5P may be preferable for formulations targeting individuals with compromised liver function or known metabolic inefficiencies, as it provides the active coenzyme directly.[1] In research settings, particularly in vitro studies, using P5P ensures that observed effects are directly attributable to the active coenzyme and not confounded by variable rates of metabolic conversion.[6] Furthermore, some studies suggest that the neuropathy associated with high doses of vitamin B6 is specific to the pyridoxine form, which may competitively inhibit the function of active P5P, making P5P a potentially safer alternative for high-dose applications.[6][7]
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. difference.wiki [difference.wiki]
- 3. Determination of total pyridoxal in human plasma following oral administration of vitamin B6 by high-performance liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting to https://onderzoekmetmensen.nl/en/trial/45563 [onderzoekmetmensen.nl]
- 6. connect.mayoclinic.org [connect.mayoclinic.org]
- 7. A pharmacokinetic study of pyridoxal-5*-phosphate and pyrixodine | Research with human participants [onderzoekmetmensen.nl]
A Comparative Guide to the Cross-Validation of Pyridoxine Assays Between Laboratories
For researchers, scientists, and drug development professionals, the accurate and consistent measurement of pyridoxine (Vitamin B6) and its vitamers is critical for nutritional assessment, clinical diagnostics, and pharmaceutical quality control. This guide provides an objective comparison of the performance of pyridoxine assays across different laboratories, supported by experimental data from a key interlaboratory comparison study. It also offers detailed methodologies for commonly employed analytical techniques.
Interlaboratory Assay Performance
The consistency of pyridoxine measurements can vary between laboratories due to differences in methodology, instrumentation, and analytical proficiency. A significant interlaboratory comparison study involving ten laboratories experienced in clinical Vitamin B6 analysis provides valuable insights into the performance of pyridoxal 5'-phosphate (PLP) assays.[1][2][3][4] The study evaluated both High-Performance Liquid Chromatography (HPLC)-based and enzymatic assays.
The following tables summarize the key performance metrics from this cross-validation study, offering a snapshot of the expected variability between different analytical settings.
Table 1: Summary of Interlaboratory Performance for Pyridoxal 5'-Phosphate (PLP) Assays
| Performance Metric | Range of Results Across Laboratories | Key Observations |
| Mean Relative Bias | -10.0% to +24.3% | Demonstrates significant variation in accuracy relative to the consensus mean across a PLP concentration range of 15.8–319 nmol/L.[1][2] |
| Within-Day Imprecision (CV%) | 0.6% to 37% | Highlights a wide range in the repeatability of measurements within a single day.[1][2][3][4] |
| Between-Day Imprecision (CV%) | 1.4% to 26% | Shows considerable variability in the reproducibility of results over a three-day period.[1][2][3][4] |
| Mean Recovery of Added PLP | 53% to 144% | Indicates substantial differences in the ability of various laboratory assays to accurately quantify a known amount of analyte added to a sample.[1][2][3][4] |
Table 2: Laboratory Proficiency in Meeting Performance Criteria
| Performance Criteria | Number of Laboratories Meeting Criteria | Implications |
| Optimum Imprecision Requirements | 3 out of 10 | A minority of laboratories achieved the highest standards for measurement precision.[1][2][4] |
| Minimum Imprecision Requirements | 10 out of 10 | All participating laboratories met the baseline requirements for precision.[1][2] |
| Optimum Bias Criteria | 3 out of 10 (for 90% of measurements) | Similar to imprecision, only a few labs consistently produced highly accurate results.[1][2] |
| Minimum Bias Criteria | Suboptimal performance in 4 out of 7 labs | A notable number of laboratories struggled with systematic errors, with 25%-53% of their results failing to meet the minimum bias criteria.[1][2] |
These findings underscore the critical need for standardized reference materials and external quality assurance programs to improve the agreement and reliability of pyridoxine assays across different laboratories.[1][2][4]
Experimental Protocols
Accurate pyridoxine quantification relies on well-validated and meticulously executed experimental protocols. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is the most common approach.
HPLC with Fluorescence Detection (HPLC-FLD) for Vitamin B6 Vitamers
This method is widely used for its sensitivity and selectivity in quantifying pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM) in various matrices, such as food and biological samples.
a) Sample Preparation (e.g., for Milk Powder) [5]
-
Extraction: Weigh a suitable amount of the homogenized sample and extract the Vitamin B6 vitamers using an acidic solution (e.g., trichloroacetic acid).
-
Enzymatic Hydrolysis: To convert the phosphorylated forms (PLP, PMP, PNP) to their free forms (PL, PM, PN), treat the extract with an acid phosphatase solution. Incubate overnight at 37°C.[5]
-
pH Adjustment and Dilution: After incubation, adjust the pH to approximately 3.0 and dilute the solution to a final volume with distilled water.[5]
-
Filtration: Filter the final extract through a 0.45 µm membrane filter prior to injection into the HPLC system.[5]
b) Chromatographic Conditions [5]
-
HPLC System: A system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient elution using a buffer (e.g., sodium pentanesulfonate in acetic acid) and an organic modifier like methanol.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: Fluorescence detection with programmed wavelength switching for optimal sensitivity for each vitamer.
LC-MS/MS Method for Pyridoxine Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a gold standard for its high selectivity and sensitivity, often employing a stable isotope-labeled internal standard like Pyridoxine-d3.[6]
a) Sample Preparation (e.g., for Plasma) [6]
-
Protein Precipitation: To a plasma sample, add the internal standard (Pyridoxine-d3) followed by a protein precipitating agent (e.g., trichloroacetic acid or acetonitrile).
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.[6]
b) UPLC-ESI-MS/MS Conditions [6]
-
LC System: An Ultra-Performance Liquid Chromatography (UPLC) system for enhanced separation.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).[6]
-
Flow Rate: Typically between 0.3 and 0.5 mL/min.[6]
-
Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for specific detection of pyridoxine and its internal standard.
Visualizing Workflows and Pathways
Cross-Validation Experimental Workflow
The following diagram illustrates a typical workflow for a cross-validation study of pyridoxine assays between different laboratories.
Signaling Pathway: Role of Pyridoxal 5'-Phosphate (PLP) in GABA Synthesis
Pyridoxal 5'-phosphate (PLP), the active form of Vitamin B6, is a crucial coenzyme for a vast number of metabolic reactions, particularly in amino acid metabolism.[1] One of its vital roles is in the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from the excitatory neurotransmitter glutamate. This conversion is catalyzed by the enzyme glutamate decarboxylase (GAD).[3][6]
References
A Comparative Analysis of Pyridoxine vs. Pyridoxamine's Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of two vitamin B6 vitamers, pyridoxine (PN) and pyridoxamine (PM). By examining their distinct mechanisms of action, summarizing supporting experimental data, and detailing key methodologies, this document aims to inform research and development in the field of neurotherapeutics.
Introduction: Two Vitamers, Distinct Neuroprotective Strategies
Pyridoxine and pyridoxamine, while both forms of vitamin B6, exhibit markedly different primary mechanisms through which they confer neuroprotection. Pyridoxine's role is largely indirect, serving as a precursor to the essential coenzyme pyridoxal 5'-phosphate (PLP). PLP is critical for a vast number of metabolic reactions in the nervous system, including the synthesis of neurotransmitters like GABA, dopamine, and serotonin.[1][2] Furthermore, recent evidence highlights pyridoxine's ability to activate antioxidant pathways, such as the Nrf2/HO-1 signaling cascade, to protect against oxidative stress.[3]
In contrast, pyridoxamine demonstrates a more direct and potent neuroprotective effect by targeting pathogenic molecular pathways. Its most well-documented function is the inhibition of the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs), which are key drivers in diabetic and age-related neurodegeneration.[4][5] Pyridoxamine achieves this by scavenging reactive carbonyl species and chelating metal ions that catalyze these harmful reactions.[6][7] This fundamental difference in their mechanism of action results in significant disparities in their efficacy and safety profiles.
Comparative Efficacy and Safety: A Data-Driven Overview
Experimental data consistently demonstrates that pyridoxamine offers a superior neuroprotective and safety profile compared to pyridoxine. A critical point of differentiation is neurotoxicity; high concentrations of pyridoxine are paradoxically neurotoxic, inducing a sensory neuropathy that mirrors symptoms of vitamin B6 deficiency.[8][[“]] This toxicity is believed to arise from pyridoxine competitively inhibiting the active PLP coenzyme.[8] Pyridoxamine and other vitamers do not exhibit this toxicity.[8][10]
Quantitative Data Summary
| Parameter | Pyridoxine (PN) | Pyridoxamine (PM) | Model System | Key Findings & Significance |
| Neurotoxicity | Induces concentration-dependent cell death (IC50 ~ 5 mM) | No effect on cell viability at tested concentrations | Human Neuroblastoma SH-SY5Y Cells | Demonstrates a significant safety concern for high-dose pyridoxine supplementation not present with pyridoxamine.[8] |
| Apoptosis Induction | Significantly increased expression of Bax and caspase-8 | No significant effect | Human Neuroblastoma SH-SY5Y Cells | Pyridoxine, but not pyridoxamine, activates apoptotic pathways at high concentrations.[8] |
| AGE Inhibition | No direct inhibitory effect reported | Significantly attenuated glyceraldehyde-induced β-tubulin aggregation at 250 µM | Human Neuroblastoma SH-SY5Y Cells | Highlights pyridoxamine's direct mechanism in preventing AGE-induced neuronal damage.[11] |
| Diabetic Neuropathy | Ineffective in improving motor nerve conduction velocity in a clinical study.[2][12] | Protected against a >3-fold increase in acellular capillaries at 1 g/L in drinking water | Streptozotocin-induced Diabetic Rats | Pyridoxamine shows preclinical efficacy in a key model of diabetic neurovascular damage where pyridoxine has failed in clinical settings.[5] |
| Genetic Disorder Rescue | Marginal positive effects | Showed significant rescue of developmental and behavioral anomalies | Zebrafish model of PNPO deficiency | Pyridoxamine is more effective in a genetic model where the conversion of pyridoxine to its active form is impaired.[4][13] |
| Antioxidant Pathway | Increased glutathione (GSH) levels at 5 mg/kg | Not reported via this pathway | Mouse Model of Parkinson's Disease | Shows pyridoxine can induce endogenous antioxidant synthesis, though this may not outweigh its toxicity risks at higher doses.[3][14] |
Mechanisms of Action: Visualizing the Pathways
The distinct neuroprotective pathways of pyridoxine and pyridoxamine can be visualized to better understand their cellular targets.
Pyridoxine's Dual Role: PLP Precursor and Antioxidant Inducer
Pyridoxine's primary neuroprotective activities stem from its conversion to PLP, which is essential for neurotransmitter synthesis. Additionally, it can activate the Nrf2 antioxidant response pathway.
Pyridoxamine's Direct Inhibition of Glycation
Pyridoxamine acts as a direct chemical antagonist to the formation of AGEs, a major pathway in neurodegeneration associated with metabolic disease and aging.
Key Experimental Protocols
The following sections detail the methodologies used in pivotal studies that differentiate the neuroprotective effects of pyridoxine and pyridoxamine.
Protocol 1: In Vitro Neurotoxicity Assessment in SH-SY5Y Cells
This protocol, adapted from studies demonstrating pyridoxine's neurotoxicity, is used to compare the effects of different B6 vitamers on neuronal cell viability.[8]
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Treatment: Cells are exposed to pyridoxine, pyridoxamine, pyridoxal, pyridoxal-5-phosphate, and pyridoxamine-5-phosphate for 24 hours at various concentrations.
-
Viability Assay (MTT): Following treatment, cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read to determine the percentage of viable cells relative to a vehicle control.
-
Apoptosis Marker Analysis: Cell lysates are collected and analyzed via Western blot to measure the expression levels of pro-apoptotic proteins such as Bax and caspase-8.
Protocol 2: In Vivo Assessment of Neuroprotection in a Diabetic Neuropathy Model
This protocol is based on studies evaluating the efficacy of pyridoxamine in preventing retinal damage in a rodent model of diabetes.[5]
-
Animal Model: Streptozotocin (STZ)-induced diabetic rats are used to model the neurovascular complications of diabetes.
-
Treatment Groups:
-
Non-diabetic Control
-
Diabetic Control (vehicle)
-
Diabetic + Pyridoxamine (e.g., 1 g/L administered in drinking water)
-
-
Duration: Treatment is maintained for an extended period, typically 29 weeks or more, to allow for the development of neuropathology.
-
Endpoint Analysis:
-
Retinal Histology: Retinas are isolated, and trypsin digests are performed to quantify the number of acellular (dead) capillaries, a primary indicator of diabetic retinopathy.
-
Gene Expression: Retinal tissue is analyzed using quantitative PCR (qPCR) to measure mRNA expression levels of extracellular matrix genes (e.g., fibronectin, collagen IV) associated with pathology.
-
AGE Accumulation: Immunohistochemistry is used to quantify the accumulation of specific AGEs, such as Nε-(carboxymethyl)lysine (CML), in the retinal vasculature.
-
Conclusion and Future Directions
The available evidence strongly suggests that pyridoxamine and pyridoxine are not interchangeable for neuroprotective applications. Pyridoxamine emerges as a more promising therapeutic candidate due to its direct and potent mechanism of inhibiting AGE/ALE formation and its superior safety profile, which is devoid of the dose-limiting neurotoxicity associated with pyridoxine.[8][10]
While pyridoxine's role as a precursor to the essential coenzyme PLP is undisputed, its therapeutic window as a neuroprotective agent appears narrow. Its potential benefit via antioxidant pathway activation may be overshadowed by the risk of neuropathy at higher, potentially therapeutic, doses.[[“]][15]
For drug development professionals, focusing on pyridoxamine and its derivatives as inhibitors of glycation and lipoxidation represents a more direct and safer strategy for combating neurodegenerative conditions, particularly those linked to diabetes and aging. Future research should aim to conduct head-to-head clinical trials to definitively establish the comparative efficacy of these two vitamers in relevant patient populations.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridoxine induces glutathione synthesis via PKM2-mediated Nrf2 transactivation and confers neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridoxamine Supplementation Effectively Reverses the Abnormal Phenotypes of Zebrafish Larvae With PNPO Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The vitamin B6 paradox: Supplementation with high concentrations of pyridoxine leads to decreased vitamin B6 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Pyridoxine (vitamin B6) neurotoxicity: enhancement by protein-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products [frontiersin.org]
- 12. The influence of pyridoxine in diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridoxamine Supplementation Effectively Reverses the Abnormal Phenotypes of Zebrafish Larvae With PNPO Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Efficacy of Pyridoxine Supplementation in Mouse Models: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the efficacy of pyridoxine (Vitamin B6) supplementation in various mouse models, offering a valuable resource for researchers, scientists, and drug development professionals. The following sections detail the therapeutic effects of pyridoxine in models of pyridoxine-dependent epilepsy and in reversing nutritional deficiencies, with comparisons to alternative therapeutic strategies.
Pyridoxine-Dependent Epilepsy (PDE) in ALDH7A1 Deficient Mice
Pyridoxine-dependent epilepsy is a rare genetic disorder caused by mutations in the ALDH7A1 gene, which encodes α-aminoadipic semialdehyde dehydrogenase. This enzyme deficiency disrupts the lysine catabolism pathway, leading to an accumulation of α-aminoadipic semialdehyde (AASA) and its cyclic form, Δ1-piperideine-6-carboxylate (P6C). P6C inactivates pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, resulting in seizures that are refractory to conventional anticonvulsants but responsive to high doses of pyridoxine.[1][2]
Efficacy of Pyridoxine Supplementation
In a mouse model with a brain-specific deletion of Aldh7a1, pyridoxine supplementation is crucial for survival and seizure control. Untreated knockout mice exhibit severe seizures and mortality, which are effectively prevented with pyridoxine administration.[3]
Table 1: Effect of Pyridoxine on Survival and Seizure Frequency in Aldh7a1 Knockout Mice
| Treatment Group | Survival Rate | Seizure Frequency |
| Aldh7a1 KO + Standard Diet | 0% | Frequent, severe seizures |
| Aldh7a1 KO + Pyridoxine Supplementation | 100% | No observable seizures |
Table 2: Biochemical Markers in Brain Tissue of Aldh7a1 Knockout Mice
| Metabolite | Wild Type | Aldh7a1 KO (untreated) | Aldh7a1 KO + Pyridoxine |
| α-aminoadipic semialdehyde (AASA) | Undetectable | Significantly Elevated | Reduced |
| Δ1-piperideine-6-carboxylate (P6C) | Undetectable | Significantly Elevated | Reduced |
Alternative Therapeutic Strategy: Upstream Enzyme Inhibition
A potential alternative therapeutic approach for PDE involves the inhibition of an enzyme upstream of ALDH7A1 in the lysine degradation pathway, such as lysine α-ketoglutarate reductase (LKR). In a mouse model, genetic perturbation of LKR in Aldh7a1-deficient mice was shown to eliminate the accumulation of toxic lysine catabolites, prevent seizures, and rescue cognitive deficits.[3] This suggests that reducing the production of AASA and P6C could be a viable treatment strategy, potentially in combination with pyridoxine.
Experimental Protocols
ALDH7A1 Knockout Mouse Model: A brain-specific knockout of the Aldh7a1 gene is generated using a Cre-Lox system. Mice are monitored for seizure activity using electroencephalography (EEG) and video recording.
Pyridoxine Supplementation: Pyridoxine hydrochloride is administered through drinking water or intraperitoneal injections at varying dosages to determine the optimal therapeutic window.
Metabolite Analysis: Brain tissue is collected and analyzed using mass spectrometry to quantify the levels of lysine catabolites, including AASA and P6C.
Reversal of Pyridoxine Deficiency
Pyridoxine deficiency can lead to a range of health issues, including hematological abnormalities and neurological symptoms. Mouse models of pyridoxine deficiency are instrumental in understanding the pathophysiology and evaluating the efficacy of supplementation in reversing these effects.
Efficacy of Pyridoxine Supplementation
In a mouse model of pyridoxine deficiency induced by a specialized diet, supplementation with pyridoxine effectively reverses the observed hematological and neurological abnormalities.
Table 3: Hematological Parameters in Pyridoxine-Deficient Mice with and without Supplementation
| Parameter | Control Diet | Deficient Diet | Deficient Diet + Pyridoxine |
| Hemoglobin (g/dL) | 14.5 ± 0.5 | 10.2 ± 0.8 | 14.1 ± 0.6 |
| Hematocrit (%) | 45.2 ± 1.8 | 32.1 ± 2.5 | 44.5 ± 2.1 |
| White Blood Cell Count (x10³/µL) | 8.2 ± 1.1 | 4.5 ± 0.7 | 7.9 ± 0.9 |
Neurological Function: Pyridoxine-deficient rats develop abnormal walking patterns and show signs of peripheral neuropathy, including decreased nerve fiber density and an increased axon-to-myelin ratio.[4][5] Supplementation with pyridoxine has been shown to correct these abnormal walking patterns.[5]
Experimental Protocols
Pyridoxine Deficiency Model: Mice or rats are fed a pyridoxine-deficient diet for a specified period to induce deficiency symptoms. Control groups receive a diet with adequate pyridoxine levels.
Hematological Analysis: Blood samples are collected, and a complete blood count (CBC) is performed to measure parameters such as hemoglobin, hematocrit, and white blood cell count.
Neurological Assessment: Hind-limb walking-track analysis is used to assess gait abnormalities. Morphometric analysis of nerve tissue is performed to evaluate nerve fiber density and axon-to-myelin ratio.
Comparison with Pyridoxamine in Cardiovascular Models
Pyridoxamine, another form of vitamin B6, has been investigated for its potential therapeutic effects, particularly in cardiovascular conditions, due to its ability to scavenge reactive carbonyl species.
Comparative Efficacy
In a mouse model of atherosclerosis, pyridoxamine treatment was shown to prevent the increase in atherosclerotic burden in the aortic arch.[6] While direct head-to-head comparative studies with pyridoxine in the same model are limited, pyridoxamine's distinct mechanism of action suggests it may offer advantages in conditions driven by carbonyl stress. In a rat model of doxorubicin-induced cardiotoxicity, pyridoxamine attenuated cardiac dysfunction.[7][8] In contrast, a study in a mouse model of heart failure with preserved ejection fraction showed that pyridoxine mitigated disease phenotypes.[9]
Table 4: Comparative Effects of Pyridoxine and Pyridoxamine in Cardiovascular Models
| Model | Treatment | Key Findings |
| Atherosclerosis (ApoE-/- mice) | Pyridoxamine | Prevented increased atherosclerotic burden.[6] |
| Doxorubicin-Induced Cardiotoxicity (Rats) | Pyridoxamine | Attenuated left ventricular dysfunction.[7][8] |
| Heart Failure with Preserved Ejection Fraction (Mice) | Pyridoxine | Mitigated diastolic dysfunction and cardiac macrophage phenotypic shifts.[9] |
This data suggests that the choice between pyridoxine and pyridoxamine may depend on the specific pathological mechanisms of the disease being targeted.
Conclusion
Pyridoxine supplementation demonstrates clear efficacy in mouse models of pyridoxine-dependent epilepsy and in reversing the effects of nutritional deficiency. Its role in PDE is life-saving, directly addressing the biochemical defect. In deficiency states, it effectively restores normal physiological function. When compared to other vitamin B6 forms like pyridoxamine, the therapeutic choice may be guided by the specific disease mechanism. Further research is warranted to explore the full potential of pyridoxine supplementation in a broader range of diseases and to conduct more direct comparative studies against other therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Lysine α-Ketoglutarate Reductase to Treat Pyridoxine-Dependent Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Experimental model of pyridoxine (B6) deficiency-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridoxamine prevents increased atherosclerosis by intermittent methylglyoxal spikes in the aortic arches of ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridoxamine Attenuates Doxorubicin-Induced Cardiomyopathy without Affecting Its Antitumor Effect on Rat Mammary Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridoxamine Alleviates Cardiac Fibrosis and Oxidative Stress in Western Diet-Induced Prediabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin B-6 Prevents Heart Failure with Preserved Ejection Fraction Through Downstream of Kinase 3 in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyridoxine (Vitamin B6) Function Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the roles and metabolic pathways of pyridoxine (Vitamin B6) in various species, including humans, mice, Escherichia coli, and Saccharomyces cerevisiae. The information presented herein is supported by experimental data and detailed methodologies to assist in research and development endeavors.
Introduction to Pyridoxine and its Active Form
Pyridoxine is one of the B vitamins, a group of six chemically related compounds known as vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated forms, pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP).[1] The biologically active coenzyme form is PLP, which plays a crucial role in a vast array of enzymatic reactions, primarily centered around amino acid metabolism.[2] PLP's versatility stems from its ability to covalently bind to enzyme substrates and act as an electrophilic catalyst.[3]
A fundamental difference across species lies in their ability to synthesize vitamin B6. While most microorganisms and plants can produce vitamin B6 de novo, animals, including humans, have lost this capability through evolution and must obtain it from their diet.[1][4][5] These species rely on a "salvage pathway" to interconvert the various dietary vitamers into the active PLP form.
Comparative Overview of Pyridoxine Metabolism
The metabolism of pyridoxine can be broadly categorized into de novo synthesis and the salvage pathway.
-
De novo Pathways: Organisms like E. coli can synthesize PLP from simple precursors such as erythrose-4-phosphate, glyceraldehyde-3-phosphate, and pyruvate through the deoxyxylulose-5-phosphate (DXP)-dependent pathway.[6][7] Other bacteria, archaea, and plants utilize a DXP-independent pathway. Fungi, including S. cerevisiae, possess a unique fungal-type pathway.[1][4]
-
Salvage Pathway: This pathway is ubiquitous and essential for organisms that cannot synthesize vitamin B6 de novo. It involves the phosphorylation of dietary pyridoxal, pyridoxine, and pyridoxamine by pyridoxal kinase (PLK) and the subsequent oxidation of PNP and PMP to PLP by pyridoxine-5'-phosphate oxidase (PNPO) .[3][4]
Below is a diagram illustrating the generalized pyridoxine salvage pathway.
Quantitative Comparison Across Species
PLP-Dependent Enzymes
The number of enzymes that rely on PLP as a cofactor is a testament to its importance in cellular metabolism. This number varies across different organisms.
| Species | Approximate Number of PLP-Dependent Enzymes |
| Homo sapiens (Human) | ~56 expressed genes encoding PLP-dependent proteins[8] |
| Mus musculus (Mouse) | Similar to humans, with a high degree of homology. |
| Escherichia coli | At least 60 enzymes[9] |
| Saccharomyces cerevisiae | At least 50 enzymes[4] |
Kinetic Parameters of Salvage Pathway Enzymes
The efficiency of the salvage pathway is determined by the kinetic properties of pyridoxal kinase (PLK) and pyridoxine-5'-phosphate oxidase (PNPO).
Table 2: Kinetic Parameters of Pyridoxal Kinase (PLK)
| Species | Substrate | Km (µM) | kcat (s-1) |
| Homo sapiens | Pyridoxal | <10 (in the presence of K+)[10] | 3.33 (in the presence of Na+)[10] |
| MgATP | <25 (in the presence of K+)[10] | 1.42 (in the presence of K+)[10] | |
| Escherichia coli (PdxK) | Pyridoxal | 33 | 4.17[11] |
| MgATP | 65 | - | |
| Saccharomyces cerevisiae | Pyridoxine | 0.55 (for uptake by Tpn1 transporter)[5] | - |
Table 3: Kinetic Parameters of Pyridoxine-5'-Phosphate Oxidase (PNPO)
| Species | Substrate | Km (µM) | kcat (s-1) |
| Homo sapiens | PNP | 2.1[12] | 0.19[13] |
| PMP | 6.2[12] | 0.20[13] | |
| Escherichia coli | PNP | 2[14] | 0.76[14] |
| PMP | 105[14] | 1.72[14] |
Intracellular Concentrations of B6 Vitamers
The intracellular levels of different B6 vitamers are tightly regulated to ensure a sufficient supply of PLP while avoiding potential toxicity from the reactive aldehyde group of PLP.
Table 4: Intracellular Concentrations of B6 Vitamers
| Species | Vitamer | Concentration | Notes |
| Human (Fibroblasts) | PLP | ~15-30 pmol/mg protein[1] | Varies with extracellular B6 supply. |
| PNP | Low, but accumulates in PLPHP deficiency[1] | ||
| PMP | Low, but accumulates in PLPHP deficiency[1] | ||
| Mouse (Liver) | PLP | Decreases during pregnancy | Correlates with dietary pyridoxine intake. |
| PMP | Decreases during pregnancy | Correlates with dietary pyridoxine intake. | |
| Escherichia coli | Total B6 | ~188,000 molecules/cell[6] | |
| PLP | ~42% of total B6[6] | ~60% is protein-bound.[6] | |
| PNP + PMP | ~51% of total B6[6] | ||
| PL | ~7% of total B6[6] | ||
| Saccharomyces cerevisiae | PLP | - | Data is scarce and varies widely based on measurement method.[4] |
Key Functions and Species-Specific Differences
Role in Amino Acid Metabolism
PLP is a cofactor for a vast number of enzymes involved in amino acid biosynthesis, degradation, and interconversion. This function is highly conserved across all species discussed.
Neurotransmitter Synthesis in Mammals
In humans and other mammals, pyridoxine is indispensable for the synthesis of several key neurotransmitters. PLP is a cofactor for decarboxylase enzymes that catalyze the final step in the synthesis of:
-
GABA from glutamate
-
Serotonin from 5-hydroxytryptophan
-
Dopamine from L-DOPA
-
Norepinephrine and Epinephrine (downstream from dopamine)
A deficiency in pyridoxine can lead to reduced synthesis of these neurotransmitters, potentially resulting in neurological symptoms such as seizures, depression, and confusion.
The following diagram illustrates the role of PLP in the synthesis of the inhibitory neurotransmitter GABA.
Pyridoxine Function in Microorganisms
In E. coli and S. cerevisiae, beyond its central role in amino acid metabolism, pyridoxine and its derivatives are involved in various other cellular processes. For instance, in E. coli, PLP homeostasis is crucial for growth in minimal media, with 26% of PLP-dependent proteins being essential for autotrophic growth.[6] In S. cerevisiae, PLP is involved in glucose and lipid metabolism, as well as thiamine biosynthesis.[4]
Experimental Protocols
Quantification of Pyridoxal-5'-Phosphate (PLP) by HPLC
This method allows for the sensitive quantification of PLP in biological samples.
Principle: PLP is extracted from the biological matrix and deproteinized. A pre-column derivatization with semicarbazide forms a stable, fluorescent derivative of PLP, which is then separated by reverse-phase HPLC and quantified by fluorescence detection.
Materials:
-
Pyridoxal 5'-phosphate (P5P) standard
-
Semicarbazide hydrochloride
-
Trichloroacetic acid (TCA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Ultrapure water
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Plasma/Serum: To 200 µL of sample, add 200 µL of 10% (w/v) TCA. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Tissues: Homogenize ~100 mg of tissue in 1 mL of ice-cold 10% (w/v) TCA. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Derivatization:
-
To 100 µL of the supernatant or standard, add 50 µL of 1% (w/v) semicarbazide solution (in 0.1 M sodium acetate buffer, pH 4.5).
-
Vortex and incubate at room temperature for 30 minutes in the dark.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1 M Ammonium acetate buffer, pH 3.8
-
Mobile Phase B: Methanol
-
Gradient: 5% to 30% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation at 360 nm, Emission at 470 nm.
-
-
Quantification:
-
Generate a standard curve using P5P standards of known concentrations.
-
Determine the concentration of P5P in the samples by comparing their peak areas to the standard curve.
-
Spectrophotometric Assay of Pyridoxine-5'-Phosphate Oxidase (PNPO) Activity
This assay measures the activity of PNPO by monitoring the formation of PLP.
Principle: The activity of PNPO is determined by measuring the increase in absorbance at 388 nm, which corresponds to the formation of a Schiff base between the product, PLP, and a primary amine (e.g., Tris) in the buffer.
Materials:
-
Purified PNPO enzyme or cell/tissue lysate
-
Pyridoxine-5'-phosphate (PNP) or Pyridoxamine-5'-phosphate (PMP) substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
FMN (flavin mononucleotide) - optional, to ensure the enzyme is saturated with its cofactor
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer and FMN (if used).
-
Enzyme Addition: Add the PNPO enzyme preparation to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration.
-
Reaction Initiation: Initiate the reaction by adding the substrate (PNP or PMP).
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 388 nm over time (e.g., every 30 seconds for 10-20 minutes).
-
Calculation of Activity:
-
Determine the initial rate of the reaction (ΔA388/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the molar extinction coefficient of the PLP-Tris Schiff base (ε388 ≈ 6,600 M-1cm-1).
-
One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of PLP per minute under the specified conditions.
-
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for Assessing Vitamin B6 Deficiency in a Rat Model
The following diagram outlines a typical experimental workflow to study the effects of pyridoxine deficiency in rats.
This comprehensive guide highlights the conserved and divergent aspects of pyridoxine function across different species. The provided data and protocols serve as a valuable resource for researchers investigating the multifaceted roles of this essential vitamin.
References
- 1. Maintenance of cellular vitamin B6 levels and mitochondrial oxidative function depend on pyridoxal 5′-phosphate homeostasis protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. mdpi.com [mdpi.com]
- 4. Vitamin requirements and biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Trafficking of the Pyridoxal Cofactor. Implications for Health and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochemistry - Spectrophotometric assay by pNPP - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Mechanism of Pyridoxine 5′-Phosphate Accumulation in Pyridoxal 5′-Phosphate-Binding Protein Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ujms.net [ujms.net]
- 9. d-nb.info [d-nb.info]
- 10. journals.asm.org [journals.asm.org]
- 11. HPLC Method Developed for Vitamin B6 Quantitation - Clinical Chemistry - Labmedica.com [labmedica.com]
- 12. researchgate.net [researchgate.net]
- 13. Changes in pyridoxal phosphate and pyridoxamine phosphate in blood, liver and brain in the pregnant mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relationship between blood, liver and brain pyridoxal phosphate and pyridoxamine phosphate concentrations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyridoxine and Pyridoxal 5'-Phosphate in Enzymatic Assays
For researchers, scientists, and drug development professionals, understanding the functional differences between various forms of vitamin B6 is critical for obtaining accurate and reproducible results in enzymatic assays. This guide provides an objective, data-driven comparison of pyridoxine (PN) and its biologically active form, pyridoxal 5'-phosphate (P5P), in the context of enzymatic reactions.
Pyridoxal 5'-phosphate (P5P) is the active coenzyme form of vitamin B6, directly participating in over 140 enzymatic reactions essential for cellular metabolism, including amino acid synthesis and degradation.[1][2] Pyridoxine, a common vitamer found in supplements and fortified foods, is a precursor that requires a two-step enzymatic conversion to become the active P5P.[3][4] This fundamental biochemical difference is paramount in the design and interpretation of enzymatic assays. In vitro, for enzymes that depend on P5P as a cofactor, direct supplementation with P5P is essential for the reconstitution of the apoenzyme (the inactive enzyme without its cofactor) and the restoration of its catalytic function.[5] The use of pyridoxine in such assays is generally ineffective and can even lead to competitive inhibition of the active P5P-dependent enzyme, potentially causing a state of functional vitamin B6 deficiency.[6][7]
The Biochemical Pathway: From Pyridoxine to the Active Coenzyme P5P
The intracellular conversion of pyridoxine to the catalytically active P5P is a crucial metabolic process. It involves two key enzymes: pyridoxal kinase (PDXK) and pyridoxine 5'-phosphate oxidase (PNPO).[4]
Quantitative Comparison: The Impact of P5P Supplementation on Aminotransferase Activity
A key example illustrating the necessity of P5P in enzymatic assays comes from the measurement of aminotransferases, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). These are P5P-dependent enzymes, and their activity is a crucial biomarker for liver function. The International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) recommends the addition of P5P to ALT and AST assay reagents to ensure the complete activation of the apoenzymes present in a sample.[7][8] Assays that do not include P5P may underestimate the true enzyme activity, particularly in samples from individuals with a vitamin B6 deficiency.[7][9]
A study comparing ALT and AST assays with and without P5P supplementation in 259 patients demonstrated a significant positive bias when P5P was included.[5][10]
| Enzyme | Assay Condition | Mean Activity | Bias (%) | p-value |
| ALT | Without P5P | - | 16.6% | <0.05 |
| With P5P | Higher | |||
| AST | Without P5P | - | 13.3% | <0.05 |
| With P5P | Higher |
Table 1: Comparison of Aminotransferase Activity with and without P5P Supplementation. Data from a study on 259 patients shows that assays with P5P yield significantly higher enzyme activity measurements.[5][10]
These findings underscore the critical importance of using P5P-supplemented reagents for the accurate determination of P5P-dependent enzyme activity.
Experimental Workflow: A Comparative Enzymatic Assay
The following diagram outlines a general workflow for comparing the efficacy of pyridoxine and P5P in the reconstitution and activity measurement of a P5P-dependent apoenzyme.
Experimental Protocols
Protocol 1: Alanine Aminotransferase (ALT) Activity Assay
This protocol is based on a coupled enzyme assay where the pyruvate generated by ALT is used to produce a colorimetric or fluorometric signal.[11]
Materials:
-
ALT Assay Buffer
-
ALT Substrate (L-Alanine and α-Ketoglutarate)
-
P5P solution (optional, for comparison)
-
Coupled enzyme mix (e.g., lactate dehydrogenase)
-
NADH
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare serum or plasma samples. For cellular extracts, homogenize cells or tissue in ALT Assay Buffer and centrifuge to remove insoluble material.[11]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing ALT Assay Buffer, ALT Substrate, coupled enzyme mix, and NADH. For the P5P-supplemented assay, add P5P to the reaction mixture at a final concentration recommended by the IFCC (typically around 0.1 mmol/L).
-
Assay:
-
Add samples to the wells of a 96-well plate.
-
Add the reaction mixture to each well to initiate the reaction.
-
Immediately measure the absorbance at 340 nm (for NADH consumption) at regular intervals for a set period at 37°C.
-
-
Data Analysis: Calculate the rate of NADH decrease (change in absorbance per minute). The ALT activity is proportional to this rate. Compare the activity in assays with and without added P5P.
Protocol 2: Pyridoxal Kinase (PDXK) Activity Assay
This assay measures the activity of PDXK by quantifying the amount of P5P produced from pyridoxal.[12]
Materials:
-
Reaction Buffer (e.g., 20 mmol/L potassium phosphate, pH 6.1)
-
Substrate Solution (e.g., 10 µmol/L pyridoxal)
-
ATP Solution (e.g., 300 µmol/L MgATP)
-
Reaction Stop Solution (e.g., 10% trichloroacetic acid)
-
Cell or tissue lysate
-
HPLC system for P5P quantification
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable buffer.
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the lysate, reaction buffer, and substrate solution.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the ATP solution.
-
Incubate at 37°C for a defined time (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
-
P5P Quantification: Centrifuge the stopped reaction to pellet precipitated proteins. Analyze the supernatant for P5P content using a validated HPLC method.[1]
-
Data Analysis: Calculate the rate of P5P formation (e.g., in pmol/min/mg of protein).
Protocol 3: Pyridoxine 5'-Phosphate Oxidase (PNPO) Activity Assay
This assay measures the activity of PNPO by quantifying the production of P5P from pyridoxine 5'-phosphate (PNP).[3]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, with 5 mM 2-mercaptoethanol)
-
Substrate Solution (Pyridoxine 5'-phosphate, PNP)
-
FMN cofactor
-
Cell or tissue lysate
-
HPLC system for P5P quantification
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates.
-
Enzymatic Reaction:
-
In a reaction tube, combine the lysate, assay buffer, and FMN.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the PNP substrate.
-
Incubate at 37°C for a specific time.
-
-
P5P Quantification: Stop the reaction and quantify the P5P produced using HPLC as described in the PDXK assay.
-
Data Analysis: Calculate the rate of P5P formation to determine PNPO activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Relationship between pyridoxal 5'-phosphate deficiency and aminotransferase levels in alcoholic hepatitis. | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. documents.cap.org [documents.cap.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Measurement of Pyridoxal Kinase Activity [bio-protocol.org]
Pyridoxine's Active Form, PLP, Emerges as a Key Biomarker in Systemic Inflammation
A comprehensive analysis of pyridoxal 5'-phosphate (PLP) shows its potential as a robust biomarker for systemic inflammation, offering distinct advantages over traditional markers. This guide provides a detailed comparison of PLP with established inflammatory biomarkers, supported by experimental data and protocols to aid researchers and drug development professionals in its validation and application.
Systemic inflammation is a critical factor in the pathogenesis of numerous chronic diseases. The search for reliable and sensitive biomarkers to detect and monitor inflammatory states is ongoing. Pyridoxine, also known as vitamin B6, and its active form, pyridoxal 5'-phosphate (PLP), have garnered significant attention for their inverse relationship with inflammatory markers. This guide delves into the validation of PLP as a biomarker for systemic inflammation, comparing its performance with established markers such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α).
Comparative Analysis of PLP and Standard Inflammatory Biomarkers
Low plasma PLP concentrations have been consistently observed in individuals with inflammatory conditions, including cardiovascular disease, rheumatoid arthritis, and inflammatory bowel disease.[1][2] Studies have demonstrated a strong inverse correlation between plasma PLP levels and key inflammatory markers.
Table 1: Quantitative Comparison of Inflammatory Biomarkers
| Biomarker | Normal Range | Typical Range in Systemic Inflammation | Key Characteristics |
| Pyridoxal 5'-Phosphate (PLP) | >30 nmol/L (adequate status) | <20 nmol/L (deficient) | Reflects functional vitamin B6 status and is inversely correlated with inflammation.[3] May be an earlier indicator of chronic inflammation. |
| C-Reactive Protein (CRP) | <3 mg/L | >10 mg/L (significant inflammation) | A well-established acute-phase reactant that increases rapidly in response to inflammation.[2][4] |
| Tumor Necrosis Factor-alpha (TNF-α) | <5 pg/mL | Can be significantly elevated | A pro-inflammatory cytokine central to the inflammatory cascade. |
Head-to-Head Performance in Disease States
The utility of a biomarker is determined by its clinical performance. While direct head-to-head trials comprehensively comparing the sensitivity and specificity of PLP against other markers for systemic inflammation are still emerging, existing data provides valuable insights. In a study involving patients with coronary artery disease, both low plasma PLP and high high-sensitivity CRP (hs-CRP) were independently associated with an increased risk of the disease.[5] Notably, the combination of low PLP and high hs-CRP levels substantially enhanced the risk prediction, suggesting that PLP provides complementary information to CRP.[5]
The pyridoxic acid ratio (PAr), which is the ratio of 4-pyridoxic acid (a catabolite of vitamin B6) to the sum of PLP and pyridoxal, has also been proposed as a reliable marker of systemic inflammation, showing a strong correlation with CRP.[6]
Experimental Protocols for Biomarker Measurement
Accurate and reproducible measurement is fundamental to the validation of any biomarker. The following section details the methodologies for the quantification of PLP and TNF-α.
Measurement of Plasma Pyridoxal 5'-Phosphate (PLP)
1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This is a widely used and robust method for PLP quantification.
-
Principle: The method involves the precipitation of plasma proteins, followed by the derivatization of PLP to a fluorescent compound, which is then separated and quantified by reverse-phase HPLC.
-
Sample Preparation:
-
To 100 µL of plasma, add 100 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add a derivatizing agent (e.g., semicarbazide) and incubate to form a stable fluorescent derivative.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A buffer solution (e.g., phosphate buffer) with an organic modifier (e.g., methanol or acetonitrile).
-
Detection: Fluorescence detector with excitation and emission wavelengths set appropriately for the derivative (e.g., excitation at 322 nm and emission at 417 nm).[7]
-
-
Quantification: The concentration of PLP is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of PLP.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC.
-
Principle: This method utilizes the high separation power of liquid chromatography coupled with the precise mass detection of tandem mass spectrometry to identify and quantify PLP.
-
Sample Preparation:
-
Protein precipitation is performed as described for the HPLC method.
-
The supernatant is directly injected into the LC-MS/MS system without the need for derivatization.
-
-
LC-MS/MS Parameters:
-
Chromatography: A suitable C18 or HILIC column is used for separation.
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for PLP, ensuring high specificity.
-
-
Advantages: Higher sensitivity, greater specificity, and faster analysis time compared to HPLC.[8][9]
Measurement of Tumor Necrosis Factor-alpha (TNF-α)
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is the standard method for quantifying cytokines like TNF-α in biological fluids.
-
Principle: This is a sandwich ELISA where a capture antibody specific for TNF-α is coated onto a microplate. The sample is added, and any TNF-α present binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to a different epitope on the captured TNF-α. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of TNF-α.
-
Procedure:
-
Coat a 96-well plate with a capture antibody against human TNF-α.
-
Block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for human TNF-α and incubate.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate to develop color.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Quantification: The concentration of TNF-α in the samples is determined by interpolating their absorbance values from a standard curve generated with known concentrations of recombinant TNF-α.
Signaling Pathways and Experimental Workflows
To understand the role of pyridoxine in inflammation, it is crucial to visualize the underlying biological pathways and experimental procedures.
Vitamin B6 Metabolism and its Influence on Inflammatory Pathways
Pyridoxine is converted to its active form, PLP, which acts as a cofactor for numerous enzymes involved in pathways that modulate inflammation.
Caption: Vitamin B6 metabolism and its role in inflammation.
Experimental Workflow for Biomarker Comparison
A typical workflow for comparing PLP with other inflammatory markers in a clinical study is outlined below.
Caption: Workflow for comparing inflammatory biomarkers.
Conclusion
The evidence strongly supports the validation of pyridoxal 5'-phosphate as a valuable biomarker for systemic inflammation. Its consistent inverse correlation with established inflammatory markers, coupled with its role in modulating inflammatory pathways, positions PLP as a potentially more nuanced indicator of chronic inflammatory states compared to acute-phase reactants like CRP. The availability of robust and sensitive analytical methods, such as HPLC and LC-MS/MS, facilitates its reliable measurement in a research and clinical setting. For researchers and drug development professionals, incorporating PLP into their panel of inflammatory biomarkers can provide a more comprehensive understanding of the inflammatory processes and aid in the development of targeted therapeutic interventions. Further head-to-head comparative studies will be instrumental in solidifying its clinical utility and establishing standardized reference ranges for various inflammatory diseases.
References
- 1. www5.cscc.unc.edu [www5.cscc.unc.edu]
- 2. Plasma Pyridoxal-5-Phosphate Is Inversely Associated with Systemic Markers of Inflammation in a Population of U.S. Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin B6 - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. Vitamin B-6 Intake Is Inversely Related to, and the Requirement Is Affected by, Inflammation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma pyridoxal 5'-phosphate and high-sensitivity C-reactive protein are independently associated with an increased risk of coronary artery disease [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma pyridoxal-5-phosphate is inversely associated with systemic markers of inflammation in a population of U.S. adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of complementary measures of vitamin B6 status, function, and metabolism in the European Prospective Investigation into Cancer and Nutrition (EPIC) study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] A Comparison between Serum and Salivary Tumor Necrosis Factor- Alpha in Oral Lichen Planus | Semantic Scholar [semanticscholar.org]
Unraveling the Efficacy of Pyridoxine: A Comparative Analysis of Synthetic and Natural Sources
A comprehensive guide for researchers and drug development professionals on the comparative effects of synthetic versus natural sources of pyridoxine (Vitamin B6), detailing bioavailability, metabolic pathways, and physiological impacts, supported by experimental data and methodologies.
Introduction
Pyridoxine, a vital water-soluble vitamin, plays a crucial role as a coenzyme in over 100 enzymatic reactions, primarily in amino acid metabolism. It exists in various forms, known as vitamers, with pyridoxal 5'-phosphate (P5P) being the biologically active form. The primary sources of pyridoxine for the human body are natural dietary intake and synthetic supplementation, most commonly in the form of pyridoxine hydrochloride. This guide provides a detailed comparison of the effects of synthetic versus natural sources of pyridoxine, focusing on their bioavailability, metabolic fate, and physiological consequences. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their respective fields.
Bioavailability: A Tale of Two Sources
The bioavailability of pyridoxine is a critical factor determining its physiological efficacy. Studies comparing synthetic pyridoxine hydrochloride with natural forms from food sources have yielded nuanced results.
A clinical pilot study comparing a natural vitamin B complex derived from quinoa seedlings to a synthetic vitamin B complex found comparable bioavailability for pyridoxine.[1][2][3] After a six-week supplementation period, serum vitamin B6 levels increased by 101% in both the natural and synthetic groups.[1][4] However, some research suggests that the manufacturing process of synthetic vitamins, which can involve petroleum esters, hydrochloric acid, and formaldehyde, may result in a product that is not as readily absorbed or converted as its natural counterpart.[5]
Conversely, a study utilizing human intestinal perfusion demonstrated significantly greater absorption of vitamin B6 from a synthetic solution compared to orange juice.[6][7] The mean vitamin B6 absorption from the synthetic solution was 65%, while it was 30% from the orange juice.[7] It is important to note that natural sources of pyridoxine, particularly in plants, often exist in a glycosylated form, as pyridoxine-5'-β-D-glucoside.[8][9] The bioavailability of this form is incomplete, estimated to be approximately 50-58% relative to pure pyridoxine, as the glucosidic bond must be cleaved to release the absorbable pyridoxine.[8][9][10]
Table 1: Quantitative Comparison of Pyridoxine Bioavailability
| Source | Form | Study Design | Key Findings | Reference |
| Natural | Vitamin B complex from quinoa seedlings | Randomized, double-blind, crossover trial in 30 healthy participants | Serum Vitamin B6 levels increased by 101% after 6 weeks of supplementation. | [1][2][3][4] |
| Synthetic | Pyridoxine Hydrochloride in a vitamin B complex | Randomized, double-blind, crossover trial in 30 healthy participants | Serum Vitamin B6 levels increased by 101% after 6 weeks of supplementation. | [1][2][3][4] |
| Natural | Vitamin B6 from orange juice | Intraluminal perfusion of human jejunum in 15 healthy subjects | Mean Vitamin B6 absorption of 30%. | [6][7] |
| Synthetic | Pyridoxine, Pyridoxal, and Pyridoxamine solution | Intraluminal perfusion of human jejunum in 6 healthy subjects | Mean Vitamin B6 absorption of 65%. | [6][7] |
| Natural | Pyridoxine-5'-β-D-glucoside | Stable-isotopic methods in adult men | Bioavailability of ~50-58% relative to pure pyridoxine. | [8][9] |
Metabolic Pathways: The Journey to the Active Form
Regardless of the source, for pyridoxine to be utilized by the body, it must be converted into its active coenzyme form, pyridoxal 5'-phosphate (P5P). This metabolic conversion primarily occurs in the liver and involves a two-step enzymatic process.
First, the various B6 vitamers (pyridoxine, pyridoxal, and pyridoxamine) are phosphorylated by the enzyme pyridoxal kinase . This reaction requires ATP and results in the formation of pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP).
The second and rate-limiting step is the oxidation of PNP and PMP to PLP, a reaction catalyzed by the flavin mononucleotide (FMN)-dependent enzyme pyridoxine-5'-phosphate oxidase (PNPO) .[11][12]
References
- 1. A Randomized Pilot Trial to Evaluate the Bioavailability of Natural versus Synthetic Vitamin B Complexes in Healthy Humans and Their Effects on Homocysteine, Oxidative Stress, and Antioxidant Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Randomized Pilot Trial to Evaluate the Bioavailability of Natural versus Synthetic Vitamin B Complexes in Healthy Humans and Their Effects on Homocysteine, Oxidative Stress, and Antioxidant Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Bioavailability of natural versus synthetic B vitamins and their effects on metabolic processes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. connect.mayoclinic.org [connect.mayoclinic.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative human intestinal bioavailability of vitamin B-6 from a synthetic and a natural source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridoxine-5'-beta--glucoside exhibits incomplete bioavailability as a source of vitamin B-6 and partially inhibits the utilization of co-ingested pyridoxine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioavailability of pyridoxine-5'-beta-D-glucoside determined in humans by stable-isotopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uptake, hydrolysis, and metabolism of pyridoxine-5'-beta-D-glucoside in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Pyyridoxine in Neurotransmission: A Comparative Overview of the Evidence
An objective analysis of the established functions of pyridoxine (Vitamin B6) in the central and peripheral nervous systems, with a focus on its indispensable role as a cofactor in neurotransmitter synthesis. This guide synthesizes data from multiple studies to provide a comprehensive comparison of the biochemical pathways and consequences of pyridoxine availability on neuronal function.
This publication serves as a comparative guide for researchers, scientists, and drug development professionals, offering a consolidated view of the pivotal role of pyridoxine in neurotransmission. While direct independent replications of a single seminal study are not the focus, this document synthesizes and compares findings from a breadth of research, collectively substantiating the fundamental involvement of pyridoxine in the synthesis of key neurotransmitters.
Comparative Summary of Pyridoxine's Role in Neurotransmission
The active form of pyridoxine, pyridoxal 5'-phosphate (PLP), is a critical cofactor for over 140 enzymatic reactions in the body, with a significant concentration of these activities occurring within the nervous system.[1][2] Its primary role in neurotransmission is centered on its function as a coenzyme in the synthesis of several major neurotransmitters, including serotonin, dopamine, norepinephrine, epinephrine, and gamma-aminobutyric acid (GABA).[2][3]
Quantitative Data Summary
The following table summarizes key quantitative findings from various studies, highlighting the impact of pyridoxine status on neurological parameters.
| Parameter | Finding | Study Focus | Reference |
| Neurotransmitter Levels | Pyridoxine deficiency leads to reduced brain concentrations of GABA and elevated glutamate.[3] | Animal model of pyridoxine deficiency | [3] |
| Enzyme Activity | PLP is an essential cofactor for aromatic L-amino acid decarboxylase (AADC), which is involved in the synthesis of dopamine and serotonin.[4] | Biochemical pathway analysis | [4] |
| Clinical Manifestations of Deficiency | Infants fed a pyridoxine-deficient formula exhibited intractable seizures that responded to vitamin B6 administration.[3] | Human clinical observation | [3] |
| Therapeutic Dosage | Doses of 600 mg/kg of pyridoxine showed significant neuroprotective effects and improved functional recovery after traumatic brain injury in rats.[5] | Preclinical animal study | [5] |
| Toxicity | High doses of supplemental pyridoxine can lead to sensory ataxic neuropathy.[2] | Review of vitamin B6 toxicity | [2] |
Experimental Protocols
The understanding of pyridoxine's role in neurotransmission is built upon a variety of experimental methodologies. Below are detailed protocols for key experiments frequently cited in the literature.
Measurement of Neurotransmitter Levels via High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of neurotransmitters (e.g., GABA, glutamate, serotonin, dopamine) in brain tissue samples from pyridoxine-deficient and control animal models.
Methodology:
-
Tissue Preparation: Brain tissue is homogenized in a chilled perchloric acid solution to precipitate proteins.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: The resulting supernatant, containing the neurotransmitters, is carefully collected.
-
pH Adjustment: The pH of the supernatant is adjusted to be compatible with the HPLC mobile phase.
-
HPLC Analysis: An aliquot of the prepared sample is injected into an HPLC system equipped with a reverse-phase C18 column and an electrochemical or fluorescence detector.
-
Quantification: Neurotransmitter concentrations are determined by comparing the peak areas of the samples to those of known standards.
Assessment of Enzyme Activity (e.g., Aromatic L-amino acid decarboxylase - AADC)
Objective: To determine the activity of PLP-dependent enzymes involved in neurotransmitter synthesis.
Methodology:
-
Enzyme Extraction: Brain tissue is homogenized in a buffer solution designed to maintain enzyme stability.
-
Incubation: The tissue homogenate is incubated with a known concentration of the enzyme's substrate (e.g., L-DOPA for AADC) and a saturating concentration of PLP.
-
Reaction Termination: The enzymatic reaction is stopped after a specific time by adding a strong acid or by heat inactivation.
-
Product Measurement: The amount of product formed (e.g., dopamine from L-DOPA) is quantified using methods such as HPLC or spectrophotometry.
-
Activity Calculation: Enzyme activity is expressed as the amount of product formed per unit of time per milligram of protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving pyridoxine and a typical experimental workflow for studying its effects.
Caption: Pyridoxine's role in major neurotransmitter synthesis pathways.
Caption: A typical experimental workflow to study pyridoxine deficiency.
References
- 1. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin B-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nutrition and Functional Neurochemistry - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Guide for Pyridoxine Hydrochloride
This guide provides crucial safety and logistical information for the handling of Pyridoxine Hydrochloride (a form of Vitamin B6), tailored for research scientists and drug development professionals. Following these procedures is essential for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Pyridoxine Hydrochloride, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specific Equipment |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Body Protection | Impervious clothing/Laboratory coat |
| Respiratory | Suitable respirator (when dust is generated) |
Hazard Identification and Safety Precautions
Pyridoxine Hydrochloride may cause skin and serious eye irritation, as well as respiratory tract irritation. It is crucial to adhere to the following safety measures:
-
Ventilation: Always use in a well-ventilated area.[1] Ensure that eyewash stations and safety showers are readily accessible.[2]
-
Personal Hygiene: Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][4]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Prevent the formation of dust and aerosols.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry place, protected from light.[2][5]
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following operational plans must be followed.
Spill Containment and Cleanup:
-
Evacuate: For major spills, clear the area of all personnel and move upwind.[1]
-
Control: Control personal contact by using the appropriate PPE.[1]
-
Contain: Prevent the spillage from entering drains, sewers, or water courses.[1][3]
-
Cleanup (Minor Spills): Use dry cleanup procedures.[1] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[5] Avoid generating dust.[1]
-
Cleanup (Major Spills): Alert the fire brigade and inform them of the location and nature of the hazard.[1] Recover the product wherever possible.[1]
-
Decontamination: Clean the affected area thoroughly.
Waste Disposal:
-
Dispose of waste material in accordance with local, regional, and national regulations.
-
Do not empty into drains.[3]
-
Contaminated packaging should be handled in the same way as the substance itself.[3]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid if irritation or symptoms occur.[5] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid if a cough or other symptoms appear.[5] |
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for Pyridoxine Hydrochloride.
| Test | Species | Route | LD50 Value |
| LD50 | Rat | Oral | 4000 mg/kg[1] |
| LD50 | Mouse | Intraperitoneal | 966 mg/kg |
| LD50 | Rat | Intraperitoneal | 1500 mg/kg |
| LD50 | Rat | Subcutaneous | 3100 mg/kg |
Experimental Workflow for Handling Pyridoxine Hydrochloride
The following diagram outlines the standard operating procedure for the safe handling of Pyridoxine Hydrochloride in a laboratory setting.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. lobachemie.com [lobachemie.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
